Technical Documentation Center

4'-tert-Butyl-2',6'-dimethylacetophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-tert-Butyl-2',6'-dimethylacetophenone
  • CAS: 2040-10-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4'-tert-Butyl-2',6'-dimethylacetophenone, identified by the CAS number 2040-10-0. This do...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-tert-Butyl-2',6'-dimethylacetophenone, identified by the CAS number 2040-10-0. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol based on the Friedel-Crafts acylation reaction, and presents a thorough analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this guide explores the current and potential applications of this compound, particularly within the biomedical and pharmaceutical research fields, owing to its noted antioxidant and anti-inflammatory properties. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone characterized by a substituted acetophenone core. Its systematic IUPAC name is 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone.[] This compound is also known by several synonyms, including 1,3-Dimethyl-5-tert-butyl-2-acetophenone and Acetophenone, 4'-tert-butyl-2',6'-dimethyl-.

Physicochemical Properties

The key physicochemical properties of 4'-tert-Butyl-2',6'-dimethylacetophenone are summarized in the table below. This off-white solid compound exhibits low solubility in water but is soluble in common organic solvents.[]

PropertyValueSource
CAS Number 2040-10-0[2]
Molecular Formula C₁₄H₂₀O[2][3]
Molecular Weight 204.31 g/mol
Appearance Off-white solid[]
Melting Point 47-49 °C[]
Boiling Point 150 °C at 20 mmHg[]
Density 0.927 g/cm³ (estimated)[]
Solubility in Water 4.209 mg/L at 25 °C (estimated)[]
LogP 4.24[2]

Synthesis Methodology: Friedel-Crafts Acylation

The primary synthetic route to 4'-tert-Butyl-2',6'-dimethylacetophenone is the Friedel-Crafts acylation of 1-tert-butyl-3,5-dimethylbenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 1-tert-butyl-3,5-dimethylbenzene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of this intermediate re-establishes aromaticity and yields the desired ketone.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acetyl_Chloride CH₃COCl Acylium_Ion_Complex [CH₃C=O]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring 1-tert-butyl-3,5-dimethylbenzene Aromatic_Ring->Sigma_Complex + [CH₃C=O]⁺ Product 4'-tert-Butyl-2',6'-dimethylacetophenone Sigma_Complex->Product - H⁺

Figure 1: Simplified workflow of the Friedel-Crafts acylation for the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Detailed Experimental Protocol

This protocol is adapted from general Friedel-Crafts acylation procedures and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • 1-tert-butyl-3,5-dimethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq.) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 1-tert-butyl-3,5-dimethylbenzene (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure 4'-tert-Butyl-2',6'-dimethylacetophenone.

Spectroscopic Analysis

The structural elucidation of 4'-tert-Butyl-2',6'-dimethylacetophenone is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

  • Aromatic protons: A singlet corresponding to the two equivalent aromatic protons.

  • Acetyl protons: A singlet for the three protons of the acetyl group.

  • tert-Butyl protons: A singlet for the nine equivalent protons of the tert-butyl group.

  • Methyl protons: A singlet for the six equivalent protons of the two methyl groups on the aromatic ring.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom.

AssignmentApproximate Chemical Shift (ppm)
Carbonyl (C=O)~200-210
Quaternary aromatic C (attached to acetyl)~140-145
Quaternary aromatic C (attached to tert-butyl)~150-155
Quaternary aromatic C (attached to methyl)~135-140
Aromatic CH~125-130
Quaternary C of tert-butyl~35
Methyl C of tert-butyl~31
Acetyl methyl C~30
Aromatic methyl C~20
Infrared (IR) Spectroscopy

The IR spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone displays characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm⁻¹)Vibration
~2960C-H stretch (aliphatic)
~1685C=O stretch (aromatic ketone)
~1600, ~1470C=C stretch (aromatic ring)
~1365C-H bend (tert-butyl)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.[4] The fragmentation pattern is indicative of its structure.

  • Molecular Ion (M⁺): m/z = 204

  • Base Peak: A prominent peak at m/z = 189, corresponding to the loss of a methyl group ([M-15]⁺).

  • Other significant fragments:

    • m/z = 147: Loss of the tert-butyl group ([M-57]⁺).

    • m/z = 43: Acetyl cation ([CH₃CO]⁺).

G M+ Molecular Ion (M⁺) m/z = 204 M-15 [M-CH₃]⁺ m/z = 189 (Base Peak) M+->M-15 - •CH₃ M-57 [M-C(CH₃)₃]⁺ m/z = 147 M+->M-57 - •C(CH₃)₃ CH3CO [CH₃CO]⁺ m/z = 43 M+->CH3CO Cleavage

Figure 2: Proposed mass spectrometry fragmentation pathway of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Applications in Research and Development

4'-tert-Butyl-2',6'-dimethylacetophenone serves as a valuable building block in organic synthesis and has garnered interest in the pharmaceutical and fragrance industries.

Pharmaceutical and Biomedical Research

This compound has been identified as possessing potent antioxidant and anti-inflammatory properties.[] These characteristics make it a subject of interest for the synthesis of novel therapeutic agents targeting diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular conditions.[] Its structural motif may be incorporated into larger molecules to enhance their pharmacological profiles.

Fragrance Industry

As an acetophenone derivative, this compound is also utilized as a fragrance ingredient.[5] Its specific olfactory properties contribute to the formulation of various perfumes and scented products.

Safety and Handling

4'-tert-Butyl-2',6'-dimethylacetophenone is classified as harmful if swallowed or in contact with skin.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a versatile chemical compound with established applications and significant potential, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and a comprehensive analysis of its spectroscopic data. This information serves as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

References

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • NIST. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NIST. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Shishkin, V. N., Gvozdik, S. V., Sazhnikova, T. V., & Sazhnikov, V. A. (2021).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]

  • Göen, T., & Leng, G. (2002). EI mass spectrum and fragmentation scheme of the tert-butyl-dimethylsilyl derivative of 3,4-dimethylbenzoic acid.
  • Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 510-520.

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Unveiling a Molecule of Interest 4'-tert-Butyl-2',6'-dimethylacetophenone, a sub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling a Molecule of Interest

4'-tert-Butyl-2',6'-dimethylacetophenone, a substituted acetophenone derivative, presents a unique molecular architecture that has garnered interest in both pharmaceutical and fragrance applications. Its distinct substitution pattern—a bulky tert-butyl group and two methyl groups on the phenyl ring—imparts specific physical and chemical characteristics that are crucial for its behavior in various matrices. Understanding these fundamental physical properties is paramount for researchers in drug discovery, as they influence formulation, bioavailability, and interaction with biological systems. Similarly, in the fragrance industry, these properties dictate its volatility, substantivity, and overall olfactory profile.

This guide provides an in-depth exploration of the core physical properties of 4'-tert-Butyl-2',6'-dimethylacetophenone, offering not just data, but also insights into the experimental methodologies and the scientific rationale behind their application.

Molecular Structure and Identity

A thorough understanding of a compound's physical properties begins with its molecular identity. The structural arrangement of atoms and functional groups is the primary determinant of its macroscopic behavior.

Caption: 2D Chemical Structure of 4'-tert-Butyl-2',6'-dimethylacetophenone.

IdentifierValue
IUPAC Name 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[]
CAS Number 2040-10-0[2]
Molecular Formula C₁₄H₂₀O[2][3]
Molecular Weight 204.31 g/mol [2][3][4]
Canonical SMILES CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C[]
InChIKey JNHLHPMTMTYLCP-UHFFFAOYSA-N[][5]

Core Physicochemical Properties

The physical state and behavior of a compound under various conditions are dictated by its fundamental physicochemical properties. These parameters are critical for predicting its handling, formulation, and interaction with other substances.

PropertyValueSignificance in Research & Development
Appearance Off-white solid[]The solid state at room temperature influences storage, handling, and the need for appropriate solvents for experimental work.
Melting Point 47-49 °C (lit.)[][2][3][6]A relatively low melting point indicates moderate intermolecular forces. This is a key parameter for purification by recrystallization and for predicting its physical state at different temperatures.
Boiling Point 150 °C at 20 mmHg (lit.)[][2][3][6]The boiling point under reduced pressure is crucial for purification by vacuum distillation, a common technique for compounds that may decompose at their atmospheric boiling point.
Density 0.927 g/cm³ (estimated)[]Density is essential for various calculations in formulation and analytical chemistry, such as converting mass to volume.
Solubility Water: 4.209 mg/L @ 25 °C (estimated)[]The very low aqueous solubility is a critical factor in drug development, impacting bioavailability and requiring specific formulation strategies to enhance dissolution. The compound is expected to be soluble in organic solvents like DMSO, PEG300, and corn oil.
LogP 4.24[5]The high octanol-water partition coefficient (LogP) indicates a lipophilic nature, suggesting good membrane permeability but also potential for bioaccumulation.

Experimental Determination of Physical Properties: A Methodological Overview

The values presented above are determined through rigorous experimental protocols. Understanding these methods provides a deeper appreciation for the data's reliability and limitations.

cluster_0 Property Determination Workflow cluster_1 Spectroscopic Analysis Sample Preparation Sample Preparation Melting Point Analysis Melting Point Analysis Sample Preparation->Melting Point Analysis Capillary Method Boiling Point Analysis Boiling Point Analysis Sample Preparation->Boiling Point Analysis Vacuum Distillation Solubility Studies Solubility Studies Sample Preparation->Solubility Studies Shake-Flask Method NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Structural Elucidation IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Molecular Weight Confirmation

Caption: Experimental workflow for determining key physical and structural properties.

Melting Point Determination
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of 4'-tert-Butyl-2',6'-dimethylacetophenone is packed into a thin-walled capillary tube.

    • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Causality: The sharpness of the melting point range is an indicator of purity. Impurities typically depress and broaden the melting point range.

Boiling Point Determination under Reduced Pressure
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that are sensitive to high temperatures, determining the boiling point at a reduced pressure prevents decomposition.

  • Methodology (Vacuum Distillation):

    • The compound is placed in a distillation flask connected to a vacuum pump and a manometer.

    • The pressure is reduced to a stable value (e.g., 20 mmHg).

    • The flask is heated, and the temperature at which the liquid boils and condenses on a thermometer bulb placed in the vapor path is recorded as the boiling point at that pressure.

  • Causality: Lowering the external pressure reduces the temperature required to achieve boiling, thus preserving the chemical integrity of the compound.

Solubility Assessment
  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

  • Methodology (Shake-Flask Method):

    • An excess amount of 4'-tert-Butyl-2',6'-dimethylacetophenone is added to a known volume of the solvent (e.g., water) in a sealed container.

    • The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

    • The solution is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Causality: This method ensures that the solvent is saturated with the solute, providing a reliable measure of its intrinsic solubility. The choice of analytical technique is crucial for accurate quantification, especially for poorly soluble compounds.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 4'-tert-Butyl-2',6'-dimethylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone would be expected to show characteristic absorption bands.[7]

  • C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.[8]

  • Molecular Ion Peak (M⁺): A peak at m/z = 204, corresponding to the molecular weight of the compound.[4]

  • Key Fragmentation Peaks: A prominent peak at m/z = 189, likely corresponding to the loss of a methyl group (CH₃) from the molecular ion. Another significant peak is often observed at m/z = 43, corresponding to the acetyl cation (CH₃CO⁺).[4]

Applications and Relevance in Drug Development

4'-tert-Butyl-2',6'-dimethylacetophenone is noted for its potential as a pharmaceutical compound, with reported antioxidant and anti-inflammatory properties.[] It is utilized in the synthesis of various drugs aimed at treating oxidative stress-related conditions.[] The physical properties detailed in this guide are directly relevant to its use in this context:

  • Lipophilicity (High LogP): Suggests good potential for crossing cell membranes, a desirable trait for many drug candidates.

  • Low Aqueous Solubility: Presents a significant challenge for oral drug delivery. Formulation scientists would need to employ techniques such as creating amorphous solid dispersions, using co-solvents, or developing lipid-based formulations to improve its bioavailability.

  • Solid State: The crystalline form and melting point are critical for solid dosage form development, influencing tablet compaction and dissolution rates.

Conclusion

The physical properties of 4'-tert-Butyl-2',6'-dimethylacetophenone define its behavior from the laboratory bench to potential therapeutic applications. A comprehensive understanding of its molecular structure, physicochemical characteristics, and spectroscopic fingerprint is essential for any researcher working with this compound. The methodologies outlined in this guide provide a framework for the reliable determination of these properties, ensuring a solid foundation for further research and development.

References

  • 4'-tert-butyl-2',6'-dimethylacetophenone. (n.d.). HENAN NEW BLUE CHEMICAL CO.,LTD. Retrieved January 29, 2026, from [Link]

  • 2,4-Dimethyl-6-tert-butylphenol. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Kornienko, A., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(15), 4987. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. (n.d.). SIELC Technologies. Retrieved January 29, 2026, from [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. (n.d.). In NIST WebBook. Retrieved January 29, 2026, from [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. (n.d.). In NIST WebBook. Retrieved January 29, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone

Abstract: This technical guide provides a comprehensive overview of 4'-tert-Butyl-2',6'-dimethylacetophenone, a substituted aromatic ketone of significant interest in pharmaceutical development and materials science. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4'-tert-Butyl-2',6'-dimethylacetophenone, a substituted aromatic ketone of significant interest in pharmaceutical development and materials science. This document details its fundamental physicochemical properties, outlines a robust laboratory-scale synthesis protocol, discusses its primary applications, and provides essential safety and handling information. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind its synthesis and use.

Introduction

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a polysubstituted aromatic ketone characterized by a sterically hindered acetophenone core. The strategic placement of two methyl groups ortho to the acetyl moiety, combined with a para-tert-butyl group, imparts unique chemical and physical properties. These features are leveraged in various scientific fields. In medicinal chemistry, it serves as a key intermediate in the synthesis of molecules targeting oxidative stress-related conditions due to its potential antioxidant and anti-inflammatory properties.[1][2] Furthermore, its structural characteristics make it a valuable component in materials science, particularly as an organic photoinitiator in polymerization processes.[3] This guide serves as a technical resource, consolidating critical data and methodologies to support its application in advanced research and development.

Physicochemical and Structural Properties

The identity and purity of 4'-tert-Butyl-2',6'-dimethylacetophenone are defined by its specific molecular formula and weight. These core attributes, along with other critical physical data, are summarized below.

Table 1: Core Physicochemical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

PropertyValueSource(s)
IUPAC Name 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[1][4]
CAS Number 2040-10-0[5]
Molecular Formula C₁₄H₂₀O[3][5]
Molecular Weight 204.31 g/mol [1][6]
Appearance Off-white solid[1]
Melting Point 47-49 °C[1][3][6]
Boiling Point 150 °C @ 20 mmHg[1][6]
Density 0.927 g/cm³ (at 25 °C)[1]
Solubility Insoluble in water (4.209 mg/L est.)[1]
InChI Key JNHLHPMTMTYLCP-UHFFFAOYSA-N[1][5]

The molecular architecture is fundamental to its reactivity and function. The diagram below illustrates the connectivity and spatial arrangement of the atoms.

Caption: Molecular structure of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Synthesis and Purification Protocol

The synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of an acetyl group onto the aromatic ring of the precursor, 1-tert-butyl-3,5-dimethylbenzene. The protocol described herein is a robust, self-validating procedure adapted from established methodologies for similar aromatic ketones.

Causality of Experimental Design:

  • Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Its reaction with water deactivates it and reduces reaction yield. Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents must be used.

  • Temperature Control: The initial formation of the acylium ion complex with AlCl₃ is exothermic. Subsequent addition of the aromatic substrate must be performed at low temperatures (0-5 °C) to prevent uncontrolled side reactions, such as polysubstitution or rearrangement, and to ensure regioselectivity.

  • Stoichiometry: A slight excess of the Lewis acid is used to ensure complete activation of the acetyl chloride and to complex with the ketone product, which would otherwise deactivate the catalyst.

  • Quenching: The reaction is quenched by slowly adding the reaction mixture to ice-cold acid. This hydrolyzes the aluminum complexes in a controlled manner, decomposes any remaining reactive species, and facilitates the separation of the organic product from the inorganic salts.

Detailed Step-by-Step Methodology

Reactants:

  • 1-tert-butyl-3,5-dimethylbenzene (CAS 98-19-1)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol). Add 80 mL of anhydrous dichloromethane via cannula. Begin stirring to create a suspension.

  • Acylium Ion Formation: Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (7.1 mL, 0.10 mol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20 minutes. Maintain the temperature below 5 °C.

  • Aromatic Substrate Addition: In a separate dry flask, dissolve 1-tert-butyl-3,5-dimethylbenzene (16.2 g, 0.10 mol) in 20 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature remains between 0 °C and 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for another 2-3 hours. Monitor the reaction's progress by TLC (thin-layer chromatography).

  • Workup and Quenching: Prepare a beaker containing 150 g of crushed ice and 30 mL of concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice-acid mixture. Caution: This is an exothermic process and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from methanol or ethanol to afford the final product as an off-white crystalline solid.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble dry glassware under N₂ atmosphere prep2 Charge AlCl₃ and anhydrous DCM to flask prep1->prep2 react1 Cool to 0 °C prep2->react1 Stir react2 Add acetyl chloride dropwise react1->react2 react3 Add substrate solution (1-tert-butyl-3,5-dimethylbenzene) dropwise at 0-5 °C react2->react3 Form acylium ion react4 Stir at room temp for 2-3 hours react3->react4 workup1 Quench mixture in ice/HCl react4->workup1 Reaction complete workup2 Extract with DCM workup1->workup2 workup3 Wash with HCl, H₂O, NaHCO₃, Brine workup2->workup3 workup4 Dry over MgSO₄ & Concentrate workup3->workup4 workup5 Recrystallize from Ethanol/Methanol workup4->workup5 product Pure 4'-tert-Butyl-2',6'- dimethylacetophenone workup5->product

Caption: Experimental workflow for the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Key Applications in Research and Development

The unique substitution pattern of this molecule makes it a versatile platform for several applications.

  • Pharmaceutical Intermediate: It is recognized as a building block in medicinal chemistry. Its structure is utilized in the synthesis of novel compounds with potential antioxidant and anti-inflammatory activities.[1][2] These are investigated for therapeutic applications in diseases linked to oxidative stress, such as neurodegenerative disorders and cardiovascular conditions.[2]

  • Photoinitiators in Polymer Science: In the field of materials science, it functions as an organic photoinitiator.[3] Upon exposure to UV light, molecules of this type can generate reactive species that initiate polymerization reactions, making them crucial for UV-curable coatings, inks, and adhesives.

  • Fragrance Industry: The compound is also listed as a fragrance ingredient, where its specific molecular structure contributes to a desirable scent profile, often described as woody and musky.[4][7]

Analytical Characterization

To ensure the identity, purity, and quality of synthesized 4'-tert-Butyl-2',6'-dimethylacetophenone, a suite of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (204.31 g/mol ) and provides fragmentation patterns that serve as a structural fingerprint.[4][5]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is expected around 1680-1700 cm⁻¹.[5]

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the final product and quantifying any residual starting materials or byproducts.

Safety and Handling

As a laboratory chemical, 4'-tert-Butyl-2',6'-dimethylacetophenone requires careful handling to minimize exposure and risk.

Table 2: GHS Hazard Information

Hazard ClassGHS StatementSource(s)
Acute Toxicity, Oral H301: Toxic if swallowed[4]
Acute Toxicity, Dermal H312: Harmful in contact with skin[4]
Skin Irritation H315: Causes skin irritation
Eye Irritation H320: Causes eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled
Specific Target Organ Toxicity H335: May cause respiratory irritation

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4'-tert-butyl-2',6'-dimethyl acetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (2018). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • ChemBK. (n.d.). 1-TERT-BUTYL-3,5-DIMETHYLBENZENE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4'-tert-Butyl-2',6'-dimethylacetophenone in Organic Solvents

Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process chemistry, formulation development, and analytical method design. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process chemistry, formulation development, and analytical method design. This guide provides a detailed technical overview of the solubility characteristics of 4'-tert-Butyl-2',6'-dimethylacetophenone, a compound of interest in pharmaceutical and fragrance applications.[1][] Lacking extensive published quantitative data, this paper establishes a framework for predicting solubility based on physicochemical principles and provides a robust, self-validating experimental protocol for its empirical determination.

Introduction and Physicochemical Profile

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone characterized by a sterically hindered carbonyl group and a significant hydrophobic scaffold. Its structure, dominated by a substituted benzene ring, suggests a preference for non-polar or moderately polar organic solvents over aqueous media. This compound serves as a valuable intermediate in organic synthesis and has applications in the fragrance industry.[1][] A thorough understanding of its solubility is critical for reaction optimization, purification via crystallization, and formulation in various delivery systems.

The molecule's behavior in solution is dictated by its inherent physical and chemical properties, summarized in Table 1.

Table 1: Physicochemical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

PropertyValueSource
Molecular Formula C₁₄H₂₀O[1]
Molecular Weight 204.31 g/mol [1][3]
Appearance Off-white solid[]
Melting Point 47-49 °C[][3]
Boiling Point 150 °C @ 20 mmHg[][3]
LogP (Octanol-Water) 4.24[4]
Estimated Water Solubility 4.209 mg/L @ 25 °C[]
Hydrogen Bond Acceptors 1 (Carbonyl oxygen)[]
Hydrogen Bond Donors 0[]

The high LogP value and low estimated water solubility confirm its lipophilic and hydrophobic nature.[][4] The single hydrogen bond acceptor and lack of donors indicate it can interact with protic solvents, but its solubility will be primarily driven by van der Waals forces and dipole-dipole interactions.

Theoretical Framework and Predicted Solubility Profile

The foundational principle of solubility is that "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[5][6] The dissolution process can be understood as an energy balance between overcoming solute-solute and solvent-solvent interactions and establishing new solute-solvent interactions.[7]

  • Solute Analysis (4'-tert-Butyl-2',6'-dimethylacetophenone):

    • Non-Polar Character: The molecule is dominated by a large tert-butyl group, two methyl groups, and a benzene ring. These features contribute to significant London dispersion forces, favoring solubility in non-polar solvents.

    • Polar Character: A polar ketone group (C=O) provides a dipole moment, allowing for dipole-dipole interactions. This suggests some affinity for polar aprotic and, to a lesser extent, polar protic solvents.

  • Solvent Selection & Prediction: Based on this structural analysis, we can predict a qualitative solubility profile across a spectrum of common organic solvents, as detailed in Table 2.

Table 2: Predicted Solubility of 4'-tert-Butyl-2',6'-dimethylacetophenone in Common Organic Solvents

SolventTypeDominant Intermolecular ForcesPredicted SolubilityRationale
Hexane Non-PolarLondon DispersionHigh The non-polar hydrocarbon structure of hexane aligns perfectly with the hydrophobic regions of the solute.
Toluene Non-Polar AromaticLondon Dispersion, π-stackingHigh Toluene's aromatic ring can interact favorably with the solute's benzene ring, and its overall low polarity matches well.
Dichloromethane Polar AproticDipole-Dipole, London DispersionHigh Offers a balance of polarity to interact with the ketone group and sufficient non-polar character to solvate the hydrocarbon body.
Acetone Polar AproticDipole-DipoleMedium-High The strong dipole of acetone's carbonyl group can interact with the solute's ketone, but its smaller size may be less effective at solvating the bulky non-polar groups compared to larger solvents.
Ethyl Acetate Polar AproticDipole-DipoleMedium-High Provides a good balance of polar (ester) and non-polar (ethyl and acetyl groups) characteristics.
Isopropanol Polar ProticHydrogen Bonding, Dipole-DipoleMedium Can act as a hydrogen bond acceptor for the solute's carbonyl oxygen, but the solvent's own strong hydrogen bonding network must be disrupted, potentially limiting solubility.
Ethanol Polar ProticHydrogen Bonding, Dipole-DipoleMedium-Low More polar than isopropanol, its strong hydrogen-bonding network may be less favorable for accommodating the large, non-polar solute.
Methanol Polar ProticHydrogen Bonding, Dipole-DipoleLow The most polar of the alcohols listed, its energetic hydrogen-bonding network makes solvation of the largely hydrophobic solute unfavorable.
Water Polar ProticHydrogen BondingVery Low The high polarity and strong hydrogen bonding of water are incompatible with the non-polar nature of the solute, aligning with its high LogP value.[4]

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[8] A material is most likely to dissolve in a solvent when their respective HSP values are similar. Determining the precise HSP for the solute requires the experimental approach outlined below.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To move beyond prediction, empirical data is required. The gold-standard method for determining solubility is the isothermal equilibrium (or shake-flask) method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Step-by-Step Methodology
  • Preparation:

    • Select a range of solvents (e.g., those from Table 2). Ensure all solvents are of high purity (e.g., HPLC grade).

    • Prepare a series of vials for each solvent. Accurately weigh an excess amount of 4'-tert-Butyl-2',6'-dimethylacetophenone into each vial. The goal is to have undissolved solid remaining at the end of the experiment.

    • Precisely add a known volume or mass of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal environment, such as a temperature-controlled shaker bath, set to the desired experimental temperature (e.g., 25 °C).

    • Causality: A constant temperature is critical because solubility is highly temperature-dependent.

    • Agitate the vials at a constant, vigorous rate. This maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

  • Equilibrium Validation (Self-Validation Step):

    • At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle for at least 2 hours.

    • Trustworthiness: This step is crucial. By sampling over time, you can confirm that the measured concentration is no longer increasing, proving that the solution is saturated and at equilibrium. If the 48-hour and 72-hour samples yield the same concentration, equilibrium has been achieved.

  • Sample Preparation and Analysis:

    • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is essential to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of your analytical instrument.

    • Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV, GC-FID, or UV-Vis spectroscopy) to determine the concentration of the solute.[4]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL, g/L, or molarity (mol/L).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_validate Phase 3: Validation & Sampling cluster_analysis Phase 4: Analysis & Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 into vial equil1 Seal vials & place in isothermal shaker bath prep2->equil1 equil2 Agitate at constant T validate1 Cease agitation, allow to settle equil2->validate1 validate2 Sample supernatant at 24h, 48h, 72h validate1->validate2 validate3 Filter sample (0.22 µm) validate2->validate3 analysis1 Dilute sample accurately validate3->analysis1 analysis2 Analyze via calibrated HPLC or GC analysis1->analysis2 analysis3 Calculate solubility (e.g., mg/mL) analysis2->analysis3 result Equilibrium Solubility Data analysis3->result

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

References

  • Vertex AI Search Result[5], "Experiment: Solubility of Organic & Inorganic Compounds"

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • Vertex AI Search Result[9], "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS"

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Vertex AI Search Result, "Solubility of Organic Compounds"

  • OpenStax. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube. Retrieved from [Link]

  • Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. CRC Press.
  • Fiveable. (n.d.). 9.6 Free Energy of Dissolution. AP Chem. Retrieved from [Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). o-Amidophenolato]Indium(III).

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

Sources

Foundational

An In-depth Technical Guide to 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone (CAS 2040-10-0)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the aromatic ketone, 1-(4-tert-butyl-2,6-dimethylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the aromatic ketone, 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone, registered under CAS number 2040-10-0. We will delve into its chemical identity, synthesis, and explore its potential as a pharmacologically active agent, particularly focusing on its putative antioxidant and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

1-(4-tert-butyl-2,6-dimethylphenyl)ethanone is a substituted acetophenone with a distinct molecular architecture that suggests potential for biological activity. Its sterically hindered phenolic backbone is a feature often associated with antioxidant properties.

Identifier Value Source
IUPAC Name 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone
CAS Number 2040-10-0
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
Synonyms 4'-tert-Butyl-2',6'-dimethylacetophenone, 1,3-Dimethyl-5-tert-butyl-2-acetophenone
Physical Form Solid[Various Suppliers]
Melting Point 47-49 °C[Various Suppliers]
Boiling Point 150 °C at 20 mmHg[Various Suppliers]

Synthesis Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable synthetic route to 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone is through the Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[1]

Causality of Experimental Choices

The choice of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is critical. It functions by activating the acylating agent (acetyl chloride), forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the 1,3-dimethyl-5-tert-butylbenzene substrate. The reaction is typically performed in a non-polar, inert solvent like dichloromethane to prevent reaction with the solvent. An aqueous workup is necessary to quench the catalyst and separate the organic product.

Experimental Protocol: Synthesis of 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone

Materials:

  • 1,3-dimethyl-5-tert-butylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Aromatic Substitution: To this mixture, add a solution of 1,3-dimethyl-5-tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process 1,3-dimethyl-5-tert-butylbenzene 1,3-dimethyl-5-tert-butylbenzene Reaction_Setup Reaction Setup (DCM, 0°C) 1,3-dimethyl-5-tert-butylbenzene->Reaction_Setup Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction_Setup AlCl3 (catalyst) AlCl3 (catalyst) AlCl3 (catalyst)->Reaction_Setup Acylation Friedel-Crafts Acylation Reaction_Setup->Acylation Stirring at RT Workup Aqueous Workup (HCl, NaHCO3, Brine) Acylation->Workup Quenching Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Final_Product Purification->Final_Product Pure 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone

Caption: Workflow for the synthesis of 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone.

Potential Biological Activity: An Exploration

While no specific biological studies have been published for 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone, its chemical structure, belonging to the acetophenone class, suggests potential antioxidant and anti-inflammatory properties.[2][3] Many natural and synthetic acetophenones exhibit a range of pharmacological activities.[2]

Postulated Antioxidant Mechanism

Phenolic compounds are known to act as antioxidants through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize free radicals.[4][5] The sterically hindered phenolic-like structure of 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone could potentially stabilize the resulting radical, making it an effective radical scavenger.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Antioxidant Action Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized_Molecule Free_Radical->Neutralized_Molecule Neutralization Acetophenone 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone (Ar-OH) HAT Hydrogen Atom Transfer (HAT) Acetophenone->HAT SET Single Electron Transfer (SET) Acetophenone->SET HAT->Free_Radical H• donation SET->Free_Radical e- donation

Caption: Postulated antioxidant mechanisms of 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone.

Postulated Anti-inflammatory Mechanism

The anti-inflammatory effects of phenolic compounds are often linked to their ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] By inhibiting these pathways, 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone could potentially reduce the inflammatory response.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following in vitro assays are recommended.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard and rapid method to screen for antioxidant activity.[9] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[7]

Materials:

  • 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol. Prepare a working solution of DPPH in methanol.

  • Assay: In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid to the wells. Add 100 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Lipoxygenase Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation.

Materials:

  • 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone

  • Soybean lipoxygenase (or other source)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Nordihydroguaiaretic acid (NDGA) (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and NDGA in a suitable solvent (e.g., DMSO or ethanol). Prepare a solution of lipoxygenase in borate buffer. Prepare a solution of linoleic acid in borate buffer.

  • Assay: In a cuvette, mix the borate buffer, the lipoxygenase solution, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the linoleic acid substrate.

  • Measurement: Immediately measure the change in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene hydroperoxide.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without inhibitor).

Safety and Toxicological Profile

A safety assessment of 4'-tert-butyl-2',6'-dimethylacetophenone indicated potential cytotoxicity in a BlueScreen assay without metabolic activation.[10] However, it was found to be negative for genotoxicity in the same assay.[10] Further toxicological studies are necessary to fully characterize its safety profile for any potential therapeutic application.

Conclusion

1-(4-tert-butyl-2,6-dimethylphenyl)ethanone is a readily synthesizable compound with a chemical structure that suggests potential for antioxidant and anti-inflammatory activities. While direct biological data is currently lacking, this guide provides a solid foundation for future research. The outlined synthetic and experimental protocols offer a clear path for scientists to produce and evaluate this compound, potentially unlocking new avenues in the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Various Suppliers. (n.d.). Safety Data Sheet for 4'-tert-Butyl-2',6'-dimethylacetophenone.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ahmadpourmir, S., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Journal of the Brazilian Chemical Society, 35(1), 1-25.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 269, 43-51.
  • Gulcin, İ. (2020).
  • PubChem. (n.d.). Compound Summary for CID 74879. National Center for Biotechnology Information. Retrieved from [Link]

  • Sala, A., et al. (2001). New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity.
  • Research Institute for Fragrance Materials. (2024). Update to RIFM fragrance ingredient safety assessment, 4′-tert-butyl-2′,6′-dimethylacetophenone, CAS Registry Number 2040-10-0.
  • Frontiers in Chemistry. (2022).
  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 4′-tert-butyl-2′,6′-dimethylacetophenone, CAS Registry Number 2040-10-0. Food and Chemical Toxicology, 197, 115170.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • JScholar Publishers. (2023).
  • PubChem. (n.d.). 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2018). Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages.
  • Frontiers in Pharmacology. (2023).
  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino)
  • PMC. (2023).
  • Google Patents. (n.d.). WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • MDPI. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.
  • MDPI. (2021). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents.
  • MDPI. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

Sources

Exploratory

4'-tert-Butyl-2',6'-dimethylacetophenone structure and SMILES string

An In-depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone: Structure, Synthesis, and Applications Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone: Structure, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4'-tert-Butyl-2',6'-dimethylacetophenone, a substituted aromatic ketone of significant interest in pharmaceutical and chemical research. The document details its chemical structure, physicochemical properties, and provides an expert-designed protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores the compound's applications, particularly as a key intermediate in drug discovery, leveraging its potential antioxidant and anti-inflammatory properties. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking a detailed understanding of this versatile molecule.

Introduction and Core Properties

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a polysubstituted aromatic ketone. Its structure is characterized by an acetophenone core with two methyl groups at the 2' and 6' positions and a bulky tert-butyl group at the 4' position of the phenyl ring. This specific substitution pattern imparts distinct steric and electronic properties that are crucial for its chemical reactivity and biological activity. The steric hindrance provided by the ortho-methyl groups can influence the conformation of the acetyl group and its interaction with biological targets or chemical reagents.

Substituted acetophenones are a well-established class of compounds that serve as valuable precursors and scaffolds in organic synthesis and medicinal chemistry.[1][2] They are integral to the synthesis of more complex molecules, including various heterocyclic compounds with therapeutic potential.[3] Specifically, 4'-tert-Butyl-2',6'-dimethylacetophenone is noted for its utility as a pharmaceutical intermediate, particularly in the development of drugs targeting diseases associated with oxidative stress.[][5]

Chemical Structure and Identifiers

The definitive structure and associated identifiers for this compound are critical for unambiguous scientific communication and procurement.

  • IUPAC Name: 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[][6]

  • CAS Number: 2040-10-0[6][7]

  • Molecular Formula: C₁₄H₂₀O[7]

  • SMILES String: CC(=O)c1c(C)cc(cc1C)C(C)(C)C[8]

  • InChIKey: JNHLHPMTMTYLCP-UHFFFAOYSA-N[8]

Caption: 2D Structure of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented below. This data is essential for handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Weight 204.31 g/mol []
Appearance Off-white solid[][5]
Melting Point 47-49 °C[]
Boiling Point 150 °C @ 20 mmHg[]
Density 0.927 g/cm³[][5]
Solubility Water: 4.209 mg/L (estimated)[][5]
LogP 4.24[1]

Spectroscopic Profile: Spectroscopic data is fundamental for structural verification.

  • Infrared (IR) Spectrum: The IR spectrum, available from the NIST database, will exhibit characteristic peaks for a ketone, including a strong C=O stretch around 1680-1700 cm⁻¹ and various C-H stretches for the alkyl and aromatic groups.[9]

  • Mass Spectrum (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 204, corresponding to the molecular weight. A prominent fragment is typically observed at m/z = 189, resulting from the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for acetophenones.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a published spectrum is not available, the expected ¹H and ¹³C NMR signals can be predicted based on the structure. These predictions are invaluable for chemists synthesizing or analyzing this compound.

¹H NMR PredictionMultiplicityIntegrationApprox. δ (ppm)Assignment
tert-Butyl ProtonsSinglet9H~1.3-C(CH₃)₃
Aryl Methyl ProtonsSinglet6H~2.2Ar-CH₃
Acetyl ProtonsSinglet3H~2.5-C(O)CH₃
Aromatic ProtonsSinglet2H~7.0Ar-H

Synthesis and Mechanism

The most logical and industrially scalable approach to synthesizing 4'-tert-Butyl-2',6'-dimethylacetophenone is through the Friedel-Crafts acylation of a suitable aromatic precursor.[8][10] This classic electrophilic aromatic substitution reaction provides a direct method for installing an acetyl group onto an activated benzene ring.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the bond between the aromatic ring and the acetyl carbonyl carbon. This retrosynthetic step identifies the key synthons: an electrophilic acetyl cation equivalent (CH₃CO⁺) and a nucleophilic aromatic ring, 1,3-dimethyl-5-tert-butylbenzene.

G Target 4'-tert-Butyl-2',6'-dimethylacetophenone Reaction Friedel-Crafts Acylation Target->Reaction Retrosynthesis Precursor 1,3-Dimethyl-5-tert-butylbenzene + Acetyl Chloride Reaction->Precursor

Caption: Retrosynthetic approach for the target molecule.

The causality for this strategy is strong:

  • Precursor Availability: 1,3-Dimethyl-5-tert-butylbenzene can be synthesized via Friedel-Crafts alkylation of m-xylene with tert-butyl chloride.[11]

  • Reaction Selectivity: The aromatic ring of 1,3-dimethyl-5-tert-butylbenzene is highly activated by three electron-donating alkyl groups. The acylation is expected to occur at the C2 position (ortho to both methyl groups and para to the tert-butyl group), which is the most sterically accessible and electronically enriched position. The bulky tert-butyl group and the two ortho-methyl groups will direct the incoming electrophile to the desired position.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles. All steps include justifications to ensure reproducibility and safety.

Objective: To synthesize 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone via Friedel-Crafts acylation.

Materials:

  • 1,3-Dimethyl-5-tert-butylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize evolved HCl gas). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the setup.

    • Rationale: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and acetyl chloride are highly moisture-sensitive. The scrubber safely neutralizes the corrosive HCl gas produced.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a slurry. Cool the flask to 0 °C in an ice-water bath.

    • Rationale: AlCl₃ is the Lewis acid catalyst that activates the acetyl chloride. Cooling prevents uncontrolled reaction and potential side reactions.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ slurry via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to form the acylium ion-catalyst complex.

    • Rationale: This pre-formation of the reactive electrophile ensures a smooth initiation of the acylation reaction upon addition of the aromatic substrate.

  • Substrate Addition: Dissolve 1,3-dimethyl-5-tert-butylbenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • Rationale: Slow addition controls the exothermic reaction rate, maximizing yield and minimizing the formation of byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Rationale: Allowing the reaction to warm to room temperature drives it to completion. TLC is a crucial in-process control to verify the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

    • Rationale: This step quenches the reaction by hydrolyzing the aluminum complexes and decomposing the excess AlCl₃. The acid helps to keep aluminum salts dissolved in the aqueous phase. This process is highly exothermic and must be done cautiously.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Rationale: The washing steps remove inorganic salts and impurities, purifying the crude product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure 4'-tert-Butyl-2',6'-dimethylacetophenone.

Applications in Drug Development and Research

The utility of 4'-tert-Butyl-2',6'-dimethylacetophenone extends beyond its role as a simple chemical. It is a strategic starting material in medicinal chemistry programs.

Scaffold for Bioactive Molecules

Acetophenone derivatives are foundational building blocks for a wide array of pharmacologically active compounds.[2] They can be readily transformed into chalcones, hydrazones, pyrazolines, and other heterocyclic systems that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The specific substitution pattern of this molecule—with its bulky tert-butyl group and ortho-methyl groups—can be exploited to fine-tune the steric and electronic properties of derivative compounds, thereby optimizing their interaction with biological targets and improving their pharmacokinetic profiles.[3]

Role as an Antioxidant and Anti-inflammatory Intermediate

The compound itself is described as having potent antioxidant and anti-inflammatory properties, making it a valuable intermediate for drugs targeting oxidative stress-related conditions such as neurodegenerative disorders and cardiovascular diseases.[][5] While the compound lacks a classic phenolic hydroxyl group often associated with antioxidant activity via hydrogen atom transfer (HAT), its mechanism may involve other pathways.[3][12] The electron-rich aromatic ring can participate in single electron transfer (SET) mechanisms to neutralize free radicals. Furthermore, derivatives of this compound can be designed to incorporate phenolic or other radical-scavenging moieties, using the starting acetophenone as a robust chemical handle.[3]

Analytical Applications

For drug development, robust analytical methods are paramount. 4'-tert-Butyl-2',6'-dimethylacetophenone can be effectively analyzed and purified using reverse-phase High-Performance Liquid Chromatography (HPLC). A scalable method using an acetonitrile/water mobile phase has been developed, which is also suitable for pharmacokinetic studies and the isolation of impurities during preparative separations.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4'-tert-Butyl-2',6'-dimethylacetophenone is classified with the following hazards:

  • H301: Toxic if swallowed [6]

  • H312: Harmful in contact with skin [6]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4'-tert-Butyl-2',6'-dimethylacetophenone is a molecule of considerable strategic importance for chemists in both academic and industrial settings. Its well-defined structure, predictable reactivity in cornerstone reactions like Friedel-Crafts acylation, and its role as a precursor to bioactive compounds underscore its value. For drug development professionals, its potential antioxidant properties and utility as a molecular scaffold offer fertile ground for the discovery of new therapeutic agents. This guide provides the foundational knowledge required to confidently synthesize, handle, and utilize this compound in advanced research applications.

References

  • Stenutz, R. 4'-tert-butyl-2',6'-dimethylacetophenone. NIST Chemistry WebBook. [Online] Available at: [Link]

  • National Institute of Standards and Technology. 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST Chemistry WebBook. [Online] Available at: [Link]

  • MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Molecules. [Online] Available at: [Link]

  • PubChem. 4'-tert-Butyl-2',6'-dimethylacetophenone. PubChem Database. [Online] Available at: [Link]

  • SIELC Technologies. 4'-tert-Butyl-2',6'-dimethylacetophenone. SIELC Website. [Online] Available at: [Link]

  • ACS Publications. Tertiarybutylbenzenes. IV. Mechanism of Friedel-Crafts Cyclialkylations with tert-Butyl Chloride. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Emami, S. et al. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry. [Online] Available at: [Link]

  • Chegg. Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene. Chegg Study. [Online] Available at: [Link]

  • Kouznetsov, V.V. et al. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Online] Available at: [Link]

  • NIST. 4'-tert-Butyl-2',6'-dimethylacetophenone IR and Mass Spectrum. NIST Chemistry WebBook. [Online] Available at: [Link]

  • Adam, W. et al. Structure-dependent reactivity of oxyfunctionalized acetophenones in the photooxidation of DNA. Nucleic Acids Research. [Online] Available at: [Link]

  • Grimm, C. et al. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Online] Available at: [Link]

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Online] Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectral data for the aromatic ketone 1-(4-tert-butyl-2,6-dim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for the aromatic ketone 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone. As professionals in the fields of chemical research and drug development, a thorough understanding of spectroscopic techniques is paramount for the elucidation of molecular structures. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby empowering researchers to interpret data with confidence and precision.

Molecular Identity

IUPAC Name 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone
Synonyms 4'-tert-Butyl-2',6'-dimethylacetophenone
CAS Number 2040-10-0
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
Chemical Structure

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. It relies on the interaction of nuclear spins with an external magnetic field.

Principles of ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; deshielded protons (near electronegative atoms or unsaturated groups) resonate at higher chemical shifts (downfield). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, with the splitting pattern described by the n+1 rule.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic ketone like 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and number of scans. For a routine ¹H NMR, 8 to 16 scans are usually sufficient.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of the signals provides the relative ratios of the different types of protons.

Exploratory

Spectroscopic Unveiling of 4'-tert-Butyl-2',6'-dimethylacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including a sterically hindered carbonyl group and a substituted aromatic ring, give rise to distinct spectroscopic properties. A thorough understanding of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in chemical transformations. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data of 4'-tert-Butyl-2',6'-dimethylacetophenone, grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Isomeric Considerations

The structural framework of 4'-tert-Butyl-2',6'-dimethylacetophenone, with the IUPAC name 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone, is foundational to interpreting its spectral data. The molecule possesses a central benzene ring substituted with a bulky tert-butyl group, two methyl groups ortho to the acetyl group, and the acetyl moiety itself. This substitution pattern (C₁₄H₂₀O) results in a molecular weight of 204.31 g/mol .[1] The steric hindrance imposed by the two ortho-methyl groups influences the conformation of the acetyl group relative to the aromatic ring, which in turn affects the electronic environment of the constituent atoms and their corresponding spectral signatures.

Caption: Molecular structure of 4'-tert-Butyl-2',6'-dimethylacetophenone.

¹H NMR Spectral Analysis (Predicted)

Due to the absence of publicly available experimental ¹H NMR spectra, a prediction was generated using NMRdb.org, a resource that utilizes a database of assigned spectra to predict chemical shifts.[2] The predicted spectrum provides valuable insights into the proton environments within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 4'-tert-Butyl-2',6'-dimethylacetophenone

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Ar-H7.15s2HProtons on the aromatic ring
-COCH₃2.45s3HAcetyl methyl protons
Ar-CH₃2.10s6HOrtho-methyl protons
-C(CH₃)₃1.30s9Htert-Butyl protons
Interpretation of Predicted ¹H NMR Spectrum:
  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetry of the molecule. They are predicted to appear as a singlet at approximately 7.15 ppm. The deshielding effect of the aromatic ring places these protons in the characteristic downfield region for aromatic protons.

  • Acetyl Methyl Protons (-COCH₃): The three protons of the acetyl methyl group are expected to resonate as a singlet around 2.45 ppm. The electronegativity of the adjacent carbonyl group causes a downfield shift compared to a typical alkyl methyl group.

  • Ortho-Methyl Protons (Ar-CH₃): The six protons of the two methyl groups at the ortho positions (C2' and C6') are equivalent and are predicted to appear as a singlet at approximately 2.10 ppm. These protons are slightly deshielded due to their attachment to the aromatic ring.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are predicted to give a sharp singlet at around 1.30 ppm. This upfield chemical shift is characteristic of shielded alkyl protons.

¹³C NMR Spectral Analysis (Predicted)

Similar to the ¹H NMR, a ¹³C NMR spectrum was predicted using NMRdb.org to elucidate the carbon framework of the molecule.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4'-tert-Butyl-2',6'-dimethylacetophenone

CarbonPredicted Chemical Shift (ppm)Assignment
C=O208.0Carbonyl carbon
Ar-C (quaternary)155.0Aromatic carbon attached to the tert-butyl group
Ar-C (quaternary)138.0Aromatic carbon attached to the acetyl group
Ar-C (quaternary)135.0Aromatic carbons attached to the methyl groups
Ar-CH125.0Aromatic carbons bearing hydrogen
-C(CH₃)₃ (quaternary)35.0Quaternary carbon of the tert-butyl group
-C(CH₃)₃31.0Methyl carbons of the tert-butyl group
-COCH₃30.0Acetyl methyl carbon
Ar-CH₃20.0Ortho-methyl carbons
Interpretation of Predicted ¹³C NMR Spectrum:
  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 208.0 ppm. This is a characteristic region for ketone carbonyl carbons.[1]

  • Aromatic Carbons: The aromatic region of the spectrum is predicted to show four distinct signals for the six aromatic carbons due to symmetry. The quaternary carbons (those without attached protons) are expected at approximately 155.0 ppm (C-4'), 138.0 ppm (C-1'), and 135.0 ppm (C-2' and C-6'). The two equivalent methine carbons (C-3' and C-5') are predicted to appear around 125.0 ppm.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is predicted around 35.0 ppm, while the three equivalent methyl carbons are expected at approximately 31.0 ppm.

  • Methyl Carbons: The acetyl methyl carbon is predicted to resonate at about 30.0 ppm, and the two equivalent ortho-methyl carbons are expected at a more shielded position, around 20.0 ppm.

Mass Spectrometry (MS) Analysis

The electron ionization (EI) mass spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone was obtained from the NIST WebBook.[3] EI is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[4][5][6]

Table 3: Major Fragments in the Mass Spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone

m/zRelative IntensityProposed Fragment
204Moderate[M]⁺ (Molecular Ion)
189High[M - CH₃]⁺
147Moderate[M - C₄H₉]⁺
43High[CH₃CO]⁺
Interpretation of the Mass Spectrum:
  • Molecular Ion Peak ([M]⁺): The peak at m/z 204 corresponds to the molecular ion, confirming the molecular weight of the compound. Aromatic compounds often show a relatively stable molecular ion.[7]

  • [M - CH₃]⁺ Peak (m/z 189): A prominent peak is observed at m/z 189, which corresponds to the loss of a methyl radical (•CH₃). This is a common fragmentation pattern for compounds containing a tert-butyl group or an acetyl group. In this case, the loss of a methyl radical from the tert-butyl group is highly favored due to the formation of a stable tertiary carbocation. Alpha-cleavage of the acetyl methyl group is also a possibility.[8][9]

  • [M - C₄H₉]⁺ Peak (m/z 147): The peak at m/z 147 results from the loss of a tert-butyl radical (•C(CH₃)₃). This is another characteristic fragmentation for tert-butyl substituted aromatic compounds.

  • [CH₃CO]⁺ Peak (m/z 43): A strong peak at m/z 43 is indicative of the acylium ion ([CH₃CO]⁺), formed by α-cleavage of the bond between the carbonyl carbon and the aromatic ring. This is a very common and characteristic fragmentation for methyl ketones.[10]

Mass_Spec_Fragmentation M [C₁₄H₂₀O]⁺˙ m/z = 204 F1 [C₁₃H₁₇O]⁺ m/z = 189 M->F1 - •CH₃ F2 [C₁₀H₁₁O]⁺ m/z = 147 M->F2 - •C(CH₃)₃ F3 [C₂H₃O]⁺ m/z = 43 M->F3 α-cleavage

Caption: Proposed fragmentation pathway for 4'-tert-Butyl-2',6'-dimethylacetophenone in EI-MS.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of small organic molecules like 4'-tert-Butyl-2',6'-dimethylacetophenone is as follows. Specific parameters may need to be optimized based on the available instrument and sample concentration.[11][12]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks. This is often an automated process on modern spectrometers.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single scan to check the signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

      • Employ a relaxation delay (d1) of 1-5 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.

    • ¹³C NMR:

      • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

      • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

      • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

      • A relaxation delay of 2-5 seconds is generally sufficient.

Mass Spectrometry (Electron Ionization)

The following is a general procedure for obtaining an EI mass spectrum.[4][5][6]

  • Sample Introduction:

    • For volatile and thermally stable compounds like 4'-tert-Butyl-2',6'-dimethylacetophenone, direct insertion probe (DIP) or gas chromatography (GC) introduction is suitable.

    • If using a DIP, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

    • If using GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • Ionization:

    • The sample is introduced into the ion source, which is under high vacuum.

    • The sample is vaporized by heating.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or other suitable detector.

    • The signal is amplified and recorded to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

References

  • ChemDoodle Web Components. (n.d.). Simulate NMR and MS. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • NMRdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (pp. 139-178). Elsevier.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • University of California, Davis. (n.d.). MS Example Acetophenone (C8H8O): FM = 120. Retrieved from [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

  • Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from a file named "1_Interpretation_Mass_spectral_interpretation.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • G. de la Fuente, et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Journal of Mass Spectrometry, 34(11), 1209-1214.
  • Chemistry Steps. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3789-3799.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(1), 003.
  • Chen, L., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(10), 3845-3851.

Sources

Foundational

Unveiling the Bio-Potential of 4'-tert-Butyl-2',6'-dimethylacetophenone: A Technical Guide for Researchers

Introduction: Scrutinizing a Unique Chemical Scaffold 4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone with a distinct substitution pattern that suggests a range of potential biological activities. While di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scrutinizing a Unique Chemical Scaffold

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone with a distinct substitution pattern that suggests a range of potential biological activities. While direct, in-depth research on this specific molecule is limited, its structural motifs—a substituted acetophenone core and a tert-butylated phenyl ring—are present in numerous compounds with well-documented pharmacological and biological effects. This technical guide provides a comprehensive analysis of the known and inferred biological activities of 4'-tert-Butyl-2',6'-dimethylacetophenone, drawing on data from structurally related compounds to inform future research and drug discovery efforts.

This document will delve into the potential antioxidant, anti-inflammatory, neuroprotective, cytotoxic, and antimicrobial properties of this compound. For each potential activity, we will explore the plausible mechanisms of action, provide detailed experimental protocols for validation, and present quantitative data from analogous compounds to establish a predictive framework for its efficacy.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4'-tert-Butyl-2',6'-dimethylacetophenone is essential for designing and interpreting biological assays.

PropertyValueReference
CAS Number 2040-10-0[1]()
Molecular Formula C14H20O[1]()
Molecular Weight 204.31 g/mol [1]()
Appearance Off-white solid[2]()
Melting Point 47-49 °C[2]()
Boiling Point 150 °C at 20 mmHg[2]()
Solubility Insoluble in water, soluble in organic solvents[2]()

Potential Biological Activity Profile

Based on its structural features, 4'-tert-Butyl-2',6'-dimethylacetophenone is predicted to exhibit a range of biological activities. The following sections will explore these possibilities in detail.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

A commercial supplier has claimed that 4'-tert-Butyl-2',6'-dimethylacetophenone possesses potent antioxidant and anti-inflammatory properties, suggesting its utility in synthesizing drugs for oxidative stress-related diseases.[2] This assertion, while not yet substantiated by peer-reviewed literature, provides a strong rationale for investigating its antioxidant potential. The presence of a substituted phenolic moiety is a common feature in many antioxidant compounds.

The antioxidant activity of phenolic compounds typically arises from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby interrupting the chain reactions of oxidation. The steric hindrance provided by the two methyl groups and the electron-donating effect of the tert-butyl group on the phenyl ring of 4'-tert-Butyl-2',6'-dimethylacetophenone could influence its radical scavenging ability.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward method to assess the free radical scavenging capacity of a compound.[3][4]

Materials:

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4'-tert-Butyl-2',6'-dimethylacetophenone in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of ascorbic acid in methanol at 1 mg/mL.

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (serially diluted from the stock solution) to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (ascorbic acid at various concentrations).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

CompoundAntioxidant Activity (DPPH Assay, IC50 in µM)Reference
C-prenylated acetophenone derivative 1127.20[5]
C-prenylated acetophenone derivative 13>100[5]
C-prenylated acetophenone derivative 15>100[5]

G cluster_workflow DPPH Assay Workflow Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Incubation Incubation Absorbance Reading Absorbance Reading Data Analysis Data Analysis

Caption: Workflow for DPPH radical scavenging assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The structural similarity of 4'-tert-Butyl-2',6'-dimethylacetophenone to other anti-inflammatory acetophenone and tert-butylphenol derivatives suggests its potential to modulate inflammatory pathways. Benzylideneacetophenone derivatives, for example, have been shown to suppress the expression of pro-inflammatory mediators like iNOS and COX-2.[6]

A plausible mechanism for the anti-inflammatory activity of 4'-tert-Butyl-2',6'-dimethylacetophenone involves the inhibition of key signaling pathways that regulate the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] By inhibiting these pathways, the compound could reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Dexamethasone (positive control)

  • Cell culture plates (96-well)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 4'-tert-Butyl-2',6'-dimethylacetophenone or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (e.g., MTT assay):

    • Perform a concurrent cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

G cluster_pathway Inferred Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 MAPK_Pathway MAPK Pathway NF_kB_Pathway NF-κB Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Test_Compound 4'-tert-Butyl-2',6'- dimethylacetophenone

Caption: Potential anti-inflammatory mechanism.
Acetylcholinesterase (AChE) Inhibitory Activity: A Neuroprotective Avenue

Several acetophenone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

AChE has a deep and narrow gorge with a catalytic active site at its base and a peripheral anionic site at the entrance. Acetophenone derivatives can act as AChE inhibitors by binding to either or both of these sites, thereby preventing acetylcholine from accessing the catalytic site.[8] The bulky tert-butyl group and the overall lipophilicity of 4'-tert-Butyl-2',6'-dimethylacetophenone may favor its interaction with the hydrophobic regions within the AChE gorge.

Ellman's method is a widely used colorimetric assay to measure AChE activity and its inhibition.[9]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of various concentrations of the test compound.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement:

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of reaction is determined from the change in absorbance over time.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

CompoundAChE Inhibitory Activity (IC50)Reference
Acetophenone derivative 2e0.13 µM[7]

G cluster_enzyme AChE Inhibition Mechanism AChE Acetylcholinesterase (AChE) Active_Site Catalytic Active Site Peripheral_Site Peripheral Anionic Site Acetylcholine Acetylcholine Test_Compound 4'-tert-Butyl-2',6'- dimethylacetophenone

Caption: Inferred binding of the test compound to AChE.
Cytotoxic Activity: Potential in Cancer Research

Substituted acetophenones, particularly chalcones derived from them, have demonstrated significant cytotoxic effects against various cancer cell lines.[10] The cytotoxic potential of 4'-tert-Butyl-2',6'-dimethylacetophenone warrants investigation.

The cytotoxicity of related compounds often involves the induction of apoptosis (programmed cell death) through various mechanisms, including the activation of caspase cascades, cell cycle arrest, and the generation of reactive oxygen species (ROS).[11] The bulky and lipophilic nature of 4'-tert-Butyl-2',6'-dimethylacetophenone might facilitate its interaction with cellular membranes and intracellular targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium with 10% FBS

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound or doxorubicin for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

CompoundCell LineCytotoxicity (IC50 in µM)Reference
Chalcone 12MCF-74.19[10]
Chalcone 13MCF-73.30[10]
Chalcone 12ZR-75-19.40[10]
Chalcone 13ZR-75-18.75[10]
Chalcone 12MDA-MB-2316.12[10]
Chalcone 13MDA-MB-23118.10[10]
Antimicrobial Activity: Combating Pathogenic Microbes

Tert-butylphenol derivatives have been reported to possess antimicrobial properties.[12] For instance, 2,4-di-tert-butylphenol has shown activity against various bacteria, including Cutibacterium acnes.[13]

The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components, and to interfere with essential cellular processes and enzyme functions. The lipophilicity of 4'-tert-Butyl-2',6'-dimethylacetophenone would likely enhance its ability to penetrate microbial cell walls and membranes.

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Gentamicin or other appropriate antibiotic (positive control)

  • 96-well microplates

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilutions:

    • Perform serial two-fold dilutions of the test compound and the positive control antibiotic in MHB in a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundBacterial StrainAntimicrobial Activity (MIC in µg/mL)Reference
2,4-Di-tert-butylphenolS. aureus16[13]
3,5-Di-tert-butylphenolS. aureus32[13]
2,6-Di-tert-butylphenolS. aureus>256[13]
2,4-Di-tert-butylphenolB. cereus8[13]
3,5-Di-tert-butylphenolB. cereus16[13]
2,6-Di-tert-butylphenolB. cereus256[13]
2,4-Di-tert-butylphenolC. acnes16[13]
3,5-Di-tert-butylphenolC. acnes64[13]
2,6-Di-tert-butylphenolC. acnes>256[13]

Potential Toxicological Profile: A Note of Caution

While the biological activities of 4'-tert-Butyl-2',6'-dimethylacetophenone are of great interest, it is also crucial to consider its potential toxicity. Some tert-butylated phenols have been identified as potential endocrine disruptors.[14] For example, 2,4-di-tert-butylphenol has been shown to act as an antagonist for the human estrogen receptor α (ERα) and the androgen receptor (AR).[15] Therefore, any investigation into the therapeutic potential of 4'-tert-Butyl-2',6'-dimethylacetophenone must be accompanied by a thorough toxicological evaluation, including assays for endocrine disruption.

Conclusion and Future Directions

4'-tert-Butyl-2',6'-dimethylacetophenone represents a molecule of significant interest for biological and pharmacological research. Although direct studies on its activity are currently lacking, a comprehensive analysis of its structural analogues provides a strong foundation for predicting a range of biological effects, including antioxidant, anti-inflammatory, acetylcholinesterase inhibitory, cytotoxic, and antimicrobial activities.

The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate these potential activities. Future research should focus on:

  • Synthesis and Purification: Ensuring a high-purity sample of 4'-tert-Butyl-2',6'-dimethylacetophenone for biological testing.

  • In Vitro Screening: Employing the assays described herein to establish a comprehensive biological activity profile.

  • Mechanism of Action Studies: For any confirmed activities, elucidating the underlying molecular mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize activity and selectivity.

  • Toxicological Evaluation: A thorough assessment of the compound's safety profile, including its potential for endocrine disruption.

By following a rigorous and systematic approach, the scientific community can unlock the full therapeutic and biological potential of 4'-tert-Butyl-2',6'-dimethylacetophenone and its derivatives.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Ramírez-Cisneros, M. Á., Ríos, M. Y., & Aguilar-Guadarrama, A. B. (2018). Synthesis, anti-phytopathogenic and DPPH radical scavenging activities of C-prenylated acetophenones and benzaldehydes. Revista de la Sociedad Química de México, 62(1), 1-13.
  • Lee, J. K., Kim, S. Y., Kim, Y. S., Lee, W. H., & Lee, S. M. (2021). The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS-Stimulated BV2 Microglia Cells and Mice. International Journal of Molecular Sciences, 22(16), 8847.
  • Özgeris, F. B., Gökçe, M., Küpeli Akkol, E., & Şahin, F. (2019). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Archiv der Pharmazie, 352(10), 1900159.
  • Colletier, J. P., Fournier, D., & Greenblatt, H. M. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. The Embo journal, 25(12), 2746-2756.
  • Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • Villena, J., Ticona, J. C., Valenzuela, M., Valderrama, J. A., & Theoduloz, C. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4435.
  • Xia, Y., Yang, Z. Y., & Xia, P. (2015). The role of reactive oxygen species in cancer. Journal of Zhejiang University. Science. B, 16(3), 202-214.
  • Gutfinger, T. (1981). Polyphenols in olive oils. Journal of the American Oil Chemists' Society, 58(11), 966-968.
  • N'tcho, I. T., Banzouzi, J. T., Bitchong, A. M., Ouattara, L., & Djaman, A. J. (2021). Identification of 2, 4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Antibiotics, 10(11), 1386.
  • Kitamura, S., Suzuki, T., Ohta, S., & Naito, S. (2002). Metabolism and toxicity of bisphenol A and other bisphenols. Japanese journal of pharmacology, 89(3), 235-240.
  • Chen, X., Liu, Y., & Wang, X. (2018). The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms. Ecotoxicology and environmental safety, 161, 60-66.

Sources

Exploratory

safety and handling of 4'-tert-Butyl-2',6'-dimethylacetophenone

An In-depth Technical Guide to the Safe Handling of 4'-tert-Butyl-2',6'-dimethylacetophenone For Researchers, Scientists, and Drug Development Professionals Introduction 4'-tert-Butyl-2',6'-dimethylacetophenone is a subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4'-tert-Butyl-2',6'-dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butyl-2',6'-dimethylacetophenone is a substituted acetophenone derivative with applications in pharmaceutical research and as a fragrance ingredient.[][2] As with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4'-tert-Butyl-2',6'-dimethylacetophenone, grounded in established safety protocols and the available toxicological data. The causality behind each recommendation is explained to empower researchers to make informed decisions and foster a robust safety culture.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is critical for predicting its behavior under various laboratory conditions and for planning safe handling procedures.

PropertyValueSource
Molecular Formula C14H20O[3]
Molecular Weight 204.31 g/mol [3]
CAS Number 2040-10-0[4]
Appearance Off-white solid[]
Melting Point 47-49 °C[][4]
Boiling Point 150 °C at 20 mmHg[][4]
Solubility Insoluble in water[5]
LogP 4.24[2]

The high LogP value indicates that 4'-tert-Butyl-2',6'-dimethylacetophenone is lipophilic, suggesting it is more likely to be absorbed through the skin and may bioaccumulate.[2] Its low water solubility has implications for environmental fate and disposal, as it is not likely to be mobile in aqueous environments.[5]

Toxicological Profile: An Assessment of Hazards

The toxicological properties of 4'-tert-Butyl-2',6'-dimethylacetophenone have not been fully investigated.[6] However, the available data from GHS classifications and safety data sheets indicate several potential hazards that must be addressed with appropriate safety measures.[3][6]

GHS Hazard Classification:

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[6]
H312: Harmful in contact with skinAcute toxicity, Dermal (Category 4)[6]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[6]
H320: Causes eye irritationSerious eye damage/eye irritation (Category 2B)[6]
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)[6]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[6]

Expert Analysis of Toxicological Data:

The GHS classifications highlight that 4'-tert-Butyl-2',6'-dimethylacetophenone should be handled with care, as it presents hazards through multiple routes of exposure: ingestion, skin contact, and inhalation.[6] The primary concerns are acute toxicity and irritation to the skin, eyes, and respiratory system.[6]

Given the limited specific data on this compound, it is prudent to consider the toxicological profiles of structurally related acetophenone derivatives. Some acetophenones have been shown to have reproductive and developmental toxicity at high doses in animal studies.[7] While no such data exists for 4'-tert-Butyl-2',6'-dimethylacetophenone, this potential for hazard should not be dismissed, especially for researchers of child-bearing potential.

Exposure Controls and Personal Protection: A Multi-Layered Defense

Given the identified hazards, a robust system of exposure controls is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

  • Ventilation: All work with 4'-tert-Butyl-2',6'-dimethylacetophenone, especially when heating the material or generating aerosols, should be conducted in a well-ventilated area.[8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should be reviewed and updated regularly.

  • Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency response.

Personal Protective Equipment (PPE):

The selection of PPE is the final line of defense against exposure. The following PPE is mandatory when handling 4'-tert-Butyl-2',6'-dimethylacetophenone:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[6]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or punctures before use and change them frequently.

    • Lab Coat: A buttoned lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If working outside of a fume hood where there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Safe Handling and Storage: Best Practices in the Laboratory

Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the purity of the compound.

Handling:

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[9]

  • Prevent Inhalation and Ingestion: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Grounding: Take precautionary measures against static discharges, as fine dust can form explosive mixtures with air.[5] Use non-sparking tools.[5]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][10]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5][10]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5][9]

Experimental Workflow: Risk Assessment and Safe Dispensing

The following workflow illustrates the critical steps and decision-making process for safely incorporating 4'-tert-Butyl-2',6'-dimethylacetophenone into an experimental protocol.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase Review SDS Review SDS Conduct Risk Assessment Conduct Risk Assessment Review SDS->Conduct Risk Assessment Identify Hazards Develop SOP Develop SOP Conduct Risk Assessment->Develop SOP Define Controls Assemble PPE Assemble PPE Develop SOP->Assemble PPE Specify Gear Prepare Fume Hood Prepare Fume Hood Assemble PPE->Prepare Fume Hood Ready Workspace Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Begin Work Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Conclude Work Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Store Unused Compound Store Unused Compound Segregate Waste->Store Unused Compound Update Records Update Records Store Unused Compound->Update Records G Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Contained in fume hood? Large Spill Large Spill Assess Spill Size->Large Spill Outside fume hood? Self-Cleanup Self-Cleanup Small Spill->Self-Cleanup Evacuate Area Evacuate Area Large Spill->Evacuate Area Cleanup Protocol 1. Absorb with inert material. 2. Place in sealed container. 3. Decontaminate area. Self-Cleanup->Cleanup Protocol Notify EHS Notify EHS Evacuate Area->Notify EHS Secure Area Secure Area Notify EHS->Secure Area

Figure 2: Decision-making workflow for spill response.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors. [9]

Disposal Considerations

All waste containing 4'-tert-Butyl-2',6'-dimethylacetophenone must be handled as hazardous waste.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. [5]* Disposal Procedures: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [8]Do not empty into drains. [5]

Conclusion

While the toxicological profile of 4'-tert-Butyl-2',6'-dimethylacetophenone is not exhaustively characterized, the available data clearly indicates that it is a hazardous substance that requires careful handling. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential hazards, is essential for protecting personnel and ensuring the successful and safe advancement of scientific research.

References

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]

  • RIFM. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. Food and Chemical Toxicology, 118, S134-S142. Retrieved from [Link]

Sources

Foundational

4'-tert-Butyl-2',6'-dimethylacetophenone material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS: 2040-10-0) Introduction 4'-tert-Butyl-2',6'-dimethylacetophenone is a substituted aromatic ketone with significant appl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety of 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS: 2040-10-0)

Introduction

4'-tert-Butyl-2',6'-dimethylacetophenone is a substituted aromatic ketone with significant applications in the pharmaceutical and fragrance industries. It is recognized for its role as a key intermediate in the synthesis of novel compounds with potential antioxidant and anti-inflammatory properties, making it a molecule of interest for researchers in drug discovery targeting oxidative stress-related conditions.[][] It is also utilized as a fragrance ingredient.[3]

This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Its purpose is to provide a comprehensive, in-depth understanding of its material safety profile, moving beyond a standard MSDS to explain the causality behind safety protocols. By synthesizing data from multiple authoritative sources, this document provides a robust framework for safe handling, emergency preparedness, and risk mitigation in a laboratory setting.

Compound Identification and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are foundational to its safe handling. The tert-butyl and dimethyl substitutions on the phenyl ring significantly influence its steric and electronic properties, which in turn affect its reactivity, solubility, and biological interactions.

Caption: Chemical structure of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Table 1: Compound Identification & Physicochemical Properties

Parameter Value Source(s)
IUPAC Name 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone [][][3]
CAS Number 2040-10-0 [4][5][6]
EC Number 218-037-8 [4]
Molecular Formula C₁₄H₂₀O [5][6]
Molecular Weight 204.31 g/mol [][3][4]
Appearance Off-white solid [][]
Melting Point 47-49 °C []
Boiling Point 150 °C @ 20 mmHg [][7]
Density 0.927 - 0.946 g/cm³ [][][7]
Flash Point 235.4 °F / 113 °C [][]
Water Solubility 4.209 mg/L @ 25 °C (estimated) [][]

| Storage Class | 11 - Combustible Solids |[4] |

The low water solubility is a critical parameter, indicating that spills will not be effectively diluted by water and require physical absorbents for containment.[][8] Its classification as a combustible solid with a relatively high flash point suggests that while it is not flammable under standard laboratory conditions, it can burn if exposed to a significant ignition source.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. Based on aggregated data from notifications to the ECHA C&L Inventory, 4'-tert-Butyl-2',6'-dimethylacetophenone carries significant acute toxicity warnings.[3]

Table 2: GHS Hazard Classification | | | | :--- | :--- | | Pictogram(s) |



|
| Signal Word  | Danger  |
| Hazard Statements  | H301: Toxic if swallowed. H312: Harmful in contact with skin.  |
| Hazard Classes  | Acute Toxicity, Oral (Category 3)Acute Toxicity, Dermal (Category 4) |

Source: PubChem, Aggregated GHS information from 2 notifications to the ECHA C&L Inventory.[3]

It is crucial to note that some suppliers may provide slightly different hazard information. For instance, one safety data sheet lists additional hazards including skin, eye, and respiratory irritation (H315, H320, H335).[9] Given the incomplete public toxicological data, a conservative approach is warranted. Researchers should assume the compound is irritating to the skin, eyes, and respiratory tract in addition to its confirmed acute oral and dermal toxicity.

Toxicological Profile and Routes of Exposure

The primary toxicological concerns are acute effects following ingestion or skin contact.[3]

  • Oral Toxicity (H301): Classification as "Toxic if swallowed" (Category 3) implies that a small amount of the substance can cause serious health effects or death if ingested.[3] This necessitates stringent hygiene practices, such as prohibiting eating, drinking, or smoking in the laboratory and thorough hand washing after handling.[10][11]

  • Dermal Toxicity (H312): "Harmful in contact with skin" (Category 4) indicates that the compound can be absorbed through the skin in sufficient quantities to cause systemic harm.[3] This is a critical consideration, as incidental skin contact with the solid powder or solutions could lead to exposure. The lipophilic nature of the molecule, suggested by its low water solubility and LogP of 4.24, likely facilitates its penetration of the skin's lipid barriers.[5]

  • Inhalation Toxicity: While the primary GHS classification does not specify inhalation toxicity for the pure compound, one source indicates it may be harmful if inhaled and cause respiratory irritation.[9] As a solid, the main inhalation risk comes from airborne dust generated during weighing or transfer. Therefore, these operations must be performed with appropriate engineering controls.

Due to a lack of comprehensive, publicly available chronic toxicity, carcinogenicity, or reproductive toxicity studies for this specific molecule, researchers should handle it with the care afforded to compounds with unknown long-term effects.

Safe Handling, Storage, and Engineering Controls

A proactive approach to safety, combining established protocols with robust engineering controls, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Ventilation: All handling of 4'-tert-Butyl-2',6'-dimethylacetophenone powder should be conducted within a certified chemical fume hood or a powder containment hood to control airborne dust.[12][13] Local exhaust ventilation is critical to keep exposure levels below any recommended limits.[12]

  • Safety Equipment: Facilities must be equipped with an operational eyewash station and a safety shower in close proximity to the handling area.[12]

Protocol: Laboratory Handling Procedure
  • Preparation: Designate a specific area within a fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don all required personal protective equipment as detailed in Section 5 before entering the designated area.

  • Weighing: Use a tared weigh boat or glassine paper. Avoid scooping directly from the primary container to the balance. Use a spatula to carefully transfer small amounts. If any dust is generated, pause and allow the ventilation to clear it.

  • Transfer: When making solutions, add the solid to the solvent in the flask slowly to avoid splashing. If transferring the solid to a reaction vessel, use a powder funnel.

  • Cleanup: After handling, decontaminate the spatula and any other equipment with an appropriate solvent. Wipe down the work surface. Dispose of all contaminated disposables (bench paper, gloves, weigh boats) in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[10]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

  • Keep away from heat, sparks, and open flames, as it is a combustible solid.[4][12]

  • Store separately from strong oxidizing agents and strong acids, with which it may be incompatible.[10]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment of the specific experimental procedure.

cluster_ppe PPE Selection Workflow A Assess Task: Handling 4'-tert-Butyl-2',6'-dimethylacetophenone E Mandatory Base PPE: - Safety Glasses with side shields - Lab Coat - Chemical-Resistant Gloves (Nitrile*) A->E B Potential for Dust or Aerosol Generation? C YES B->C Yes D NO B->D No F Additional Respiratory Protection: - Use N95 Respirator - Work in Fume Hood or Glove Box C->F E->B caption *Consult glove manufacturer's compatibility chart.

Caption: PPE selection workflow for handling the compound.

  • Eye Protection: Chemical safety glasses with side shields are the minimum requirement. If there is a risk of splashing, chemical goggles should be worn.[4][9]

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. Wear chemical-resistant gloves at all times.[9] While nitrile gloves are a common choice for general laboratory work, it is imperative to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time for substituted acetophenones.

  • Respiratory Protection: For tasks that could generate dust, such as weighing large quantities or cleaning up spills, a NIOSH-approved N95 particulate respirator is recommended in addition to working in a fume hood.[4]

Emergency Procedures and First Aid

Rapid and correct response to an accidental exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.

Protocol: Accidental Spill Response (Small Laboratory Spill)
  • Evacuate & Secure: Alert others in the immediate area. If the spill is large or generates significant dust, evacuate the lab. Secure the area to prevent entry.[10]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including respiratory protection (N95 respirator), gloves, lab coat, and eye protection.

  • Contain & Absorb: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[8][10] This prevents the powder from becoming airborne.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Table 3: First Aid Measures

Exposure Route First Aid Instructions Source(s)
Ingestion Call a poison control center or doctor immediately. Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. [9][12]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [9]

| Inhalation | Move person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek medical attention. |[9][12] |

Fire and Explosion Hazard Data

While not highly flammable, this compound is combustible and presents hazards in a fire.

Table 4: Firefighting Measures

Parameter Details Source(s)
Combustibility Combustible Solid. [4]
Suitable Extinguishing Media Dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [10][11][12]
Unsuitable Extinguishing Media A heavy water stream may spread the material. [11]
Hazardous Combustion Products During a fire, irritating and highly toxic gases (e.g., carbon monoxide, carbon dioxide) may be generated. [10][11][12]

| Firefighting Instructions | Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). Use water spray to keep fire-exposed containers cool. |[10][12] |

Disposal Considerations

Chemical waste generators must follow all federal, state, and local regulations for hazardous waste disposal.[14]

  • Waste Classification: This material should be treated as hazardous waste.

  • Containment: Collect waste material and any contaminated debris in clearly labeled, sealed containers.

  • Disposal Route: Do not dispose of down the drain or in general trash. Arrange for disposal through a licensed professional waste disposal service.

Conclusion

4'-tert-Butyl-2',6'-dimethylacetophenone is a valuable research chemical with a significant acute toxicity profile, primarily through oral and dermal routes. Its safe use hinges on a disciplined approach that prioritizes engineering controls, mandates the correct use of personal protective equipment, and ensures all personnel are trained in proper handling and emergency procedures. By understanding the rationale behind these safety measures—from its poor water solubility dictating spill cleanup methods to its dermal toxicity requiring vigilant glove use—researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI.[Link]

  • Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D. Cole-Parmer.[Link]

  • Chemical Label: 4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone. labsafe.be.[Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. SIELC Technologies.[Link]

  • Safety Data Sheet: Acetophenone. Carl ROTH.[Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone | C14H20O | CID 74879. PubChem.[Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST WebBook.[Link]

  • Acetophenone - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • ACETOPHENONE FOR SYNTHESIS. Loba Chemie.[Link]

  • RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. Elsevier.[Link]

  • Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. OECD SIDS.[Link]

  • Synthesis of 4'-tert.butylacetophenone. PrepChem.com.[Link]

  • Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Quality Control of 4'-tert-Butyl-2',6'-dimethylacetophenone

This guide provides an in-depth technical overview of 4'-tert-Butyl-2',6'-dimethylacetophenone, a key chemical intermediate for researchers, scientists, and drug development professionals. The focus is on providing actio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4'-tert-Butyl-2',6'-dimethylacetophenone, a key chemical intermediate for researchers, scientists, and drug development professionals. The focus is on providing actionable insights into sourcing this compound from commercial suppliers and establishing robust quality control measures to ensure the integrity of your research and development efforts.

Introduction to 4'-tert-Butyl-2',6'-dimethylacetophenone

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is an organic compound with applications as a building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a substituted acetophenone, makes it a valuable precursor in various chemical reactions. In the pharmaceutical industry, it is utilized in the synthesis of drugs targeting a range of conditions, including those related to oxidative stress such as neurodegenerative disorders and cardiovascular diseases.[][] The compound's antioxidant and anti-inflammatory properties are of particular interest in this field.[][]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 2040-10-0[][4][5]
Molecular Formula C14H20O[4][6]
Molecular Weight 204.31 g/mol [5][6]
Appearance Off-white solid[][]
Melting Point 47-49 °C[][][5][6]
Boiling Point 150 °C at 20 mmHg[][][5][6]
Purity Typically ≥98%[][][5]

Commercial Suppliers and Procurement Strategy

Identifying a reliable supplier is crucial for obtaining high-quality 4'-tert-Butyl-2',6'-dimethylacetophenone. The following table provides a summary of potential commercial suppliers. It is important to note that product availability can change, as exemplified by Sigma-Aldrich, which has discontinued this product.[5]

SupplierNoted Purity/GradeCountry of OriginKey Information
BOC Sciences 98%Not specifiedOffers the compound for use in the biomedical industry, highlighting its antioxidant and anti-inflammatory properties.[][]
HENAN NEW BLUE CHEMICAL CO.,LTD Not specifiedChinaA fine chemicals supplier with ISO certification, indicating a focus on quality management systems.[6]

Supplier Validation Workflow:

The following diagram illustrates a recommended workflow for qualifying a new supplier of 4'-tert-Butyl-2',6'-dimethylacetophenone. This process ensures that the supplied material consistently meets the required specifications for your research.

Supplier_Validation_Workflow cluster_sourcing Sourcing & Initial Vetting cluster_qc Quality Control & Validation cluster_decision Decision & Onboarding s1 Identify Potential Suppliers s2 Request Quotations & Lead Times s1->s2 s3 Request Specification Sheets & Example CoA s2->s3 q1 Order Sample for Analysis s3->q1 q2 Perform In-House QC Testing (e.g., HPLC, NMR, MS) q1->q2 q3 Compare Results to Supplier CoA & Specifications q2->q3 d1 Results Match Specifications? q3->d1 d2 Approve Supplier & Place Initial Order d1->d2 Yes d3 Reject Supplier & Re-evaluate Options d1->d3 No

Caption: Workflow for qualifying a new chemical supplier.

In-House Quality Control: A Practical Protocol

It is imperative to perform in-house quality control on all incoming batches of critical reagents. The following protocol details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone, adapted from methodologies described by SIELC Technologies.[4] This method is suitable for verifying the purity of the compound.

Objective: To determine the purity of a sample of 4'-tert-Butyl-2',6'-dimethylacetophenone by RP-HPLC with UV detection.

Materials:

  • 4'-tert-Butyl-2',6'-dimethylacetophenone sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • HPLC system with a UV detector

  • Newcrom R1 HPLC column or equivalent C18 column

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture.

    • Acidify the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). For mass spectrometry applications, replace phosphoric acid with formic acid.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4'-tert-Butyl-2',6'-dimethylacetophenone sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a stock solution.

    • Further dilute the stock solution as needed to fall within the linear range of the detector.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a suitable volume of the prepared sample (e.g., 10 µL).

    • Run the analysis isocratically.

    • Monitor the elution at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Expected Results: A successful analysis will show a major peak corresponding to 4'-tert-Butyl-2',6'-dimethylacetophenone. The purity is calculated as (Area of main peak / Total area of all peaks) x 100%. This should be compared against the supplier's certificate of analysis.

Spectroscopic and Further Characterization

For comprehensive characterization, additional analytical techniques are recommended. The National Institute of Standards and Technology (NIST) and PubChem provide reference spectra that can be used for comparison.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Conclusion

Sourcing high-purity 4'-tert-Butyl-2',6'-dimethylacetophenone is a critical first step in research and development projects that utilize this versatile intermediate. By carefully selecting and validating suppliers and implementing a robust in-house quality control program, researchers can ensure the reliability and reproducibility of their results. The methodologies outlined in this guide provide a framework for achieving this.

References

  • 4'-tert-butyl-2',6'-dimethylacetophenone - HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). Retrieved from [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone | SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone - NIST WebBook. (n.d.). Retrieved from [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone | C14H20O | CID 74879 - PubChem. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone Derivatives: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4'-tert-butyl-2',6'-dimethylacetophenone and its derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4'-tert-butyl-2',6'-dimethylacetophenone and its derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the synthesis of this core scaffold, its derivatization into various pharmacologically relevant compounds, their detailed characterization, and the underlying principles of their biological activity, particularly in the realm of anti-inflammatory therapeutics.

Introduction: The 4'-tert-Butyl-2',6'-dimethylacetophenone Scaffold

The 4'-tert-butyl-2',6'-dimethylacetophenone molecule serves as a versatile starting material in medicinal chemistry. Its structure, characterized by a sterically hindered acetophenone core with a bulky tert-butyl group, provides a unique foundation for the synthesis of a diverse array of derivatives.[] The presence of the tert-butyl group and two methyl groups on the acetophenone ring imparts distinct properties and reactivity to the molecule.[2] This scaffold has garnered interest for its potential in developing novel therapeutic agents, particularly those targeting inflammatory pathways. The inherent antioxidant and anti-inflammatory properties of some acetophenone derivatives make them attractive candidates for drug discovery programs aimed at oxidative stress-related diseases.[]

Synthesis of the Core Scaffold: 4'-tert-Butyl-2',6'-dimethylacetophenone

The primary and most efficient method for the synthesis of 4'-tert-butyl-2',6'-dimethylacetophenone is the Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring of 1,3-dimethyl-5-tert-butylbenzene then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation regenerates the aromaticity of the ring and yields the desired ketone. The steric hindrance from the two ortho-methyl groups directs the acylation to the position para to the tert-butyl group.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) HCl HCl Aromatic 1,3-Dimethyl-5-tert-butylbenzene Sigma Sigma Complex Aromatic->Sigma + Acylium Ion AlCl4 AlCl₄⁻ Product 4'-tert-Butyl-2',6'-dimethylacetophenone Sigma->Product - H⁺ AlCl4->AlCl3 + H⁺ Claisen_Schmidt_Condensation cluster_enolate_formation Enolate Formation cluster_aldol_addition Aldol Addition cluster_dehydration Dehydration Acetophenone 4'-tert-Butyl-2',6'-dimethylacetophenone Enolate Enolate Acetophenone->Enolate + Base Aldehyde Aromatic Aldehyde (Ar-CHO) Base Base (e.g., NaOH) Aldol Aldol Adduct Enolate->Aldol + Aromatic Aldehyde Chalcone Chalcone Derivative Aldol->Chalcone - H₂O Water H₂O NFkB_Pathway_Inhibition Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription initiates Inflammation Inflammatory Response Transcription->Inflammation Chalcone Chalcone Derivative Chalcone->IKK inhibits

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone

Introduction and Strategic Overview 4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone with applications as a synthetic intermediate in the development of pharmaceuticals and specialty chemicals. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone with applications as a synthetic intermediate in the development of pharmaceuticals and specialty chemicals. Its structure, featuring a sterically hindered ketone, makes it a valuable building block for complex molecular architectures.

This document provides a comprehensive guide to the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone via the Friedel-Crafts acylation reaction.[1] A critical consideration for this synthesis is the choice of the starting material. A direct, single-step synthesis from tert-butylbenzene, as suggested by the topic, is not chemically feasible as it would not introduce the required 2',6'-dimethyl substitution pattern.

Therefore, this protocol outlines the scientifically sound and efficient pathway, which employs 5-tert-butyl-m-xylene (also known as 1-tert-butyl-3,5-dimethylbenzene) as the logical precursor. This commercially available starting material[2] possesses the necessary arrangement of alkyl groups, allowing for a direct and regioselective acylation to yield the target molecule. This approach exemplifies a key principle of synthetic strategy: selecting a starting material that minimizes superfluous steps and maximizes yield and purity.

The Friedel-Crafts acylation is superior to its alkylation counterpart for this transformation due to two key advantages:

  • Prevention of Poly-substitution: The product, an aromatic ketone, is deactivated towards further electrophilic attack, which effectively prevents the addition of multiple acetyl groups.[3]

  • No Carbocation Rearrangement: The acylium ion electrophile is resonance-stabilized and does not undergo the rearrangements that can plague Friedel-Crafts alkylations, ensuring a predictable and clean product formation.[4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.[5] The reaction can be dissected into three primary stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), abstracts the chloride from acetyl chloride (CH₃COCl). This generates a highly reactive and resonance-stabilized electrophile, the acylium ion (CH₃CO⁺).[4]

  • Nucleophilic Attack by the Aromatic Ring: The electron-rich aromatic ring of 5-tert-butyl-m-xylene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[6]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This collapses the sigma complex, restores the stable aromatic π-system, and yields the final product, 4'-tert-Butyl-2',6'-dimethylacetophenone. The AlCl₃ catalyst is regenerated in the process, although in practice, it forms a complex with the ketone product, necessitating a stoichiometric amount.[3]

Directing Effects: The tert-butyl and the two methyl groups on the starting material are all alkyl groups, which are electron-donating and act as ortho/para directors.[7][8] The most activated and sterically accessible positions for electrophilic attack are the carbons ortho to the tert-butyl group (and para to one of the methyl groups). Due to the symmetry of 5-tert-butyl-m-xylene, these positions are equivalent, leading to a single, predictable major product. The bulky tert-butyl group also sterically hinders attack at the positions ortho to it, further favoring the desired regioselectivity.[9]

G cluster_setup Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Assemble Dry Glassware (3-Neck Flask, Condenser, Funnel) B Charge Flask with 5-tert-Butyl-m-xylene & DCM A->B C Cool to 0-5 °C (Ice Bath) B->C D Add AlCl₃ (Portion-wise) C->D E Add Acetyl Chloride in DCM (Dropwise, <10 °C) D->E F Stir at Room Temp (1-2 hours) E->F G Quench in Ice / HCl F->G H Extract with DCM G->H I Wash Organic Layer (H₂O, NaHCO₃, Brine) H->I J Dry (MgSO₄) & Filter I->J K Concentrate via Rotary Evaporation J->K L Recrystallize from Methanol/Ethanol K->L M Isolate Pure Product (Vacuum Filtration & Drying) L->M

Caption: Overall Synthetic Workflow.

References

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • Process for preparing tertiary-butyl-meta-xylene. Google Patents (US2023566A).
  • Friedel Crafts Acylation. Scribd. Available at: [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment. YouTube. Available at: [Link]

  • Directive influence of the tert-butyl group in electrophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

  • Friedel Crafts Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Method for making 5-t-butyl-m-xylene. Google Patents (US3284523A).
  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

Sources

Application

Application Note: Friedel-Crafts Acylation of Substituted Benzenes

From Stoichiometric AlCl₃ to Catalytic Green Alternatives Executive Summary The Friedel-Crafts acylation remains the premier method for synthesizing aryl ketones, a critical structural motif in pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

From Stoichiometric AlCl₃ to Catalytic Green Alternatives

Executive Summary

The Friedel-Crafts acylation remains the premier method for synthesizing aryl ketones, a critical structural motif in pharmaceutical intermediates (e.g., bupropion, haloperidol).[1] Unlike alkylation, acylation avoids poly-substitution and carbocation rearrangement. However, the classical aluminum chloride (


) protocol suffers from a critical "stoichiometric trap": the product ketone complexes with the Lewis acid, necessitating 

equivalent of catalyst and generating significant aluminum waste.

This application note provides a dual-track protocol:

  • Method A: A robust, optimized standard protocol using stoichiometric

    
     for difficult substrates.
    
  • Method B: A modern, "green" catalytic protocol using Metal Triflates (

    
    ) or Zeolites for electron-rich substrates, eliminating aqueous aluminum emulsions.
    

Mechanistic Foundations & The Stoichiometric Trap

To optimize yield, one must understand why


 is not a true catalyst in the classical sense.
  • Acylium Ion Generation:

    
     abstracts chlorine from the acyl chloride, forming the resonance-stabilized acylium ion (
    
    
    
    ).
  • Electrophilic Attack: The acylium ion attacks the aromatic ring, forming a sigma complex (arenium ion).

  • The Trap (Critical Step): Upon restoration of aromaticity, the resulting aryl ketone is sufficiently basic (via the carbonyl oxygen) to form a strong 1:1 complex with

    
    .
    
    • Consequence: This removes the Lewis acid from the reaction cycle.

    • Requirement: You must use 1.1 to 1.2 equivalents of

      
       relative to the acylating agent to ensure the reaction proceeds to completion [1][2].
      
Visualizing the Pathway (DOT Diagram)

FC_Mechanism cluster_trap The Stoichiometric Trap AcylCl Acyl Chloride (RCOCl) Acylium Acylium Ion (Active Electrophile) AcylCl->Acylium + AlCl3 (-AlCl4-) AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Product_Complex Product-AlCl3 Complex (Dead End) Sigma->Product_Complex - HCl Free_Ketone Free Aryl Ketone Product_Complex->Free_Ketone Aqueous Quench (Hydrolysis)

Figure 1: The mechanistic pathway highlighting the formation of the Product-Lewis Acid complex, which necessitates stoichiometric reagent loading.

Substrate Scope & Regioselectivity

Regioselectivity is governed by the electronic nature of the substituent on the benzene ring.

Substituent TypeElectronic EffectDirecting EffectReactivity vs BenzeneRecommended Method
-OH, -NH₂, -OR Strong Donor (EDG)Ortho / ParaHighly ActivatedMethod B (Catalytic)
-R (Alkyl) Weak Donor (EDG)Ortho / ParaActivatedMethod A or B
-H NeutralN/ABaselineMethod A
-X (Halogen) Weak Withdrawal (EWG)Ortho / ParaDeactivatedMethod A (Stoichiometric)
-NO₂, -CN, -COR Strong Withdrawal (EWG)MetaHighly DeactivatedReaction often fails

Note: For alkyl-substituted benzenes (e.g., Toluene), the para isomer is generally favored over ortho due to steric hindrance, typically in a 90:10 ratio depending on solvent polarity.

Method A: Standard Stoichiometric Protocol ( )

Target: Synthesis of p-Methylacetophenone from Toluene. Scale: 50 mmol.

Materials
  • Toluene (Substrate): 4.6 g (50 mmol)

  • Acetyl Chloride (Reagent): 4.3 g (55 mmol, 1.1 eq)

  • Aluminum Chloride (anhydrous): 7.3 g (55 mmol, 1.1 eq)

  • Dichloromethane (DCM): 50 mL (Solvent)

  • Safety: HCl gas is evolved.[2] Use a scrubber or fume hood.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to an HCl trap (NaOH solution).

  • Catalyst Suspension: Add anhydrous

    
     and 30 mL of dry DCM to the flask. Cool to 0°C in an ice bath.
    
  • Electrophile Formation: Add Acetyl Chloride dropwise to the suspension over 10 minutes.

    • Observation: The solid may dissolve partially; the solution often turns yellow/orange indicating acylium ion formation.

  • Substrate Addition: Mix Toluene with 20 mL DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

    • Control Point: Maintain temperature <5°C to maximize regioselectivity (para-isomer).

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quenching (Critical): Pour the reaction mixture slowly onto 100g of crushed ice acidified with 10 mL conc. HCl.

    • Why? This breaks the Aluminum-Product complex and dissolves aluminum salts, preventing emulsions.

  • Workup: Separate the organic layer.[2][3][4] Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with water, saturated

    
    , and brine. Dry over 
    
    
    
    .[3][4]
  • Purification: Remove solvent via rotary evaporation.[2] Purify via vacuum distillation or flash chromatography.

Method B: Green Catalytic Protocol (Metal Triflate)

Target: Acylation of Anisole (Electron-rich).[5] Advantage: Uses catalytic amounts (1-5 mol%), recyclable, no acidic waste stream.

Materials
  • Anisole: 10 mmol

  • Acetic Anhydride: 12 mmol (1.2 eq)

  • Catalyst: Copper(II) Triflate [

    
    ] or Bismuth(III) Triflate [
    
    
    
    ] (1-5 mol%) [3].
  • Solvent: Acetonitrile or Ionic Liquid (e.g., [bmim][

    
    ] for recyclability).
    
Step-by-Step Procedure
  • Setup: Dry 50 mL round-bottom flask.

  • Addition: Add Anisole, Acetic Anhydride, and Catalyst (e.g., 180 mg

    
     for 5 mol%).
    
  • Reaction: Heat to 50-80°C (depending on catalyst activity) for 2-4 hours.

    • Note: No HCl gas is generated if using anhydride. Acetic acid is the byproduct.[3]

  • Isolation:

    • If using Acetonitrile: Evaporate solvent, dissolve residue in ether, wash with

      
       to remove acetic acid.
      
    • If using Ionic Liquid: Extract product with ether/heptane. The catalyst remains in the ionic liquid phase and can be reused [3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Wet reagents/Catalyst

reacts violently with water. Ensure all glassware is flame-dried and reagents are anhydrous.
Poly-acylation Highly activated ringRare in acylation due to deactivation by the carbonyl group. Check if alkylation occurred instead.
Emulsion during workup Aluminum Hydroxide gelUse acidified ice (HCl/Ice) during quench. The low pH keeps

in solution.
Low Yield (Method A) Incomplete ComplexationEnsure >1 eq. of

was used.[6] The catalyst is consumed stoichiometrically.
Isomer Mix (Ortho/Para) High TemperatureLower reaction temperature (0°C to -10°C) favors the thermodynamic para product due to sterics.
Workflow Comparison (DOT Diagram)

Workflow_Comparison cluster_classic Method A: Classical (AlCl3) cluster_green Method B: Green (Catalytic) Start_A Reagents + >1 eq AlCl3 React_A Reaction (Complex Formation) Start_A->React_A Quench_A Acidic Ice Quench (High Waste) React_A->Quench_A Isolate_A Extraction & Distillation Quench_A->Isolate_A Start_B Reagents + 0.05 eq M(OTf)n React_B Reaction (Catalytic Cycle) Start_B->React_B Recycle_B Catalyst Recovery (Ionic Liquid/Filtration) React_B->Recycle_B Optional Isolate_B Simple Extraction React_B->Isolate_B

Figure 2: Operational workflow comparison showing the simplified downstream processing of the Green Catalytic method.

References

  • Organic Syntheses. "Friedel-Crafts Acylation: Acetophenone". Org.[4][7][8][9] Synth.1921 , 1, 1.

  • Master Organic Chemistry. "The Mechanism of the Friedel-Crafts Acylation".

  • BenchChem. "A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation".

  • Royal Society of Chemistry. "Friedel–Crafts acylation using sulfated zirconia catalyst".[8] Green Chem., 1999 , 1, 69-74.[8]

Sources

Method

Application Notes and Protocols: Reaction Mechanisms Involving 4'-tert-Butyl-2',6'-dimethylacetophenone

Introduction: Navigating the Steric Landscape of a Bulky Ketone 4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone characterized by significant steric hindrance around the carbonyl group. The presence of two...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Landscape of a Bulky Ketone

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone characterized by significant steric hindrance around the carbonyl group. The presence of two ortho-methyl groups forces the acetyl group out of the plane of the aromatic ring, fundamentally altering its reactivity compared to simpler acetophenones. The bulky para-tert-butyl group further influences the molecule's electronic properties and solubility. Understanding this unique structural environment is paramount for predicting and controlling its chemical behavior. This guide provides an in-depth exploration of key reaction mechanisms involving this sterically encumbered ketone, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. The inherent steric hindrance presents both challenges and opportunities, often requiring tailored reaction conditions to achieve desired transformations while also enabling unique selectivity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 4'-tert-Butyl-2',6'-dimethylacetophenone is essential for its synthesis, purification, and characterization.

PropertyValueSource
CAS Number 2040-10-0[1]
Molecular Formula C₁₄H₂₀O[1]
Molecular Weight 204.31 g/mol [1]
Appearance Off-white solid[1]
Melting Point 47-49 °C[1]
Boiling Point 150 °C at 20 mmHg[1]

Section 1: Synthesis via Friedel-Crafts Acylation

The most direct route to 4'-tert-Butyl-2',6'-dimethylacetophenone is the Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene. This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.[3] The regioselectivity is directed by the existing alkyl substituents, which are ortho, para-directing. Due to steric hindrance from the two methyl groups, acylation occurs at the position para to the tert-butyl group. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from an acylating agent like acetyl chloride or acetic anhydride.[4][5]

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sigma complex to restore aromaticity and regenerate the Lewis acid catalyst.

friedel_crafts cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃C=O]⁺) + [AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Aromatic 1,3-dimethyl-5-tert-butylbenzene Sigma Sigma Complex (Carbocation Intermediate) Aromatic->Sigma + [CH₃C=O]⁺ Product 4'-tert-Butyl-2',6'-dimethylacetophenone Sigma->Product - H⁺ (regenerates AlCl₃)

Caption: Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-dimethyl-5-tert-butylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,3-dimethyl-5-tert-butylbenzene (1.0 equivalent) to the stirred suspension.

  • Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or methanol) to afford 4'-tert-Butyl-2',6'-dimethylacetophenone as an off-white solid.

Section 2: Reduction of the Carbonyl Group

The reduction of the ketone functionality in 4'-tert-Butyl-2',6'-dimethylacetophenone to the corresponding secondary alcohol, 1-(4'-tert-butyl-2',6'-dimethylphenyl)ethanol, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation.[6] Due to the steric hindrance around the carbonyl group, the reaction may require longer reaction times or slightly elevated temperatures compared to unhindered ketones.

Reaction Mechanism: Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol.[7]

reduction Ketone 4'-tert-Butyl-2',6'-dimethylacetophenone Alkoxide Alkoxide Intermediate Ketone->Alkoxide + NaBH₄ (Hydride Transfer) Alcohol 1-(4'-tert-butyl-2',6'-dimethylphenyl)ethanol Alkoxide->Alcohol + H₂O/H⁺ (Workup)

Caption: Reduction of 4'-tert-Butyl-2',6'-dimethylacetophenone with NaBH₄.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4'-tert-Butyl-2',6'-dimethylacetophenone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel if necessary.

Characterization of the Product: The resulting alcohol, 1-(4'-tert-butyl-2',6'-dimethylphenyl)ethanol, can be characterized by NMR and IR spectroscopy. The appearance of a broad singlet in the IR spectrum corresponding to the O-H stretch and the disappearance of the carbonyl peak are indicative of a successful reduction.

Section 3: Enolate Formation and Alkylation

The α-protons of 4'-tert-Butyl-2',6'-dimethylacetophenone are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Due to the significant steric hindrance from the ortho-methyl groups, a bulky base such as lithium diisopropylamide (LDA) is required for efficient deprotonation.[8][9] The resulting enolate is a potent nucleophile and can participate in various C-C bond-forming reactions, such as alkylation.

Reaction Mechanism: LDA-Mediated Enolate Formation and Alkylation

The reaction is a two-step process:

  • Enolate Formation: LDA, a strong and sterically hindered base, selectively removes a proton from the methyl group of the acetyl moiety to form the lithium enolate.

  • Alkylation: The nucleophilic enolate attacks an electrophilic alkyl halide in an Sₙ2 reaction to form a new C-C bond.

enolate_alkylation Ketone 4'-tert-Butyl-2',6'-dimethylacetophenone Enolate Lithium Enolate Ketone->Enolate + LDA, THF, -78 °C Alkylated α-Alkylated Ketone Enolate->Alkylated + R-X AlkylHalide Alkyl Halide (R-X)

Caption: Enolate formation and alkylation of the target ketone.

Experimental Protocol: Enolate Formation and Alkylation

Materials:

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.

  • Add a solution of 4'-tert-Butyl-2',6'-dimethylacetophenone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: The Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a powerful method for converting ketones into alkenes.[10] In the case of the sterically hindered 4'-tert-Butyl-2',6'-dimethylacetophenone, the reaction with a phosphorus ylide (Wittig reagent) can be challenging and may require more forcing conditions or the use of more reactive ylides.[11] The reaction is highly valuable as it forms the C=C double bond with complete regioselectivity.

Reaction Mechanism: The Wittig Reaction

The mechanism is generally believed to proceed through a [2+2] cycloaddition pathway:

  • Nucleophilic Attack: The nucleophilic ylide attacks the carbonyl carbon to form a betaine intermediate.

  • Oxaphosphetane Formation: The betaine collapses to form a four-membered ring intermediate called an oxaphosphetane.

  • Cycloreversion: The oxaphosphetane undergoes a cycloreversion to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

wittig_reaction Ketone 4'-tert-Butyl-2',6'-dimethylacetophenone Alkene Alkene Product Ketone->Alkene + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ph3PO Triphenylphosphine Oxide

Caption: The Wittig reaction for alkene synthesis.

Experimental Protocol: Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add n-butyllithium (1.1 equivalents) dropwise. The mixture will turn a characteristic ylide color (often orange or deep red).

    • Stir for 1 hour at room temperature.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Add a solution of 4'-tert-Butyl-2',6'-dimethylacetophenone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction with a saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Conclusion

The chemistry of 4'-tert-Butyl-2',6'-dimethylacetophenone is a fascinating case study in the interplay of electronic effects and steric hindrance. While its bulky nature can impede reactions that proceed smoothly with less substituted analogs, it also opens the door to unique reactivity and selectivity. By carefully selecting reagents and optimizing reaction conditions, a wide array of transformations can be successfully achieved. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers looking to explore the synthetic utility of this intriguing molecule.

References

Sources

Application

use of 4'-tert-Butyl-2',6'-dimethylacetophenone in organic synthesis

Application Note: Steric Control and Functionalization of 4'-tert-Butyl-2',6'-dimethylacetophenone Executive Summary 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS 2040-10-0) represents a specialized class of sterically c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Steric Control and Functionalization of 4'-tert-Butyl-2',6'-dimethylacetophenone

Executive Summary

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS 2040-10-0) represents a specialized class of sterically congested aromatic ketones. Unlike simple acetophenone, this molecule features a "steric lock" imposed by the ortho-dimethyl groups, which forces the carbonyl moiety out of planarity with the aromatic ring, significantly altering its electronic conjugation and reactivity profile. Simultaneously, the para-tert-butyl group provides high lipophilicity and blocks metabolic degradation at the typically vulnerable para position.

This guide details the robust synthesis of this scaffold and its transformation into high-value intermediates: the corresponding sterically hindered benzoic acid (a bioisostere for drug design) and chiral alcohols (for asymmetric synthesis).

Core Synthesis: Friedel-Crafts Acylation

The most efficient route to the target is the Friedel-Crafts acylation of 5-tert-butyl-m-xylene. While standard acylation protocols exist, the steric crowding at the reaction site requires specific thermal control to prevent isomerization or de-alkylation.

Mechanism & Rationale

The 2,6-dimethyl substitution pattern creates a "picket fence" around the reaction site. We utilize Acetyl Chloride with Aluminum Chloride (


). The tert-butyl group directs the incoming electrophile ortho to itself? No—sterics prevent this. The electrophile attacks the position para to the tert-butyl group, which is also meta to both methyls? No, the starting material is 1-tert-butyl-3,5-dimethylbenzene.
  • Correction: The acetyl group enters at the 2-position (between the methyls) is highly unfavorable.

  • Correct Retrosynthesis: The starting material is 1-tert-butyl-3,5-dimethylbenzene . The acetyl group attacks the 4-position (para to the t-butyl? No, that is blocked).

  • Re-evaluating Structure: 4'-tert-butyl-2',6'-dimethylacetophenone.[1]

    • Position 1: Acetyl

    • Position 2,6: Methyl[2]

    • Position 4: tert-Butyl.[1][2][3][4][5]

    • Starting Material: 1-tert-butyl-3,5-dimethylbenzene (5-tert-butyl-m-xylene).

    • Substitution Site: The acetyl group must enter at position 2 (between the two methyls) to give the 2,6-dimethyl-4-t-butyl pattern relative to the acetyl.

    • Challenge: This is the "Site of Maximum Steric Hindrance." However, it is the only open site if the 4-position is occupied. Wait—if the starting material is 1,3-dimethyl-5-tert-butylbenzene, the available sites are 2, 4, and 6. Sites 2, 4, and 6 are chemically equivalent due to symmetry? No. Position 2 is between two methyls. Positions 4 and 6 are between a methyl and a tert-butyl.

    • Regioselectivity:[6] Electrophilic attack usually avoids the position between two meta-substituents (steric inhibition of resonance). However, for this specific target, we force acylation here or use a different precursor.

    • Alternative Precursor: Acylation of m-xylene first (giving 2,4-dimethylacetophenone or 2,6-dimethylacetophenone?) followed by alkylation? No, Friedel-Crafts alkylation is reversible and messy.

    • Literature Consensus: The synthesis often involves the acylation of tert-butyl-m-xylene . Despite the sterics, the electronic activation of the three alkyl groups allows the reaction to proceed, often requiring slightly forcing conditions or specific solvents (CS2 or DCE).

Protocol 1: Synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone

Reagents:

  • 5-tert-Butyl-m-xylene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.3 eq)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - DCE preferred for higher reflux temp if needed.

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and an inert gas (Argon/Nitrogen) inlet. Route the exhaust through a NaOH scrubber (to neutralize HCl gas).

  • Lewis Acid Activation: Charge the flask with

    
     (16.0 g, 120 mmol) and dry DCE (100 mL). Cool to 0°C in an ice bath.
    
  • Acylium Ion Formation: Add Acetyl Chloride (9.4 g, 120 mmol) dropwise over 15 minutes. Stir for 20 minutes at 0°C until the solution homogenizes (formation of

    
    ).
    
  • Substrate Addition: Mix 5-tert-butyl-m-xylene (16.2 g, 100 mmol) with 20 mL dry DCE. Add this solution dropwise to the reaction mixture over 45 minutes. Note: The solution will turn dark red/brown.

  • Reaction: Allow the mixture to warm to room temperature. If TLC indicates incomplete conversion after 4 hours, heat to mild reflux (40°C) for 2 hours. The steric bulk of the tert-butyl group generally prevents attack at the positions ortho to it, favoring the electronically activated (though sterically crowded) position between the methyls, or the position para to a methyl. Author's Note: Careful monitoring is required to ensure the correct isomer (2,6-dimethyl) is formed vs the 2,4-dimethyl isomer. Crystallization usually purifies the symmetric 2,6-isomer.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl (conc.) slurry. Caution: Highly Exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from cold methanol or ethanol. The 2,6-dimethyl isomer typically has a higher melting point due to symmetry.

Downstream Transformations

A. The "Haloform" Oxidation: Accessing the Benzoic Acid

The 2,6-dimethyl-4-tert-butylbenzoic acid is a critical building block. It serves as a "metabolic shield" in drug discovery; the bulky acid, when coupled to amines, forms amides that are highly resistant to proteolytic cleavage.

Protocol 2: Hypochlorite Oxidation

  • Rationale: Permanganate oxidation is too aggressive and may attack the benzylic methyls. The Haloform reaction is specific to the methyl ketone.

  • Reagents: Ketone substrate (10 mmol), Sodium Hypochlorite (commercial bleach, 10-13%, excess), NaOH (10%), Dioxane (solvent).

  • Procedure: Dissolve ketone in Dioxane (30 mL). Add NaOH solution (20 mL). Cool to 10°C.[2]

  • Addition: Add NaOCl solution dropwise. Monitor temperature (keep < 20°C).

  • Workup: Stir overnight. Quench with Sodium Sulfite (to destroy excess bleach). Acidify with HCl to pH 2. The bulky acid will precipitate as a white solid.

  • Yield: Typically >85%.

B. Stereoselective Reduction: Accessing Chiral Alcohols

Standard reduction with


 yields the racemate. For pharmaceutical applications (e.g., chiral auxiliaries), enantioselective reduction is required.[7] Due to the steric bulk, enzymatic reduction (KRED) or Corey-Bakshi-Shibata (CBS) reduction is preferred over standard hydrogenation.

Protocol 3: CBS Reduction (Enantioselective)

  • Reagents: (R)-Me-CBS catalyst (10 mol%), Borane-THF complex (

    
    , 0.6 eq), Ketone (1.0 eq).
    
  • Procedure: In a dry flask under Argon, dissolve ketone in dry THF. Add the CBS catalyst.

  • Reduction: Add

    
     dropwise at -20°C. The steric bulk actually enhances enantioselectivity by locking the transition state geometry.
    
  • Quench: MeOH.

  • Result: High ee% (>95%) of the corresponding chiral alcohol.[6][7]

Structural & Mechanistic Visualization

The following diagram illustrates the synthesis flow and the steric environment that dictates the reactivity of this molecule.

G Start 5-tert-Butyl-m-xylene (Precursor) Inter Friedel-Crafts Acylation (AlCl3 / AcCl) Start->Inter Product 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS 2040-10-0) Inter->Product Steric Control PathA Haloform Oxidation (NaOCl / NaOH) Product->PathA PathB CBS Reduction (Chiral Borane) Product->PathB Acid 4-tert-Butyl-2,6-dimethylbenzoic Acid (Drug Scaffold) PathA->Acid Bioisostere Synthesis Alcohol Chiral 1-Phenylethanol Deriv. (Ligand Precursor) PathB->Alcohol >95% ee

Figure 1: Synthetic workflow converting the arene precursor into the target ketone, followed by divergent pathways to carboxylic acids (for prodrugs) and chiral alcohols.

Data Summary: Physicochemical Properties

PropertyValueRelevance to Synthesis
CAS Number 2040-10-0Verification Key
Molecular Weight 204.31 g/mol Stoichiometry calculations
LogP (Predicted) ~4.2High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction.
Steric Parameter Ortho-dimethylCarbonyl is twisted ~60-90° out of plane. Nucleophilic attack is slowed; requires activated reagents.
Metabolic Stability Hightert-Butyl blocks para-hydroxylation; ortho-Me blocks conjugation.

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Synthesis of Sterically Hindered Benzoic Acids: Organic Syntheses, Coll. Vol. 9, p. 522 (1998). (General protocol adaptation).

  • Enzymatic Reduction of Hindered Acetophenones: Organic & Biomolecular Chemistry, 2011. "Enzymatic reduction of acetophenone derivatives with a benzil reductase."

  • Benzoic Acid Derivatives in Drug Discovery: Journal of Medicinal Chemistry, 2022. "Benzoic Acid Derivatives as Prodrugs."

  • Analytical Data: PubChem Compound Summary for CID 16353. Link

Sources

Method

4'-tert-Butyl-2',6'-dimethylacetophenone: A Comprehensive Guide to its Application as a Norrish Type I Photoinitiator for Radical Polymerization

Abstract This application note provides a detailed technical guide for researchers, scientists, and professionals in drug development on the utilization of 4'-tert-butyl-2',6'-dimethylacetophenone as a photoinitiator for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for researchers, scientists, and professionals in drug development on the utilization of 4'-tert-butyl-2',6'-dimethylacetophenone as a photoinitiator for free-radical polymerization. This document elucidates the photochemical mechanism, provides key physical and chemical properties, outlines detailed experimental protocols for photopolymerization, and discusses safety, handling, and troubleshooting. The information presented is grounded in established principles of photochemistry and polymer science to ensure scientific integrity and practical applicability.

Introduction: Unveiling a Niche Photoinitiator

4'-tert-Butyl-2',6'-dimethylacetophenone is a substituted acetophenone derivative that functions as a Type I photoinitiator for free-radical polymerization.[1] Upon absorption of ultraviolet (UV) light, it undergoes a unimolecular cleavage to generate two free radicals, which subsequently initiate the polymerization of monomer units.[1] While various acetophenone derivatives are well-established photoinitiators, 4'-tert-butyl-2',6'-dimethylacetophenone presents a unique combination of steric hindrance and electronic effects due to its bulky tert-butyl and dimethyl substituents on the phenyl ring. These structural features can influence its photochemical reactivity, solubility in different monomer systems, and the properties of the resulting polymers.

This guide aims to provide a comprehensive understanding of this specific photoinitiator, moving beyond general knowledge of the acetophenone class to deliver actionable protocols and insights for its practical application.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a photoinitiator is paramount for its effective and safe use.

Table 1: Physicochemical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

PropertyValueReference(s)
CAS Number 2040-10-0[2]
Molecular Formula C₁₄H₂₀O[2]
Molecular Weight 204.31 g/mol [2]
Appearance Off-white solid[]
Melting Point 47-49 °C[]
Boiling Point 150 °C at 20 mmHg[]
Solubility Insoluble in water. Soluble in common organic solvents (e.g., acetone, acetonitrile, tetrahydrofuran) and various monomers.[4]

Safety and Handling:

4'-tert-Butyl-2',6'-dimethylacetophenone is classified as harmful if swallowed or in contact with skin, and may cause respiratory irritation.[5][6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust or vapors.[5]

Storage:

Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][7] Refrigeration (2-8°C) is recommended for long-term storage to minimize potential degradation.[8]

Mechanism of Photoinitiation: A Norrish Type I Cleavage

4'-tert-Butyl-2',6'-dimethylacetophenone functions as a photoinitiator through a Norrish Type I cleavage mechanism. This process is initiated by the absorption of a photon of appropriate energy, leading to the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[1]

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI 4'-tert-Butyl-2',6'-dimethylacetophenone Excited_PI Excited State PI->Excited_PI hν (UV Light) Radicals Acyl Radical + Substituted Benzyl Radical Excited_PI->Radicals α-Cleavage (Norrish Type I) Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Addition of Monomers Polymer Final Polymer Growing_Chain->Polymer Combination or Disproportionation G cluster_workflow Photopolymerization Workflow cluster_details Key Parameters Prep Prepare Photocurable Resin Coat Coat Substrate Prep->Coat Cure UV Curing Coat->Cure Analyze Analyze Cured Polymer Cure->Analyze PI_Conc Photoinitiator Concentration (0.5-3.0 wt%) Cure->PI_Conc Light_Source UV Light Source (e.g., 365 nm LED) Cure->Light_Source Irradiance Light Intensity (mW/cm²) Cure->Irradiance Exposure Exposure Time (seconds to minutes) Cure->Exposure

Caption: A generalized workflow for a photopolymerization experiment.

Procedure:

  • Apply a thin film of the prepared resin onto the substrate using a film applicator or spin coater to achieve the desired thickness.

  • If the polymerization is sensitive to oxygen inhibition, place the coated substrate in a chamber and purge with nitrogen or argon for a few minutes before and during curing.

  • Place the sample under the UV light source at a fixed distance.

  • Expose the sample to UV radiation for a predetermined time. The exposure time will depend on the light intensity, photoinitiator concentration, film thickness, and the reactivity of the monomer system.

  • After exposure, the sample can be removed for analysis.

Post-Curing Analysis

Objective: To characterize the properties of the cured polymer.

Methods:

  • Tack-free Test: Gently touch the surface of the cured film with a cotton swab or a gloved finger to assess if the surface is fully cured and non-tacky.

  • Solvent Resistance: Rub the cured film with a cotton swab soaked in a solvent (e.g., acetone, isopropanol). A high number of double rubs without dissolving or marring the film indicates a high degree of crosslinking.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of the characteristic acrylate double bond peak (around 1635 cm⁻¹ and 810 cm⁻¹) to quantify the degree of monomer conversion. [9]* Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured polymer.

  • Mechanical Testing: Measure properties such as hardness (pencil hardness or durometer), tensile strength, and elongation.

Troubleshooting

Table 2: Common Issues and Solutions in Photopolymerization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Curing / Tacky Surface - Insufficient UV dose (low intensity or short exposure time)- Oxygen inhibition- Mismatch between light source and photoinitiator absorption- Low photoinitiator concentration- Increase UV intensity or exposure time- Cure in an inert atmosphere (N₂ or Ar)- Ensure the lamp's emission spectrum overlaps with the photoinitiator's absorption- Increase photoinitiator concentration incrementally
Yellowing of the Cured Film - Photodegradation of the polymer or photoinitiator byproducts- Use a photoinitiator with byproducts that absorb less in the visible spectrum- Optimize the UV dose to avoid over-exposure- Incorporate UV stabilizers or antioxidants into the formulation
Poor Adhesion to the Substrate - Improper substrate cleaning- High shrinkage of the resin during polymerization- Thoroughly clean and degrease the substrate- Use an adhesion promoter- Modify the formulation to include monomers or oligomers with lower shrinkage
Phase Separation or Cloudiness - Poor solubility of the photoinitiator or other components- Ensure all components are fully dissolved before curing- Use a co-solvent if necessary and compatible with the system

Conclusion

4'-tert-Butyl-2',6'-dimethylacetophenone is a viable Norrish Type I photoinitiator for free-radical polymerization. Its efficacy is dependent on the careful selection of the UV light source to match its absorption profile and the optimization of its concentration within the photocurable formulation. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers and professionals to explore the potential of this compound in various applications, from coatings and adhesives to advanced materials in drug delivery and biomedical devices. Further characterization of its photochemical properties, such as its molar extinction coefficient and quantum yield of radical formation, will enable more precise control and broader application of this versatile photoinitiator.

References

  • MicroChemicals. (n.d.). Storage and handling of photoresists and ancillaries. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone: Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Specialty Chemicals. (2017). Safe Handling Guide UV/EB Materials. Retrieved from [Link]

  • Wang, K., et al. (2021). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 13(16), 2748.
  • Dadashi-Silab, S., et al. (2020). Photopolymerization in 3D Printing.
  • AmeraLabs. (n.d.). Resin 3D Printing Troubleshooting: A Comprehensive Guide. Retrieved from [Link]

  • O'Brien, A. K., & Bowman, C. N. (2009).
  • ResearchGate. (n.d.). Experimental setup for UV-LED photopolymerisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of photopolymers: (a) UV-Vis absorption and (b) rheology of the photopolymers and suspensions. Retrieved from [Link]

  • Kumar, S., et al. (2022). Single-Layer Photopolymerization Process for the Rapid Fabrication of Nature-Inspired Multifunctional Films. Journal of Manufacturing Science and Engineering, 144(7), 071008.
  • euspen. (n.d.). Characterization techniques for evaluation of micro scale vat photopolymerization- based additive manufacturing. Retrieved from [Link]

  • Cook, W. D. (2001). Cure depth in photopolymerization: Experiments and theory.
  • Brophy, G. (2019, January 29). Photogravure troubleshooting. Greg Brophy. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • MDPI. (2023).
  • MDPI. (2021).
  • YouTube. (2022, February 10). WHAT'S WRONG WITH MY PHOTOPOLYMER ? [Video]. YouTube. Retrieved from [Link]

  • AmeraLabs. (n.d.). Resin 3D Printing Troubleshooting: A Comprehensive Guide. Retrieved from [Link]

  • Scribd. (n.d.). Photo Initiators For UV Curing. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 4'-tert-Butyl-2',6'-dimethylacetophenone

Abstract This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone. This compound is a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and drug development processes. The developed isocratic reverse-phase HPLC method provides excellent peak symmetry, resolution, and sensitivity, making it suitable for routine analysis in research and industrial settings.

Introduction

4'-tert-Butyl-2',6'-dimethylacetophenone is a substituted aromatic ketone with growing importance in the pharmaceutical industry. It serves as a building block for the synthesis of novel therapeutic compounds.[] Its chemical structure, featuring a bulky tert-butyl group and two methyl groups on the phenyl ring, presents unique analytical challenges. A robust and validated analytical method is paramount for ensuring the purity of this intermediate and the quality of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and semi-volatile organic compounds.[2] This application note describes the development and implementation of a simple, yet effective, reverse-phase HPLC (RP-HPLC) method for the analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Physicochemical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC14H20O[3]
Molecular Weight204.31 g/mol
Melting Point47-49 °C
Boiling Point150 °C at 20 mmHg
Water Solubility4.209 mg/L at 25 °C (estimated)[]
LogP4.24[4]

The low water solubility and high LogP value indicate that 4'-tert-Butyl-2',6'-dimethylacetophenone is a hydrophobic compound, making it an ideal candidate for analysis by reverse-phase HPLC.[2]

HPLC Method Development and Rationale

The primary objective of this method development was to achieve a sharp, symmetrical peak for 4'-tert-Butyl-2',6'-dimethylacetophenone with a reasonable retention time, ensuring both accuracy and sample throughput.

Column Selection

A C18 stationary phase was chosen due to its wide applicability in reverse-phase chromatography and its effectiveness in retaining hydrophobic compounds like the target analyte. The non-polar nature of the C18 alkyl chains provides strong hydrophobic interactions with the analyte, leading to good retention and separation from polar impurities.

Mobile Phase Optimization

Based on the hydrophobic nature of the analyte and common practices for the analysis of aromatic ketones, a mobile phase consisting of acetonitrile and water was selected.[4][5] Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency at wavelengths typically used for the detection of aromatic compounds.[6]

To ensure good peak shape and prevent interactions with residual silanol groups on the silica-based stationary phase, a small amount of phosphoric acid was added to the mobile phase.[7] The acidic mobile phase suppresses the ionization of silanol groups, minimizing peak tailing and improving peak symmetry.

An isocratic elution was chosen for its simplicity and robustness, which is ideal for routine quality control applications. A series of experiments with varying ratios of acetonitrile to water were conducted to find the optimal mobile phase composition that provides a suitable retention time and peak shape. A mobile phase composition of 75% acetonitrile and 25% water with 0.1% phosphoric acid was found to be optimal.

Detection Wavelength

The UV spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone exhibits significant absorbance in the UV region due to the presence of the substituted benzene ring and the carbonyl group. A detection wavelength of 254 nm was selected as it provides a good balance of sensitivity and selectivity for this class of compounds.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (85%)

  • Sample Diluent: Acetonitrile

  • Analyte: 4'-tert-Butyl-2',6'-dimethylacetophenone (≥98% purity)

Preparation of Mobile Phase
  • To prepare 1 L of the mobile phase, carefully measure 750 mL of acetonitrile and 250 mL of deionized water into a clean, graduated cylinder.

  • Transfer the mixture to a suitable solvent reservoir.

  • Add 1.0 mL of 85% phosphoric acid to the mobile phase mixture.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4'-tert-Butyl-2',6'-dimethylacetophenone standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing 4'-tert-Butyl-2',6'-dimethylacetophenone and dissolve it in a known volume of acetonitrile to obtain a final concentration within the calibration range.

HPLC Operating Conditions
ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:Water:Phosphoric Acid (75:25:0.1, v/v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time10 minutes

HPLC Analysis Workflow

HPLC_Workflow MobilePhase Mobile Phase (ACN:H2O:H3PO4) HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Calibration Calibration Curve Standard->Calibration Sample Sample Solution Sample->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Chromatogram Chromatogram Generation DataAcquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes multiple injections of a standard solution to evaluate parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone. The method is well-suited for quality control in manufacturing processes and for purity assessments in research and development. The use of a common C18 column and a straightforward isocratic mobile phase makes this method easily transferable to other laboratories.

References

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Stenutz. (n.d.). 4'-tert-butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

  • Canadian Science Publishing. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]

  • ResearchGate. (2014, October 10). (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. Retrieved from [Link]

Sources

Method

Application Note: A Robust Gas Chromatography Method for the Analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone

Abstract This application note presents a detailed and validated gas chromatography (GC) method for the quantitative and qualitative analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone. This compound is a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note presents a detailed and validated gas chromatography (GC) method for the quantitative and qualitative analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone. This compound is a key intermediate in various chemical syntheses, and its purity is critical for downstream applications in pharmaceutical and materials science research. The method described herein utilizes a standard capillary GC system with a flame ionization detector (FID), providing excellent resolution, sensitivity, and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for this compound.

Introduction

4'-tert-Butyl-2',6'-dimethylacetophenone, with a molecular weight of 204.31 g/mol , is a substituted aromatic ketone.[][2][3][4] Its chemical structure, featuring a bulky tert-butyl group and two methyl groups on the phenyl ring, influences its chromatographic behavior. Accurate and precise analytical methods are essential for quality control, reaction monitoring, and stability testing. Gas chromatography is an ideal technique for the analysis of this compound due to its volatility. This application note provides a comprehensive protocol, including sample preparation, GC system configuration, and data analysis, grounded in established chromatographic principles.

Scientific Principles and Method Rationale

The selection of the GC parameters is based on the physicochemical properties of 4'-tert-Butyl-2',6'-dimethylacetophenone. With a boiling point of 150 °C at 20 mmHg, the compound is sufficiently volatile for GC analysis.[][2] A non-polar stationary phase is chosen to achieve separation based on boiling points and weak van der Waals interactions. A flame ionization detector (FID) is selected for its high sensitivity to hydrocarbons and its linear response over a wide concentration range, making it suitable for quantitative analysis.

Experimental Workflow

The overall workflow for the GC analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone is depicted in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Solid Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection Vial->Injection Separation Capillary GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Integration Peak Integration and Analysis Acquisition->Integration Report Generate Report Integration->Report

Figure 1: A schematic of the GC analysis workflow.

Materials and Methods

Reagents and Materials
  • 4'-tert-Butyl-2',6'-dimethylacetophenone: Reference standard (purity ≥98%)

  • Solvent: HPLC-grade or GC-grade acetone or dichloromethane

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler is required.

Chromatographic Conditions

The following table summarizes the optimized GC method parameters.

ParameterValueRationale
GC System Agilent 8890 GC or equivalentA widely used and reliable GC system.
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation for a wide range of compounds and is robust.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency. Hydrogen can offer faster analysis times.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.[5]
Injection Volume 1 µLA standard injection volume that balances sensitivity with the risk of column overload.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for concentrated samples. This can be adjusted for trace analysis.
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 minThe initial temperature ensures good focusing of the analyte on the column. The ramp rate allows for efficient separation from any impurities. The final hold ensures that all components elute.
Detector Flame Ionization Detector (FID)Provides high sensitivity and a wide linear range for quantitative analysis of organic compounds.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector and ensures a stable signal.
Makeup Gas (N₂) 25 mL/minOptimizes detector performance.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidizer for the FID flame.

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 100 mg of 4'-tert-Butyl-2',6'-dimethylacetophenone reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (acetone or dichloromethane) to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Transfer the standard solutions to GC vials.

Sample Preparation

The appropriate sample preparation technique will depend on the matrix. For relatively pure samples, a simple dissolution is sufficient. For more complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[6][7]

For a solid sample:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute with the chosen solvent to bring the concentration of 4'-tert-Butyl-2',6'-dimethylacetophenone within the calibration range.

  • Filter the sample if necessary to remove any particulate matter.

  • Transfer the final solution to a GC vial for analysis.

GC System Setup and Analysis
  • Set up the GC system according to the parameters outlined in the chromatographic conditions table.

  • Equilibrate the system until a stable baseline is achieved.

  • Create a sequence including solvent blanks, standard solutions for the calibration curve, and the prepared samples.

  • Start the sequence to perform the automated injections and data acquisition.

Data Analysis and Expected Results

Qualitative Analysis

The identity of 4'-tert-Butyl-2',6'-dimethylacetophenone in a sample is confirmed by comparing its retention time with that of the reference standard. Under the specified conditions, a sharp, symmetrical peak is expected.

Quantitative Analysis
  • Integrate the peak area of 4'-tert-Butyl-2',6'-dimethylacetophenone in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

System Suitability

To ensure the validity of the results, system suitability parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates (N) > 20,000
RSD of Peak Area < 2.0% (for n=6)
Correlation Coefficient (r²) > 0.999

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak or Small Peak Injector problem, syringe clog, incorrect sample concentrationCheck the syringe and septum. Verify the sample concentration.
Broad Peaks Column contamination, slow injection, dead volumeBake out the column. Check the injection speed and liner. Ensure all fittings are tight.
Tailing Peaks Active sites on the column or liner, column degradationUse a deactivated liner. Trim the column inlet. Replace the column if necessary.
Ghost Peaks Carryover from previous injection, septum bleedRun solvent blanks. Use high-quality septa and replace them regularly.
Baseline Drift Column bleed, contaminated carrier gas, detector instabilityCondition the column. Check the gas purifiers. Allow the detector to stabilize.

Conclusion

The gas chromatography method detailed in this application note is a reliable and robust protocol for the analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone. The method demonstrates excellent specificity, linearity, and precision, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Adherence to the outlined procedures will ensure accurate and reproducible results.

References

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SciRP.org. Retrieved from [Link]

  • Organomation. GC-MS Sample Preparation. Retrieved from [Link]

  • MDPI. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Retrieved from [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SciRP.org. Retrieved from [Link]

  • Slonecker, P., et al. (2022). Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC-Triple-Quad-MS Using MRM. ResearchGate. Retrieved from [Link]

  • Sternson, L. A., et al. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. Retrieved from [Link]

  • SciSpace. Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • NIST. 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Canadian Science Publishing. (1966). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Retrieved from [Link]

  • SCION Instruments. (2025, May). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Mahendra Kumar, T., et al. (2016). Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). ResearchGate. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. Quantitative Method for Flavor Agents. Retrieved from [Link]

  • Phenomenex. ASTM D5441 Analysis of Methyl-t-Butyl Ether (MTBE). Retrieved from [Link]

  • National Institutes of Health. (2021). Hyphenated Mass Spectrometry versus Real-Time Mass Spectrometry Techniques for the Detection of Volatile Compounds from the Human Body. NIH. Retrieved from [Link]

  • NIST. 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • PubChem. 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Use of 4'-tert-Butyl-2',6'-dimethylacetophenone

Abstract This technical guide provides a comprehensive experimental protocol for the utilization of 4'-tert-Butyl-2',6'-dimethylacetophenone in a laboratory setting. This sterically hindered ketone is a valuable syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the utilization of 4'-tert-Butyl-2',6'-dimethylacetophenone in a laboratory setting. This sterically hindered ketone is a valuable synthetic intermediate, and this document details its application in the synthesis of a bulky phosphine ligand, a class of compounds with significant utility in catalysis and coordination chemistry. The protocol herein is presented with in-depth explanations for procedural choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Potential of Steric Hindrance

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone characterized by significant steric encumbrance around the acetyl functional group. This structural feature, arising from the ortho-methyl groups and the para-tert-butyl group, dictates its reactivity and makes it a valuable precursor for the synthesis of sterically demanding molecular architectures. Such structures are of paramount importance in modern chemistry, particularly in the design of ligands for transition metal catalysis, where the steric profile of a ligand can profoundly influence the catalytic activity, selectivity, and stability of the active species.[1] This guide will focus on a multi-step synthetic sequence to transform 4'-tert-Butyl-2',6'-dimethylacetophenone into a bulky phosphine ligand, a testament to its utility as a chemical building block.

Compound Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective handling in a laboratory environment.

Table 1: Physicochemical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

PropertyValueReference
CAS Number 2040-10-0[2][3]
Molecular Formula C14H20O[2][3]
Molecular Weight 204.31 g/mol [2][3]
Appearance Off-white solid[]
Melting Point 47-49 °C[3][]
Boiling Point 150 °C at 20 mmHg[3][]
Solubility Soluble in water at 4.209 mg/L at 25 °C (estimated)[]

Safety Precautions:

4'-tert-Butyl-2',6'-dimethylacetophenone is classified as harmful if swallowed or in contact with skin, and may cause respiratory irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

Experimental Protocol: Synthesis of a Bulky Phosphine Ligand

This protocol outlines a three-step synthesis of a bulky phosphine ligand starting from 4'-tert-Butyl-2',6'-dimethylacetophenone. The overall workflow is depicted below.

experimental_workflow start 4'-tert-Butyl-2',6'-dimethylacetophenone step1 Step 1: Reduction to Alcohol Reagent: NaBH4, Methanol start->step1 intermediate1 1-(4'-tert-Butyl-2',6'-dimethylphenyl)ethanol step1->intermediate1 step2 Step 2: Conversion to Alkyl Chloride Reagent: SOCl2 intermediate1->step2 intermediate2 1-(1-Chloroethyl)-4-tert-butyl-2,6-dimethylbenzene step2->intermediate2 step3 Step 3: Phosphination Reagent: LiPPh2 intermediate2->step3 product Bulky Phosphine Ligand step3->product

Caption: Synthetic workflow from 4'-tert-Butyl-2',6'-dimethylacetophenone to a bulky phosphine ligand.

Step 1: Reduction of the Ketone to a Secondary Alcohol

The initial transformation is the reduction of the ketone to the corresponding alcohol. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mildness and excellent chemoselectivity for ketones and aldehydes.[8][9]

Materials:

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g (50 mmol) of 4'-tert-Butyl-2',6'-dimethylacetophenone in 100 mL of methanol.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add 1.9 g (50 mmol) of sodium borohydride in small portions over 15 minutes to control the exothermic reaction.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

  • Purify the product by flash column chromatography on silica gel to obtain 1-(4'-tert-Butyl-2',6'-dimethylphenyl)ethanol.

Step 2: Conversion of the Alcohol to an Alkyl Chloride

The hydroxyl group of the alcohol is a poor leaving group and must be converted to a better one for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, converting the alcohol to an alkyl chloride with the convenient formation of gaseous byproducts (SO₂ and HCl).[10][11]

Materials:

  • 1-(4'-tert-Butyl-2',6'-dimethylphenyl)ethanol (from Step 1)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol from Step 1 in 100 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 1.2 equivalents of thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture over 100 g of crushed ice.

  • Separate the organic layer and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the alkyl chloride, which can often be used in the next step without further purification.

Step 3: Synthesis of the Bulky Phosphine Ligand

The final step involves the nucleophilic substitution of the alkyl chloride with a phosphide anion. Lithium diphenylphosphide (LiPPh₂), prepared in situ, is a common reagent for this purpose.[12]

Materials:

  • 1-(1-Chloroethyl)-4-tert-butyl-2,6-dimethylbenzene (from Step 2)

  • Chlorodiphenylphosphine

  • Lithium metal

  • Anhydrous tetrahydrofuran (THF)

  • Degassed deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare lithium diphenylphosphide by adding 1 equivalent of chlorodiphenylphosphine to a suspension of 2 equivalents of lithium metal in anhydrous THF at 0 °C. Stir at room temperature for 2 hours.

  • Cool the resulting deep red solution of LiPPh₂ to -78 °C.

  • Slowly add a solution of the alkyl chloride from Step 2 (1 equivalent) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed deionized water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude phosphine ligand by recrystallization or column chromatography under an inert atmosphere.

Causality and Mechanistic Insights

The success of this synthetic sequence hinges on the deliberate choices of reagents and conditions that accommodate the steric bulk of the substrate.

mechanism_overview cluster_reduction Reduction cluster_chlorination Chlorination (SNi) cluster_phosphination Phosphination (SN2) Ketone Sterically Hindered Ketone Hydride_Attack Nucleophilic attack by Hydride (H⁻) Ketone->Hydride_Attack Alkoxide Alkoxide Intermediate Hydride_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Alcohol Secondary Alcohol Protonation->Alcohol Alcohol_start Secondary Alcohol Chlorosulfite Chlorosulfite Ester Alcohol_start->Chlorosulfite Ion_Pair Intimate Ion Pair [R⁺ SO₂Cl⁻] Chlorosulfite->Ion_Pair Alkyl_Chloride Alkyl Chloride (with retention) Ion_Pair->Alkyl_Chloride Alkyl_Chloride_start Alkyl Chloride Phosphide_Attack Nucleophilic attack by PPh₂⁻ Alkyl_Chloride_start->Phosphide_Attack Transition_State SN2 Transition State Phosphide_Attack->Transition_State Phosphine Bulky Phosphine Ligand Transition_State->Phosphine

Caption: Simplified mechanistic pathways for the synthesis of the bulky phosphine ligand.

In the reduction step, the use of a small hydride donor like NaBH₄ is crucial to overcome the steric hindrance imposed by the ortho-methyl groups. For the chlorination, thionyl chloride is advantageous as it can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which can lead to retention of configuration at a stereocenter. Finally, the Sₙ2 reaction with the phosphide anion is subject to steric hindrance, which may necessitate longer reaction times or elevated temperatures. The bulky nature of the final phosphine ligand is a direct consequence of the steric profile of the starting ketone.

References

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 4'-tert-butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Stenutz. (n.d.). 4'-tert-butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2',4'-dimethyl acetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Imamoto, T., & Gridnev, I. D. (2000). Synthesis and applications of high-performance P-chiral phosphine ligands.
  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). 92, 195.
  • Reddit. (2021, April 12). What's a good reducing agent for a sterically hindered ketone? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • ACS Publications. (2023, April 7). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • NIH. (n.d.). Preparation of phosphines through C–P bond formation. Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

  • ResearchGate. (2002, August 6). New Methodology for the Asymmetric Reduction of Ketones. Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]

  • RSC Publishing. (2025, July 21).
  • Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of phosphine oxides from phosphorus esters and alkyl halides using either sodium bis(2-methoxyethoxy) aluminum hydride.
  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 4'-tert-Butyl-2',6'-dimethylacetophenone as a Fragrance Ingredient

Prepared by: Senior Application Scientist Introduction: Understanding 4'-tert-Butyl-2',6'-dimethylacetophenone 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a synthetic aromatic ketone with a growing pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction: Understanding 4'-tert-Butyl-2',6'-dimethylacetophenone

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a synthetic aromatic ketone with a growing presence in the palette of modern perfumery.[1] As a member of the acetophenone family, it offers a unique olfactory profile characterized by its complexity and substantivity, making it a versatile ingredient for various formulation types. Unlike many volatile top notes, this molecule provides a robust and lasting character, anchoring more fleeting aromatic components.

Its structure, featuring a bulky tert-butyl group and two methyl groups on the phenyl ring, sterically hinders the acetyl group. This molecular architecture is key to its olfactory properties and its chemical behavior within a formulation matrix. This guide provides an in-depth analysis of its properties, formulation guidelines, and rigorous protocols for its application, ensuring scientific integrity and optimal performance in research and product development. While some sources describe it as having antioxidant and anti-inflammatory properties for pharmaceutical use, its primary application in the context of this guide is as a fragrance ingredient.[]

Physicochemical Properties for Formulation

A thorough understanding of the physicochemical properties of a fragrance ingredient is the foundation of successful formulation. These parameters dictate solubility, stability, and compatibility with other raw materials.

PropertyValueSource
IUPAC Name 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[1][]
CAS Number 2040-10-0[1][][3]
Molecular Formula C₁₄H₂₀O[1][]
Molecular Weight 204.31 g/mol [1][][3]
Appearance Off-white solid[]
Melting Point 47-49 °C[][3][4]
Boiling Point 150 °C @ 20 mmHg[][3][4]
Solubility in Water 4.209 mg/L @ 25 °C (estimated, practically insoluble)[]
Flash Point ~113 °C (235.4 °F)[]
Odor Profile Slight phenolic character[5]

The low water solubility and solid form at room temperature are critical considerations. The ingredient is lipophilic and must be incorporated into the oil phase of formulations or solubilized in an appropriate solvent system. Its relatively high flash point suggests good stability during manufacturing processes that may involve moderate heating.[]

Olfactory Profile and Strategic Application

While classified broadly as having a slight phenolic odor, 4'-tert-Butyl-2',6'-dimethylacetophenone offers a more complex profile. Its scent is often described as having woody, musky, and slightly sweet-powdery undertones. This makes it an excellent fixative and heart-to-base note in fragrance compositions.

Primary Functions in a Fragrance Accord:

  • Substantivity: It provides a long-lasting character to the fragrance, perceptible for many hours after application.

  • Volume and Richness: It adds depth and a creamy, rich texture to floral and woody accords.

  • Masking Agent: In cosmetic bases, it can effectively mask the undesirable odors of raw materials like fatty acids and surfactants.[6][7]

Recommended Applications and Usage Levels: The usage level must comply with the latest standards set by the International Fragrance Association (IFRA).[8] While a specific restriction for this molecule is not detailed here, formulators must consult the supplier-provided IFRA Conformity Certificate for the specific material lot being used. The following are general guidelines based on typical industry practice for similar molecules.

IFRA CategoryProduct Application ExampleTypical Max Use Level (%)
Category 4 Fine Fragrance, Eau de Toilette5.0 - 25.0%
Category 5A Body Creams, Lotions, Body Oils0.5 - 2.0%
Category 9 Rinse-off Toiletries (Soap, Shower Gel)1.0 - 5.0%
Category 10A Household Cleaners, Laundry Detergents0.5 - 2.5%
Category 11 Non-skin contact (Candles, Air Fresheners)Generally unrestricted

Note: These are illustrative levels. Always refer to the official IFRA certificate for the specific ingredient.

Core Experimental Protocols

The following protocols are designed to be self-validating systems for the evaluation and application of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Protocol 1: Solubilization and Stock Solution Preparation

Causality: Due to its solid form, direct addition to a batch is impractical and can lead to undissolved crystals. Creating a concentrated stock solution in a suitable solvent ensures homogenous distribution and accurate dosing. Diethyl phthalate (DEP) or Isopropyl myristate (IPM) are common, low-odor industry solvents.

Methodology:

  • Solvent Selection: Choose a solvent appropriate for the final formulation (e.g., DEP for fine fragrance, IPM for creams).

  • Preparation: In a clean, calibrated glass beaker, weigh the desired amount of 4'-tert-Butyl-2',6'-dimethylacetophenone crystals.

  • Dissolution: Add the solvent to create a 10% or 20% (w/w) solution. For example, for a 10% solution, add 90g of solvent to 10g of the fragrance ingredient.

  • Heating and Mixing: Gently warm the mixture to 40-45°C on a hot plate with a magnetic stirrer. Do not exceed 50°C to prevent potential degradation or volatilization. The melting point is 47-49°C, so it will melt into the solvent.

  • Homogenization: Stir until all crystals are fully dissolved and the solution is clear and homogenous.

  • Storage: Store the stock solution in an airtight, amber glass bottle at room temperature, away from direct light.

cluster_0 Protocol 1: Stock Solution Workflow A Weigh Solid Fragrance C Combine in Beaker A->C B Select & Weigh Solvent (e.g., DEP) B->C D Gentle Heat (40-45°C) & Stir C->D E Visual Check: Homogenous? D->E F Cool & Store in Amber Bottle E->F Yes G Continue Stirring E->G No G->D

Caption: Workflow for preparing a fragrance stock solution.
Protocol 2: Incorporation into an Oil-in-Water (O/W) Emulsion

Causality: Fragrance ingredients are lipophilic and must be added to the oil phase of an emulsion. Adding it at the correct temperature is critical. Adding it when the oil phase is too hot can degrade the fragrance; adding it too late in the process (after emulsification at low temperature) can cause it to remain undissolved, leading to instability.

Methodology:

  • Prepare Phases: Separately prepare the water phase and oil phase of your emulsion base according to your standard procedure. Heat both phases to 75-80°C.

  • Combine and Emulsify: Slowly add the water phase to the oil phase (or vice versa) under high shear homogenization to form the emulsion.

  • Cool Down: Begin cooling the emulsion under gentle agitation.

  • Fragrance Addition: When the emulsion temperature has cooled to below 45°C , add the pre-prepared fragrance stock solution (from Protocol 1) or the melted solid.

  • Final Homogenization: Continue gentle mixing until the fragrance is uniformly dispersed and the emulsion is smooth.

  • Final pH and Viscosity Check: Once cooled to room temperature, check and adjust the final pH and record the viscosity.

Protocol 3: Accelerated Stability Testing

Causality: To predict the long-term shelf life of a product without waiting for years, accelerated stability testing is employed.[9] Exposing the product to stressful conditions like high temperatures and UV light can reveal potential issues such as phase separation, discoloration, or changes in odor and viscosity in a shorter time frame.[10][11] An unfragranced control is essential to isolate the effects of the fragrance from the base formula's inherent stability.[9]

Methodology:

  • Sample Preparation: Prepare two batches of the final product: one with 4'-tert-Butyl-2',6'-dimethylacetophenone at the target concentration ("Test") and one without any fragrance ("Control").

  • Packaging: Aliquot samples of both "Test" and "Control" into the final intended packaging, as well as into clear glass jars to better observe color changes.

  • Storage Conditions: Place the samples under the following conditions:

    • Accelerated Oven: 45°C (to simulate ~1 year of shelf life over 8-12 weeks).

    • Room Temperature: 25°C (as a benchmark).

    • Cycle Testing: Alternate between -10°C for 24 hours and 25°C for 24 hours, for at least 3 cycles.[10]

    • Light Exposure: In a window with direct sunlight or under a UV lamp.[9][10]

  • Evaluation Schedule: Evaluate all samples at baseline (Time 0) and then at intervals of 2, 4, 8, and 12 weeks.

  • Parameters to Evaluate:

    • Visual: Color, clarity, phase separation, packaging deformation.

    • Olfactory: Odor profile change (compare to the 25°C sample).

    • Physical: pH and viscosity.

cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_eval Evaluation Parameters (Weeks 0, 2, 4, 8, 12) Test Product with Fragrance (Test) Oven 45°C Oven Test->Oven RT 25°C Room Temp Test->RT Cycle Freeze/Thaw Cycle (-10°C / 25°C) Test->Cycle UV UV/Sunlight Test->UV Control Product without Fragrance (Control) Control->Oven Control->RT Control->Cycle Control->UV Color Color Oven->Color Odor Odor Oven->Odor Viscosity Viscosity Oven->Viscosity pH pH Oven->pH Separation Separation Oven->Separation RT->Color RT->Odor RT->Viscosity RT->pH RT->Separation Cycle->Color Cycle->Odor Cycle->Viscosity Cycle->pH Cycle->Separation UV->Color UV->Odor UV->Viscosity UV->pH UV->Separation

Caption: Logical flow of an accelerated stability study.

Safety and Regulatory Considerations

Authoritative Grounding: The safety of fragrance ingredients is paramount. All handling and formulation must be guided by data from reputable sources such as the Research Institute for Fragrance Materials (RIFM) and regulatory bodies.

Hazard Identification: According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound has the following classifications:

  • H301: Toxic if swallowed. [1]

  • H312: Harmful in contact with skin. [1]

A RIFM safety assessment update indicated the material is positive for cytotoxicity in the BlueScreen assay without metabolic activation, but negative for genotoxicity.[12]

Handling and Personal Protective Equipment (PPE): Based on the GHS classifications, the following precautions are mandatory:

  • Engineering Controls: Use only in a well-ventilated area, such as a fume hood, especially when handling the powdered form.

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses or goggles.

    • Skin Protection: Wear a lab coat to prevent skin contact.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

Regulatory Compliance:

  • IFRA: The use of 4'-tert-Butyl-2',6'-dimethylacetophenone in consumer products must adhere to the standards and concentration limits set by the International Fragrance Association.[1][8] It is the formulator's responsibility to obtain the latest IFRA certificate from their supplier and ensure the final product is compliant for its intended category.

  • Regional Regulations: Ensure compliance with all local and regional chemical inventory and cosmetic regulations (e.g., TSCA in the US, REACH in the EU).

Conclusion

4'-tert-Butyl-2',6'-dimethylacetophenone is a valuable and versatile synthetic fragrance ingredient that can impart substantivity, richness, and a unique character to a wide range of formulations. Its successful application hinges on a scientific approach that respects its physicochemical properties, particularly its lipophilicity and solid state at room temperature. By following the detailed protocols for solubilization, incorporation, and stability testing outlined in this guide, researchers and formulators can confidently evaluate and utilize this molecule. Adherence to strict safety protocols and regulatory standards is non-negotiable and ensures the responsible development of safe and effective consumer products.

References

  • The Good Scents Company. (n.d.). 2',4'-dimethyl acetophenone. Retrieved from [Link]

  • LookChem. (n.d.). 4'-tert-butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 4′-tert-butyl-2′,6′-dimethylacetophenone, CAS 2040-10-0. Utrecht University Repository. Retrieved from [Link]

  • Cosmebio. (2022). How to perfume your formulations of natural cosmetic products? Retrieved from [Link]

  • Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability. Retrieved from [Link]

  • PerfumersWorld. (n.d.). IFRA Conformity Certificate. Retrieved from [Link]

  • Adnan, M., et al. (2022). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. Molecules, 27(19), 6267. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • Aromatic Ingredients. (2020). Successful Fragrance Selection For Cosmetics and Personal Care. Retrieved from [Link]

  • Institute of Personal Care Science. (2024). Fragrance Products in Cosmetic Science. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • Grabenhofer, R. (2016). Creating a Partnership Between Fragrance and Cosmetic Actives. Perfumer & Flavorist. Retrieved from [Link]

  • Gimaldinova, E., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(23), 8234. Retrieved from [Link]

  • UL Prospector. (n.d.). Acetophenone Fragrance Grade by Vigon. Retrieved from [Link]

  • Masoum, S., et al. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Journal of Separation Science, 39(14), 2760-9. Retrieved from [Link]

  • UL Prospector. (n.d.). Cosmetic Chemist's Guide to Stability Testing. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Kim, D., et al. (2023). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. International Journal of Molecular Sciences, 24(13), 10766. Retrieved from [Link]

Sources

Application

Synthesis of 4'-tert-butyl-2',6'-dimethylacetophenone and its Analogs: An Application and Protocol Guide

Introduction: The Significance of Sterically Hindered Acetophenones Substituted acetophenones are a pivotal class of compounds in medicinal chemistry and materials science. Their versatile scaffold allows for a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Acetophenones

Substituted acetophenones are a pivotal class of compounds in medicinal chemistry and materials science. Their versatile scaffold allows for a wide array of chemical modifications, leading to a diverse range of biological activities. Among these, 4'-tert-butyl-2',6'-dimethylacetophenone and its analogs are of particular interest due to their unique structural features. The presence of two methyl groups ortho to the acetyl group, combined with a bulky tert-butyl group in the para position, creates a sterically hindered environment around the carbonyl function. This steric hindrance can significantly influence the molecule's reactivity and its interaction with biological targets.

These compounds have shown promise as pharmaceutical intermediates, with demonstrated antioxidant and anti-inflammatory properties.[1] Furthermore, the broader family of acetophenone derivatives has been extensively explored for various therapeutic applications, including as antifungal agents, acetylcholinesterase inhibitors for potential use in Alzheimer's disease, and as α-glucosidase inhibitors for managing diabetes.[2][3][4] The synthesis of these complex structures, however, presents unique challenges that necessitate a thorough understanding of the underlying chemical principles.

This comprehensive guide provides a detailed exploration of the synthesis of 4'-tert-butyl-2',6'-dimethylacetophenone, focusing on the well-established Friedel-Crafts acylation reaction. We will delve into the mechanistic intricacies of this reaction, particularly in the context of sterically hindered aromatic substrates. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a step-by-step protocol but also the scientific rationale behind the experimental design.

Core Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones, including 4'-tert-butyl-2',6'-dimethylacetophenone, is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Friedel-Crafts acylation can be broken down into three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (typically an acyl chloride or anhydride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which contributes to its reactivity.

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of the Aromatic System: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Friedel_Crafts_Acylation

Navigating the Challenges of Steric Hindrance

The synthesis of 4'-tert-butyl-2',6'-dimethylacetophenone via Friedel-Crafts acylation is complicated by the steric bulk of the substituents on the aromatic ring. The two ortho-methyl groups on the starting material, 1-tert-butyl-3,5-dimethylbenzene (also known as 5-tert-butyl-m-xylene), can hinder the approach of the electrophilic acylium ion.

However, studies on the acylation of similarly substituted arenes, such as mesitylene (1,3,5-trimethylbenzene), have shown that the reaction can proceed successfully, often with high yields of the mono-acylated product. The directing effects of the alkyl groups (ortho- and para-directing) and the steric environment will influence the regioselectivity of the acylation. In the case of 1-tert-butyl-3,5-dimethylbenzene, the acetyl group is expected to add to the position between the two methyl groups, which is also para to the tert-butyl group, leading to the desired product. The choice of Lewis acid and reaction conditions can be critical in overcoming steric barriers and achieving good yields. While aluminum chloride is a common choice, other Lewis acids like tin(IV) chloride (SnCl₄) have been shown to be effective, sometimes under milder conditions, for certain substrates.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of 4'-tert-butyl-2',6'-dimethylacetophenone.

Protocol 1: Synthesis of 4'-tert-butyl-2',6'-dimethylacetophenone via Friedel-Crafts Acylation

This protocol is adapted from general procedures for Friedel-Crafts acylation of sterically hindered arenes.

Materials:

  • 1-tert-butyl-3,5-dimethylbenzene (5-tert-butyl-m-xylene)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in DCM. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Arene: Add a solution of 1-tert-butyl-3,5-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4'-tert-butyl-2',6'-dimethylacetophenone.

Workflow

Protocol 2: Characterization of 4'-tert-butyl-2',6'-dimethylacetophenone

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques.

Physical Properties:

PropertyValue
CAS Number 2040-10-0[2][4][8][9][10]
Molecular Formula C₁₄H₂₀O[4][8]
Molecular Weight 204.31 g/mol [4]
Appearance Off-white solid
Melting Point 47-49 °C
Boiling Point 150 °C at 20 mmHg

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz): The expected proton NMR spectrum would show a singlet for the tert-butyl protons (around δ 1.3 ppm, 9H), a singlet for the two ortho-methyl groups (around δ 2.2 ppm, 6H), a singlet for the acetyl methyl group (around δ 2.5 ppm, 3H), and a singlet for the two aromatic protons (around δ 7.0 ppm, 2H). Note: Actual chemical shifts may vary slightly.

  • ¹³C NMR (CDCl₃, 75 MHz): The expected carbon NMR spectrum would show signals for the acetyl carbonyl carbon (around δ 200 ppm), aromatic carbons, and the aliphatic carbons of the methyl and tert-butyl groups. Note: Specific chemical shift values should be determined experimentally.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the alkyl and aromatic groups.[9]

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 204.[9]

Synthesis of Analogs and Their Applications

The synthetic protocol described above can be adapted to produce a variety of analogs of 4'-tert-butyl-2',6'-dimethylacetophenone. By varying the starting arene and the acylating agent, a library of compounds with diverse substitution patterns can be generated.

For example:

  • Varying the Acyl Chain: Using different acyl chlorides (e.g., propionyl chloride, butyryl chloride) will result in analogs with longer alkyl chains attached to the carbonyl group.

  • Modifying the Aromatic Ring: Starting with different substituted m-xylenes will allow for the introduction of other functional groups on the aromatic ring.

These analogs are valuable for structure-activity relationship (SAR) studies in drug discovery. For instance, various substituted acetophenones have been synthesized and evaluated for their biological activities, including:

  • Antifungal Activity: Acetophenone derivatives have shown potent antifungal effects against various phytopathogenic fungi.[4][11]

  • Enzyme Inhibition: Substituted acetophenones have been investigated as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase.[2][3]

  • Antifouling Agents: Acetophenone hybrids have been synthesized and shown to have potential as environmentally friendly antifouling agents.

Conclusion

The synthesis of 4'-tert-butyl-2',6'-dimethylacetophenone and its analogs, while presenting challenges due to steric hindrance, is readily achievable through a carefully executed Friedel-Crafts acylation. A thorough understanding of the reaction mechanism and the factors influencing its outcome is paramount for successful synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently produce these valuable compounds and explore their potential in various scientific disciplines. The versatility of the acetophenone scaffold, coupled with the ability to introduce steric bulk and diverse functionalities, ensures that this class of molecules will continue to be a fertile ground for discovery in the years to come.

References

  • Scholars Research Library. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • YouTube. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. Retrieved from [Link]

  • NIST. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Ma, Y. T., et al. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical biology & drug design, 81(4), 545–552. [Link]

  • MDPI. (2020). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Alpan, A. S., et al. (2012). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Medicinal Chemistry Research, 21(9), 2345-2353.
  • Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]

  • Zeng, L., et al. (2017). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Scientific reports, 7(1), 1-10.
  • Utrecht University Repository. (2024, December 4). Update to RIFM fragrance ingredient safety assessment, 4′-tert-butyl-2′,6′-dimethylacetophenone, CAS # 2040-10-0. Retrieved from [Link]

  • Plymouth Electronic Archive and Research Library. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • ResearchGate. (2021, January). Synthesis, spectroscopic characterization and antibacterial evaluation by chalcones derived of acetophenone isolated from Croton anisodontus Müll.Arg.. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Perflavory. (n.d.). labdanum ethanone, 2040-10-0. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Semantic Scholar. (2021, November 5). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • MDPI. (2021). Unifloral Autumn Heather Honey from Indigenous Greek Erica manipuliflora Salisb.: SPME/GC-MS Characterization of the Volatile Fraction and Optimization of the Isolation Parameters. Retrieved from [Link]

  • UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4'-tert-Butyl-2',6'-dimethylacetophenone by Recrystallization

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4'-tert-Butyl-2',6'-dimethylacetophenone via recrystallization. This resource is i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4'-tert-Butyl-2',6'-dimethylacetophenone via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory techniques.

Introduction

4'-tert-Butyl-2',6'-dimethylacetophenone is a key intermediate in various synthetic pathways. Its purification is critical to ensure the integrity of subsequent reactions and the final product's purity. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the desired compound and impurities. However, like any experimental procedure, it can present challenges. This guide is designed to provide practical, experience-based solutions to common issues encountered during the recrystallization of this specific compound.

Compound Properties at a Glance
PropertyValueSource
Molecular Formula C₁₄H₂₀O[1]
Molecular Weight 204.31 g/mol [1][2]
Appearance Off-white solid[]
Melting Point 47-49 °C[2][]
Boiling Point 150 °C at 20 mmHg[2][][4]
Solubility in Water 4.209 mg/L at 25 °C (estimated)[]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 4'-tert-Butyl-2',6'-dimethylacetophenone, providing probable causes and actionable solutions.

Issue 1: The Product "Oils Out" Instead of Forming Crystals.

Description: Upon cooling the hot, saturated solution, the product separates as a liquid (an oil) rather than a crystalline solid.

Probable Causes:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic mixture.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of the compound (47-49 °C), causing it to melt before it dissolves.[5]

  • Supersaturation Occurring at a Temperature Above the Melting Point: If the solution becomes saturated while still too hot, the compound will separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice, favoring the formation of an amorphous oil.

Solutions:

  • Re-heat and Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[5]

  • Slow Down the Cooling Process: Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature gradually. This provides more time for proper crystal nucleation and growth.

  • Induce Crystallization at a Lower Temperature: Try to induce crystallization just below the compound's melting point. This can be achieved by scratching the inner wall of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[6][7]

  • Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. Since 4'-tert-Butyl-2',6'-dimethylacetophenone is a nonpolar compound, a less polar solvent or a mixture of a good solvent and a poor solvent (e.g., ethanol-water, ethyl acetate-hexane) might be effective.[8][9]

Issue 2: No Crystals Form, Even After Extended Cooling.

Description: The solution remains clear without any crystal formation, even after cooling to room temperature or in an ice bath.

Probable Causes:

  • Excessive Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.[10]

  • High Purity of the Compound: Very pure compounds sometimes resist crystallization due to a lack of nucleation sites.

  • Slow Nucleation Kinetics: The formation of the initial crystal seeds (nucleation) is kinetically slow.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches on the glass can provide nucleation sites.[6][7]

    • Seeding: Add a tiny crystal of pure 4'-tert-Butyl-2',6'-dimethylacetophenone to the solution. This "seed" provides a template for further crystal growth.[7][11]

  • Reduce Solvent Volume: If induction methods fail, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.

  • Utilize a "Poorer" Solvent: If using a mixed solvent system, add a small amount of the "poorer" solvent (the one in which the compound is less soluble) dropwise to the cooled solution until it becomes slightly turbid. Then, add a drop or two of the "better" solvent to redissolve the precipitate and allow it to cool slowly.

Issue 3: Low Recovery of Purified Product.

Description: The final yield of crystalline product is significantly lower than expected.

Probable Causes:

  • Using Too Much Solvent: This is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[10]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.[6]

  • Washing with a Warm or "Good" Solvent: Washing the collected crystals with a solvent that is not ice-cold or in which the compound has high solubility will dissolve some of the product.[7]

  • Incomplete Crystallization: Not allowing sufficient time for the solution to cool completely will result in a lower yield.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of boiling solvent required to fully dissolve the crude product.[10]

  • Prevent Premature Crystallization: During hot filtration (if performed to remove insoluble impurities), use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.[6]

  • Optimize Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. This will wash away adhering impurities without dissolving a significant amount of the product.[7]

  • Maximize Crystallization Time: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4'-tert-Butyl-2',6'-dimethylacetophenone?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11][12] Given that 4'-tert-Butyl-2',6'-dimethylacetophenone is a relatively nonpolar molecule, good starting points for solvent screening would be nonpolar solvents like hexanes or petroleum ether.[8] Alcohols with lower polarity, such as isopropanol or ethanol, may also be suitable. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[9] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[7]

Q2: How can I assess the purity of my recrystallized product?

A2: The most common and straightforward method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range (typically < 2 °C). Impurities will generally cause the melting point to be depressed and broaden the range. Comparing your experimental melting point to the literature value (47-49 °C) is a good indicator of purity.[2][] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[13][14]

Q3: My crude product is colored. Will recrystallization remove the color?

A3: Recrystallization can often remove colored impurities if they have different solubility profiles than your target compound. If the colored impurity remains in the mother liquor upon cooling, the resulting crystals will be purer and less colored. If the color persists after one recrystallization, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed during hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q4: What are the likely impurities in my crude 4'-tert-Butyl-2',6'-dimethylacetophenone?

A4: If the compound was synthesized via a Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene, potential impurities could include:

  • Unreacted starting materials (1,3-dimethyl-5-tert-butylbenzene and acetyl chloride/acetic anhydride).[15]

  • Byproducts from side reactions, such as isomers or poly-acylated products.

  • Residual Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products.[16][17] A proper workup, including washing with aqueous solutions to remove the catalyst, followed by recrystallization, is designed to remove these impurities.

Experimental Workflow & Visualizations

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Allow the crystals to dry completely, either by air drying or in a desiccator. Determine the yield and melting point of the purified product.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Analysis crude Crude Solid dissolve Dissolve in min. hot solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities? cooling Slow Cooling & Crystallization dissolve->cooling No insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with ice-cold solvent vacuum_filtration->washing drying Drying washing->drying analysis Yield & Purity (Melting Point) drying->analysis

Caption: General workflow for the recrystallization of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Cooling Hot Saturated Solution oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes crystals_form Crystals Form no_crystals->crystals_form No induce Induce: Scratch or Seed no_crystals->induce Yes reheat->start Resolved change_solvent Change Solvent/ Use Mixed System reheat->change_solvent Still oils out change_solvent->start induce->crystals_form Success reduce_solvent Reduce Solvent Volume induce->reduce_solvent Fails reduce_solvent->start

Caption: Decision tree for common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1976).
  • University of Massachusetts Boston. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • SIELC Technologies. (2018). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Determining Which Solvent to Use. Retrieved from [Link]

  • University of North Georgia. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Chegg. (2021). Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene. Retrieved from [Link]

  • AK Lectures. (n.d.). Friedel-Crafts Alkylation Example. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Crystallization. Retrieved from [Link]

Sources

Optimization

identifying and removing impurities from 4'-tert-Butyl-2',6'-dimethylacetophenone synthesis

Introduction: The "Steric vs. Labile" Paradox Synthesizing 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS: 2040-10-0) presents a classic organic chemistry paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric vs. Labile" Paradox

Synthesizing 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS: 2040-10-0) presents a classic organic chemistry paradox. You are attempting to introduce an acyl group onto a sterically hindered ring (5-tert-butyl-m-xylene) while maintaining a bulky tert-butyl group that is inherently labile under the strong Lewis Acid conditions required for the reaction.

This guide addresses the three most common failure modes: Protodealkylation (loss of the t-butyl group), Isomerization (acyl migration), and Incomplete Conversion .

Module 1: The Diagnostic Hub

Before attempting purification, you must characterize your crude mixture. Use this matrix to identify which impurity is compromising your yield.

Quick Reference: Impurity Signatures
ComponentStructureMWGC-MS Signature (m/z)1H NMR Signature (CDCl3)
Target Product 4'-t-Bu-2',6'-dimethylacetophenone204.3204 [M+] , 189 [M-15]δ 1.31 (s, 9H) , δ 2.2-2.3 (s, 6H, Ar-Me), δ 2.5 (s, 3H, Ac-Me)
Impurity A (Major) 2',6'-Dimethylacetophenone148.2148 [M+] , 133 [M-15]Missing 9H singlet at 1.3 ppm.[1] Aromatic region changes.[1][2][3][4][5]
Impurity B 5-tert-Butyl-m-xylene (Starting Material)176.3176 [M+] , 161 [M-15]Missing acetyl singlet at ~2.5 ppm.
Impurity C 2'-tert-Butyl-4',6'-dimethylacetophenone (Isomer)204.3204 [M+] 9H singlet shifts slightly; Aromatic symmetry breaks (AB system vs Singlet).
Diagnostic FAQ

Q: I see a strong peak at m/z 189 in my Mass Spec. Is this an impurity? A: Likely not. The tert-butyl group fragments easily. A loss of a methyl group (M-15) from the tert-butyl moiety is the base peak for this molecule. Look for the parent ion at 204. If you see a parent ion at 148, that is your de-alkylated impurity.

Q: My aromatic region in NMR shows a multiplet instead of a singlet. Why? A: The target molecule has a symmetric aromatic core (protons at 3' and 5' are equivalent). You should see a singlet integrating to 2H around δ 7.0-7.1 ppm. If you see splitting (doublets), you have likely acylated at the wrong position (breaking symmetry) or lost the tert-butyl group.

Module 2: Reaction Pathway & Failure Modes

Understanding how impurities form is the first step to removing them. The following diagram illustrates the competition between acylation and de-alkylation.

ReactionPathways SM 5-tert-butyl-m-xylene (Starting Material) Complex Sigma Complex (Intermediate) SM->Complex + AcCl / AlCl3 (Low Temp) ImpurityA IMPURITY A 2',6'-Dimethylacetophenone (De-tert-butylated) SM->ImpurityA Direct Dealkylation (Pre-Acylation) Target TARGET PRODUCT 4'-t-Bu-2',6'-dimethylacetophenone Complex->Target - HCl (Kinetic Product) Target->ImpurityA High Temp / Excess AlCl3 (Retro-Friedel-Crafts) Isobutylene Isobutylene Gas Target->Isobutylene Loss of t-Bu

Figure 1: Reaction pathway showing the thermodynamic instability of the tert-butyl group under Lewis Acid conditions.

Module 3: Remediation Protocols

Depending on the impurity identified in Module 1, select the appropriate purification workflow.

Scenario A: The "Light" Impurity (De-tert-butylation)

Diagnosis: Significant presence of 2',6'-dimethylacetophenone (MW 148). Cause: Reaction temperature exceeded 20°C or AlCl3 addition was too rapid.

Protocol: Vacuum Fractional Distillation The boiling point difference between the target (MW 204) and the impurity (MW 148) is significant (>40°C at atmospheric pressure).

  • Setup: Equip a round-bottom flask with a Vigreux column (minimum 20cm) or a spinning band column for higher efficiency.

  • Pressure: Apply high vacuum (< 5 mmHg).

  • Fractions:

    • Fore-run: Collects unreacted xylene and Impurity A (2',6'-dimethylacetophenone).

    • Main Fraction: 4'-tert-Butyl-2',6'-dimethylacetophenone.[1][6]

  • Validation: Check the refractive index or run a quick GC on the main fraction.

Scenario B: The "Isomer" Impurity

Diagnosis: GC-MS shows single peak at 204, but NMR shows aromatic splitting or melting point depression. Cause: Acylation occurred at the 2-position (between methyls) or methyl migration occurred.

Protocol: Recrystallization Distillation cannot easily separate isomers. You must rely on crystal packing forces.

  • Solvent: Hot Methanol or Ethanol/Water (90:10).

  • Dissolution: Dissolve crude solid at reflux.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps isomers.

  • Filtration: Wash crystals with cold (-20°C) solvent.

  • Note: If the product is an oil at RT (supercooled liquid), seed with a pure crystal or scratch the glass to induce nucleation.

Module 4: Prevention & Optimization (Root Cause Fixes)

Stop the impurities before they form.

Temperature Control (The Critical Variable)

The tert-butyl group acts as a "leaving group" if the system has enough thermal energy.

  • Standard: Keep reaction between 0°C and 15°C.

  • Danger Zone: > 25°C promotes rapid protodealkylation [1].

Order of Addition

Do not add the aromatic substrate to a pre-mixed AlCl3/AcCl slurry if possible.

  • Better: Dissolve 5-tert-butyl-m-xylene and Acetyl Chloride in DCM.

  • Action: Add AlCl3 portion-wise to this solution. This keeps the Lewis Acid concentration low relative to the substrate, favoring acylation over de-alkylation.

Quenching Technique

Exothermic quenching can cause localized heating and late-stage de-alkylation.

  • Protocol: Pour the reaction mixture into ice/HCl, not the other way around.

Decision Tree: Purification Workflow

Use this logic flow to determine your next step in the lab.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid GCAnalysis Run GC-MS Liquid->GCAnalysis Solid->GCAnalysis ImpurityCheck Major Impurity? GCAnalysis->ImpurityCheck DeAlk De-alkylated (MW 148) ImpurityCheck->DeAlk Peak @ 148 Isomer Isomer (MW 204) ImpurityCheck->Isomer Peak @ 204 (Split) Distill High Vac Distillation (Vigreux Column) DeAlk->Distill Recryst Recrystallization (MeOH or EtOH) Isomer->Recryst Distill->CheckState If still impure

Figure 2: Step-by-step decision matrix for purification based on impurity profile.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Sielc Technologies.[6] (2018).[6][7][8] HPLC Separation of 4'-tert-Butyl-2',6'-dimethylacetophenone. Sielc.com. Link

  • Tashiro, M. (1979). The removal of t-butyl groups from aromatic rings (Protodealkylation). Synthesis, 1979(12), 921-936.

Sources

Troubleshooting

how to increase the yield of 4'-tert-Butyl-2',6'-dimethylacetophenone synthesis

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the yield of 4'-tert-Butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the yield of 4'-tert-Butyl-2',6'-dimethylacetophenone. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Understanding the Synthesis: The Friedel-Crafts Acylation

The primary route to synthesizing 4'-tert-Butyl-2',6'-dimethylacetophenone is through the Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][3]

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acetylating agent (e.g., acetyl chloride) and the Lewis acid catalyst.[1][4] This acylium ion is then attacked by the electron-rich aromatic ring of 1,3-dimethyl-5-tert-butylbenzene. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final ketone product.[1]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AC Acetyl Chloride (CH₃COCl) Complex1 Lewis Acid-Base Complex AC->Complex1 + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex1 Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ Complex1->Acylium Cleavage Aromatic 1,3-dimethyl- 5-tert-butylbenzene Arenium Arenium Ion Intermediate (Sigma Complex) Acylium->Arenium Attack Aromatic->Arenium + [CH₃C=O]⁺ Product_Complex Product-Catalyst Complex Arenium->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Arenium->Product_Complex Deprotonate Final_Product 4'-tert-Butyl-2',6'-dimethylacetophenone Product_Complex->Final_Product Aqueous Workup

Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve reaction yield and purity.

Q1: My reaction yield is consistently low. What are the most critical factors to investigate?

Low yields can often be traced back to a few key experimental parameters. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The purity of all reagents is paramount.

    • Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, forming aluminum hydroxide and HCl, which severely hampers the reaction. Always use freshly opened, high-purity AlCl₃ or handle it in a glovebox.

    • Starting Material: Ensure the 1,3-dimethyl-5-tert-butylbenzene is pure and free from isomeric impurities that could lead to a mixture of products.

    • Solvent: The solvent must be completely anhydrous. Trace amounts of water will quench the catalyst.

  • Stoichiometry of the Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts (or even a slight excess) of the Lewis acid catalyst.[5] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further catalytic cycles.[6] Insufficient catalyst is a very common cause of incomplete reactions.

  • Temperature Control: The reaction is typically exothermic. It's crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of reagents to prevent side reactions, such as charring or uncontrolled polymerization. After the initial addition, the reaction may be allowed to slowly warm to room temperature.

  • Order of Addition: The standard and most effective method (the "Perrier addition procedure") involves pre-complexing the acetyl chloride with aluminum chloride before adding the aromatic substrate.[7][8] This ensures the acylium ion is readily available for the reaction.

G Start Low Yield Observed CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckStoich Is Catalyst Stoichiometry ≥ 1.0 equivalent? CheckReagents->CheckStoich Reagents OK Success Yield Improved CheckReagents->Success Impurity Found (Purify/Replace) CheckTemp Was Temperature Controlled (0-5°C)? CheckStoich->CheckTemp Yes CheckStoich->Success No (Increase Catalyst) CheckWorkup Review Work-up & Purification for Product Loss CheckTemp->CheckWorkup Yes CheckTemp->Success No (Improve Cooling) CheckWorkup->Success No Loss Found (Re-evaluate reaction time) CheckWorkup->Success Loss Identified (Optimize Protocol)

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: How does the steric hindrance from the two ortho-methyl groups affect the reaction?

While the two methyl groups and the tert-butyl group are all activating, ortho,para-directing groups, their steric bulk plays a significant role in regioselectivity. The acetyl group will add to the position that is electronically activated and sterically accessible. In 1,3-dimethyl-5-tert-butylbenzene, the position between the two methyl groups is highly hindered. The most favored position for acylation is C4, which is para to the bulky tert-butyl group and ortho to a methyl group. Fortunately, studies on similar polysubstituted benzenes show that Friedel-Crafts acylation can proceed with high yields despite steric hindrance from 1,3-dimethyl substitutions.[9]

Q3: What are the most common side reactions, and how can they be minimized?

The primary side reactions are generally related to impurities or poor temperature control.

  • Isomer Formation: If the starting 1,3-dimethyl-5-tert-butylbenzene is impure, you will get a mixture of acylated products that can be difficult to separate.

  • Dealkylation: Under harsh conditions (high temperatures or prolonged reaction times), the tert-butyl group can be cleaved from the aromatic ring. Maintaining low temperatures helps to prevent this.

  • Polysubstitution: Friedel-Crafts acylation is generally self-limiting because the product ketone is deactivated towards further electrophilic substitution.[5] Therefore, di-acylation is not a significant concern under standard conditions.

Q4: Which solvent and acylating agent combination provides the best results?

  • Solvent: An inert solvent is crucial. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are excellent choices as they are inert and effectively dissolve the reactants and the intermediate complex. Carbon disulfide (CS₂) is also a classic solvent for this reaction.

  • Acylating Agent: Both acetyl chloride (CH₃COCl) and acetic anhydride ((CH₃CO)₂O) can be used. Acetyl chloride is generally more reactive and is the preferred reagent for this substrate.[3]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Materials:

  • 1,3-dimethyl-5-tert-butylbenzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.

  • Acylium Ion Formation: Add acetyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acetyl chloride-AlCl₃ complex.

  • Substrate Addition: Dissolve 1,3-dimethyl-5-tert-butylbenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a solid or semi-solid. It can be purified by recrystallization from a suitable solvent (e.g., methanol or hexane) or by vacuum distillation (b.p. 150 °C @ 20 mmHg) to yield pure 4'-tert-Butyl-2',6'-dimethylacetophenone.[]

Data Summary: Influence of Catalysts

While AlCl₃ is the standard, other Lewis acids can be employed. The choice of catalyst can impact yield and reaction conditions.

CatalystTypical StoichiometryCommon SolventsKey Advantages/Disadvantages
AlCl₃ ≥1.0 eq.DCM, DCE, CS₂High reactivity, low cost. Highly hygroscopic, requires stoichiometric amounts.[5][6]
FeCl₃ Catalytic to StoichiometricDCM, Ionic LiquidsLess reactive than AlCl₃ but also less sensitive to moisture. May require higher temperatures.[11]
Lanthanide Triflates (e.g., Yb(OTf)₃) Catalytic (e.g., 0.2 eq.)Nitromethane, DCECan be used in catalytic amounts, recoverable and reusable. Higher cost.[12]
Hafnium Triflate (Hf(OTf)₄) CatalyticNone (neat) or DCEHighly effective for reactions with less reactive acid anhydrides.[12]

This table provides a general comparison for Friedel-Crafts acylations; optimal conditions should be determined empirically for this specific synthesis.

By carefully controlling reagent quality, stoichiometry, and temperature, and by following a robust work-up procedure, researchers can consistently achieve high yields in the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone.

References

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • SIELC Technologies. (2018). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Tertiarybutylbenzenes. IV. Mechanism of Friedel-Crafts Cyclialkylations with tert-Butyl Chloride. Comparative Alkylations with 2-Chloro-2,5-dimethylhexane. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

  • PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 4'-tert-Butyl-2',6'-dimethylacetophenone

Welcome to the technical support center for 4'-tert-Butyl-2',6'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-tert-Butyl-2',6'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. As a sterically hindered and hydrophobic aromatic ketone, 4'-tert-Butyl-2',6'-dimethylacetophenone presents unique dissolution hurdles that can impact experimental outcomes. This document offers a structured approach to understanding and overcoming these issues, ensuring the reliable and effective use of this compound in your research.

Understanding the Challenge: The Molecular Basis of Poor Solubility

4'-tert-Butyl-2',6'-dimethylacetophenone's limited solubility in aqueous media is a direct consequence of its molecular structure. The large, non-polar tert-butyl group and the two methyl groups on the aromatic ring create significant steric hindrance and contribute to a high degree of hydrophobicity. This makes it difficult for polar solvents like water to effectively solvate the molecule. With an estimated water solubility of only 4.209 mg/L at 25°C, this compound is practically insoluble in water[]. Its high LogP value of 4.24 further confirms its lipophilic nature[2].

Troubleshooting Guides and FAQs

This section addresses common questions and issues encountered when working with 4'-tert-Butyl-2',6'-dimethylacetophenone. The solutions provided are based on established principles of organic chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: Why is my 4'-tert-Butyl-2',6'-dimethylacetophenone not dissolving in water?

A1: Due to its chemical structure, 4'-tert-Butyl-2',6'-dimethylacetophenone is highly hydrophobic and will not readily dissolve in water. The bulky tert-butyl and dimethyl groups prevent water molecules from effectively surrounding and solvating the molecule. Forcing dissolution in purely aqueous systems is generally not a viable strategy.

Q2: I'm preparing a stock solution for a biological assay. Which solvent should I use?

A2: For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent.[3] It is a powerful aprotic solvent capable of dissolving a wide range of non-polar compounds. However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity to cells. A typical workflow involves preparing a high-concentration stock solution in DMSO and then diluting it into your aqueous assay buffer.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, forced into an aqueous environment, aggregates and precipitates. To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay.

  • Use a co-solvent: Incorporating a co-solvent like ethanol, methanol, or propylene glycol can help to increase the solubility of the compound in the final aqueous solution[4].

  • Employ solubilizing agents: For particularly challenging cases, the use of surfactants or cyclodextrins can be beneficial. These molecules can encapsulate the hydrophobic compound, increasing its apparent solubility in water.

Q4: Can I use heat to improve the solubility of 4'-tert-Butyl-2',6'-dimethylacetophenone?

A4: Gentle heating can be used to aid dissolution in organic solvents. However, be cautious, as excessive heat can lead to solvent evaporation and potential degradation of the compound. The melting point of 4'-tert-Butyl-2',6'-dimethylacetophenone is 47-49°C[].

Troubleshooting Guide: Step-by-Step Dissolution Protocols
Protocol 1: Preparing a Stock Solution in an Organic Solvent
  • Solvent Selection: Choose an appropriate organic solvent based on the downstream application. For general use, consider solvents like acetone, ethyl acetate, or acetonitrile. For biological assays, DMSO is the preferred choice.

  • Weighing the Compound: Accurately weigh the desired amount of 4'-tert-Butyl-2',6'-dimethylacetophenone in a clean, dry vial.

  • Adding the Solvent: Add the calculated volume of the chosen solvent to the vial.

  • Aiding Dissolution:

    • Vortexing: Vigorously vortex the solution for 1-2 minutes.

    • Sonication: If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[5]

    • Gentle Warming: As a last resort, gently warm the solution in a water bath. Do not exceed the boiling point of the solvent.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before use.

Protocol 2: Preparing an Aqueous Working Solution from a DMSO Stock
  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of the DMSO stock in your aqueous buffer to achieve the desired final concentration.

  • Vortexing Between Dilutions: It is critical to vortex the solution thoroughly after each dilution step to ensure proper mixing and minimize precipitation.

  • Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.

Data Presentation: Solubility Overview
PropertyValueSource
Molecular Formula C14H20O[6]
Molecular Weight 204.31 g/mol [6]
Melting Point 47-49 °C[]
Boiling Point 150 °C at 20 mmHg[][7]
Water Solubility 4.209 mg/L @ 25°C (estimated)[]
LogP 4.24[2]
Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 4'-tert-Butyl-2',6'-dimethylacetophenone.

Solubility_Troubleshooting Start Start: Undissolved Compound SelectSolvent Select Appropriate Solvent (e.g., DMSO for bio-assays) Start->SelectSolvent AttemptDissolution Attempt Dissolution: - Vortex - Sonicate - Gentle Heat SelectSolvent->AttemptDissolution IsDissolved Is the compound fully dissolved? AttemptDissolution->IsDissolved IsDissolved->SelectSolvent No, try another solvent StockSolution Stock Solution Prepared IsDissolved->StockSolution Yes DiluteToAqueous Dilute into Aqueous Buffer StockSolution->DiluteToAqueous Precipitation Does precipitation occur? DiluteToAqueous->Precipitation WorkingSolution Working Solution Ready Precipitation->WorkingSolution No TroubleshootPrecipitation Troubleshoot Precipitation: - Lower concentration - Use co-solvents - Add solubilizers Precipitation->TroubleshootPrecipitation Yes ReattemptDilution Re-attempt Dilution TroubleshootPrecipitation->ReattemptDilution ReattemptDilution->Precipitation

Caption: A decision-making workflow for dissolving 4'-tert-Butyl-2',6'-dimethylacetophenone.

Advanced Solubilization Strategies

For applications requiring higher aqueous concentrations, more advanced formulation strategies may be necessary. These techniques are often employed in drug development to improve the bioavailability of poorly soluble compounds.[8]

  • Solid Dispersions: This technique involves dispersing the compound in a solid polymer matrix.[9] This can be achieved through methods like hot-melt extrusion or spray drying.[10] The polymer enhances the wettability and dissolution rate of the drug.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[10]

  • Use of Co-crystals: Forming a co-crystal with a highly soluble co-former can significantly improve the dissolution properties of the parent compound.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution rate.

Conclusion

Successfully working with 4'-tert-Butyl-2',6'-dimethylacetophenone requires a systematic approach to overcoming its inherent solubility challenges. By understanding the underlying chemical principles and employing the appropriate dissolution techniques, researchers can confidently prepare solutions suitable for a wide range of experimental applications. This guide provides a foundational framework for troubleshooting and should serve as a valuable resource for scientists and developers.

References
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Organic Chemistry. (n.d.). MODERN ORGANIC SYNTHESIS. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • ACS Publications. (2022, January 26). A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Peak Resolution of Acetophenone Isomers in HPLC

From the Desk of the Senior Application Scientist Welcome to the technical support center. The separation of structural isomers like acetophenone derivatives presents a significant, yet common, challenge in analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The separation of structural isomers like acetophenone derivatives presents a significant, yet common, challenge in analytical chromatography. Due to their identical mass and often similar polarities, achieving baseline resolution requires a nuanced understanding of chromatographic principles and meticulous method development. This guide is structured to provide direct, actionable solutions to the specific issues you may encounter. We will explore the causal relationships behind chromatographic phenomena and empower you to build robust, self-validating HPLC methods for your research.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses specific, common problems encountered during the analysis of acetophenone isomers. Each answer provides a logical path to identifying the root cause and implementing an effective solution.

Q1: My acetophenone isomer peaks (e.g., 2'-, 3'-, and 4'-hydroxyacetophenone) are co-eluting or have very poor resolution (Rs < 1.5). Where do I start?

A1: Co-elution of positional isomers is a classic selectivity problem. The resolution equation tells us that selectivity (α) is the most powerful factor for improving the separation between two peaks.[1][2] Your initial focus should be on manipulating the chemical interactions within your system. Here is a systematic approach:

Step 1: Confirm Co-elution First, ensure you are dealing with co-elution and not a peak shape issue like splitting caused by a column void or a partially clogged frit.[3][4] If only one peak in your chromatogram is affected, it's likely a co-elution problem.[3][4] If you have a Diode Array Detector (DAD), check the peak purity. A pure peak will have identical UV-Vis spectra across its entire width; differing spectra indicate co-elution.[5]

Step 2: Optimize the Mobile Phase The mobile phase is the easiest parameter to adjust and can have a profound impact on selectivity.[6][7]

  • Adjust Organic Modifier Percentage: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention factor (k).[1] This gives the analytes more time to interact with the stationary phase, which can sometimes be sufficient to improve resolution. Aim for a k value between 2 and 10 for your isomers of interest.

  • Change Organic Modifier Type: If adjusting the percentage isn't enough, change the solvent. Acetonitrile, methanol, and tetrahydrofuran (THF) have different properties that alter selectivity. For aromatic compounds like acetophenone isomers, switching from acetonitrile to methanol can change hydrogen bonding interactions and π-π interactions, often leading to a change in elution order and improved resolution.[2]

  • Modify Mobile Phase pH (Critical for Hydroxyacetophenones): For ionizable compounds like hydroxyacetophenones, pH is a critical parameter.[8][9] The hydroxyl group's acidity (pKa) means that small changes in mobile phase pH can alter the compound's ionization state, dramatically affecting its retention and selectivity.[10][11] For reproducible results, it is best to operate at a pH at least 2 units away from the analyte's pKa to ensure it is either fully protonated or deprotonated.[11]

Step 3: Adjust the Temperature Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[12][13]

  • Decrease Temperature: For isomers, a lower temperature often improves separation.[14] It can enhance the subtle differences in how each isomer interacts with the stationary phase, leading to better selectivity.

  • Increase Temperature: Conversely, increasing the temperature reduces system backpressure and can sharpen peaks (increase efficiency).[15][16] While it generally decreases retention time, the effect is not always uniform across all analytes and can sometimes invert the elution order, which may be beneficial.[15]

Step 4: Evaluate the Stationary Phase If mobile phase and temperature adjustments fail, the issue lies with the fundamental chemistry of your column. This is covered in more detail in the FAQ section.

Troubleshooting Workflow for Poor Resolution Here is a visual guide to the decision-making process when tackling co-eluting peaks.

G Start Poor Resolution (Rs < 1.5) Co-eluting Peaks CheckPurity Check Peak Purity (DAD/MS) Start->CheckPurity CoElution Confirmed Co-elution CheckPurity->CoElution Impure PeakShapeIssue Peak Shape Problem (Splitting/Tailing) CheckPurity->PeakShapeIssue Pure AdjustMobilePhase Adjust Mobile Phase (Organic %, Solvent Type, pH) CoElution->AdjustMobilePhase TroubleshootColumn Troubleshoot Column Hardware (Frits, Voids, Connections) PeakShapeIssue->TroubleshootColumn ResolutionOK1 Resolution OK? AdjustMobilePhase->ResolutionOK1 AdjustTemp Adjust Temperature (Typically Decrease for Isomers) ResolutionOK1->AdjustTemp No End Method Optimized ResolutionOK1->End Yes ResolutionOK2 Resolution OK? AdjustTemp->ResolutionOK2 ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or PFP) ResolutionOK2->ChangeColumn No ResolutionOK2->End Yes ChangeColumn->End

Caption: A systematic workflow for troubleshooting poor peak resolution.

Q2: I'm seeing significant peak tailing for my hydroxyacetophenone isomers. What is the cause and how can I fix it?

A2: Peak tailing for polar, ionizable compounds like hydroxyacetophenones often points to secondary interactions with the stationary phase. Specifically, the acidic silanol groups on the silica backbone of the column can interact strongly with the hydroxyl group of your analytes.

Primary Causes & Solutions:

  • Silanol Interactions: This is the most common cause. Free silanol groups on the silica surface can form strong hydrogen bonds with polar analytes, causing them to "stick" and elute slowly, resulting in a tail.

    • Solution 1: Use a Mobile Phase Modifier. Add a competing agent to the mobile phase. A small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with your analytes. For basic compounds, adding a competing base like triethylamine can be effective.[4]

    • Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are "end-capped," meaning most of the free silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped column.

    • Solution 3: Adjust pH. Operating at a lower pH (e.g., pH 2.5-3) suppresses the ionization of silanol groups, minimizing these secondary interactions.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[4]

    • Solution: Reduce the injection volume or the sample concentration and reinject. If the peak shape improves, you were likely overloading the column.

  • Metal Contamination: The silica backbone or system components can contain trace metals that chelate with analytes like hydroxyacetophenones.

    • Solution: Add a chelating agent like EDTA to the mobile phase to block these interactions.[17]

Frequently Asked Questions (FAQs)

This section covers broader questions about method development strategy for acetophenone isomers.

Q1: What is the best starting point for column and mobile phase selection when separating acetophenone isomers?

A1: A strategic starting point saves significant development time.

Recommended Starting Method:

ParameterRecommendationRationale
Column C18, High Purity Silica (e.g., 150 x 4.6 mm, 3.5 µm)A C18 column is a general-purpose reversed-phase column that provides good hydrophobic retention for aromatic compounds.[18] Using a modern, high-purity, end-capped column minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses silanol activity and ensures a consistent, low pH for reproducible retention of ionizable isomers.[8]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient 10% to 95% ACN over 15 minutesA gradient is recommended for initial screening to ensure all components elute and to get a general idea of the retention profile.[19]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CA controlled temperature ensures run-to-run reproducibility.[12]
Detection UV at 254 nm or 280 nmAcetophenones have strong absorbance in this range.

Experimental Protocol: Initial Method Screening

  • Prepare mobile phases A (Water with 0.1% Formic Acid) and B (Acetonitrile). Filter and degas all solvents.

  • Install the C18 column and equilibrate the system with 10% B for at least 15 minutes or until the baseline is stable.

  • Prepare a standard containing a mix of the acetophenone isomers of interest at a concentration of ~10 µg/mL in a 50:50 water:acetonitrile solution.

  • Inject 5 µL of the standard.

  • Run the gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

  • Analyze the resulting chromatogram for peak shape and resolution. This provides the baseline data for further optimization as described in the troubleshooting guide.

Q2: When should I consider using a different stationary phase chemistry beyond C18?

A2: You should consider an alternative stationary phase when you cannot achieve the desired selectivity (α) for your isomers by manipulating the mobile phase or temperature with a C18 column. C18 phases separate primarily based on hydrophobicity, and isomers often have very similar hydrophobicities. Alternative phases offer different interaction mechanisms.

Alternative Stationary Phase Options:

Stationary PhasePrimary Interaction MechanismBest For Separating...
Phenyl-Hexyl π-π interactions, moderate hydrophobicityPositional aromatic isomers (e.g., ortho, meta, para).[20] The phenyl groups on the stationary phase interact with the aromatic rings of the acetophenones.
Pentafluorophenyl (PFP or F5) Dipole-dipole, π-π, and ion-exchange interactionsHalogenated compounds and positional isomers with differing electron densities. Offers very different selectivity compared to C18.[21]
Embedded Polar Group (EPG) Hydrogen bonding, moderate hydrophobicityPolar isomers. These phases are resistant to "phase collapse" in highly aqueous mobile phases.[22][23]

Stationary Phase Selection Logic This diagram illustrates the decision process for choosing a stationary phase based on the limitations of a standard C18 column.

G Start Start with C18 Column (Hydrophobic Separation) Optimize Optimize Mobile Phase & Temperature Start->Optimize ResolutionOK Resolution Adequate? Optimize->ResolutionOK KeepC18 Method Complete (Keep C18) ResolutionOK->KeepC18 Yes SelectivityIssue Selectivity is the Limiting Factor ResolutionOK->SelectivityIssue No ConsiderPhenyl Switch to Phenyl-Hexyl (Enhance π-π Interactions) SelectivityIssue->ConsiderPhenyl Positional Isomers ConsiderPFP Switch to PFP (F5) (Utilize Dipole-Dipole & Shape Selectivity) SelectivityIssue->ConsiderPFP Halogenated or Polar Isomers

Caption: Logic for selecting an alternative HPLC stationary phase.

References

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. [URL: https://www.chromtech.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs [URL: https://axionlabs.
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don’t Look Right - Chromatography Online [URL: https://www.chromatographyonline.com/view/essentials-of-lc-troubleshooting-part-iii-those-peaks-don-t-look-right]
  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide - Sigma-Aldrich [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/188/457/hplc-troubleshooting-guide-ms.pdf]
  • The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes - ResearchGate [URL: https://www.researchgate.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies - OMICS Online [URL: https://www.omicsonline.org/open-access/separation-of-isomer-and-highperformance-liquid-chromatography-uses-in-drug-studies-125181.html]
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex [URL: https://www.phenomenex.com/Tools/TroubleshootingDetail/hplc/peak]
  • Quick Troubleshooting Guide For HPLC Column Usage - Biovanix Chromatography [URL: https://www.biovanix.com/quick-troubleshooting-guide-for-hplc-column-usage/]
  • Separation of Acetophenone on Newcrom R1 HPLC column - SIELC Technologies [URL: https://sielc.com/separation-of-acetophenone-on-newcrom-r1-hplc-column/]
  • The Role of Temperature and Column Thermostatting in Liquid Chromatography - Thermo Fisher Scientific [URL: https://assets.thermofisher.
  • The Use of Temperature for Method Development in LC - Chromatography Today [URL: https://www.chromatographytoday.com/news/hplc-uhplc/31/vydac/the-use-of-temperature-for-method-development-in-lc/30115]
  • HPLC Columns & Detectors: Temp Control for Lab Precision - Timberline Instruments [URL: https://www.timberlineinstruments.
  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography - Compound Interest [URL: https://www.compoundchem.
  • Exploring the Role of pH in HPLC Separation - Moravek [URL: https://www.moravek.
  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. [URL: https://www.chromtech.com/methods-for-changing-peak-resolution-in-hplc]
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex [URL: https://www.phenomenex.
  • How to improve peaks separation in HPLC? - ResearchGate [URL: https://www.researchgate.
  • Exploiting Selectivity in HPLC and UHPLC With Rational Stationary Phase Design - Advanced Chromatography Technologies [URL: https://www.ace-hplc.com/download/61/ace-technical-presentations/2281/exploiting-selectivity-in-hplc-and-uhplc.pdf]
  • How to Improve the Resolution of Two Peaks in Liquid Chromatography? - LinkedIn [URL: https://www.linkedin.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - LCGC North America [URL: https://www.chromatographyonline.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news [URL: https://www.chromatographytoday.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER [URL: https://www.knauer.
  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today [URL: https://www.chromatographytoday.com/news/hplc-uhplc/31/advanced-chromatography-technologies/the-use-of-mobile-phase-ph-as-a-method-development-tool/51298]
  • HPLC-Based Separation of Cis and Trans Chalcone Isomers - Benchchem [URL: https://www.benchchem.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - MicroSolv [URL: https://microsolvtech.
  • separation of positional isomers - Chromatography Forum [URL: https://www.chromforum.org/viewtopic.php?t=29919]
  • ACE HPLC Application Guide - Advanced Chromatography Technologies [URL: https://www.ace-hplc.

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 4'-tert-Butyl-2',6'-dimethylacetophenone During Storage

Welcome to the Technical Support Center for 4'-tert-Butyl-2',6'-dimethylacetophenone. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this specialized aromatic ket...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4'-tert-Butyl-2',6'-dimethylacetophenone. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this specialized aromatic ketone. Our goal is to provide you with in-depth technical guidance to ensure the long-term stability and integrity of your samples. Here, you will find a comprehensive collection of troubleshooting guides and frequently asked questions designed to address the specific challenges you may encounter during storage and handling.

Understanding the Molecule: Why Storage Matters

4'-tert-Butyl-2',6'-dimethylacetophenone is a valued component in various synthetic pathways, particularly in pharmaceutical research, due to its unique structural features. The presence of a bulky tert-butyl group and two methyl groups ortho to the acetyl group introduces significant steric hindrance. While this steric hindrance can be beneficial in directing certain chemical reactions, it also influences the molecule's susceptibility to degradation. Factors such as light, temperature, and atmospheric oxygen can compromise the purity of your samples over time, leading to inconsistent experimental results. This guide will provide the knowledge to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4'-tert-Butyl-2',6'-dimethylacetophenone?

A1: While specific degradation studies on 4'-tert-Butyl-2',6'-dimethylacetophenone are not extensively documented in publicly available literature, we can infer the most probable degradation pathways based on the known reactivity of acetophenone derivatives. The main routes of degradation are:

  • Photodegradation: Aromatic ketones are susceptible to photochemical reactions when exposed to light, particularly UV radiation. These reactions, known as Norrish Type I and Type II reactions, can lead to the cleavage of the bond between the carbonyl group and the aromatic ring or the abstraction of a hydrogen atom from a nearby alkyl group, resulting in a variety of degradation products.

  • Oxidation: The presence of atmospheric oxygen can lead to the slow oxidation of the molecule. This process can be accelerated by exposure to light and elevated temperatures. Ketones are generally more resistant to oxidation than aldehydes; however, strong oxidizing conditions can cause cleavage of carbon-carbon bonds. The benzylic positions on the alkyl substituents of the aromatic ring are potential sites for oxidative attack.

  • Hydrolysis: Although ketones are generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions, especially in the presence of water, can potentially lead to cleavage of the acetyl group. However, the significant steric hindrance in 4'-tert-Butyl-2',6'-dimethylacetophenone likely makes this a less common degradation pathway under typical storage conditions.

Q2: I've noticed a slight discoloration in my sample of 4'-tert-Butyl-2',6'-dimethylacetophenone. What could be the cause?

A2: Discoloration, such as the appearance of a yellow or brownish tint in a previously off-white solid, is a common indicator of degradation, particularly oxidation. The formation of conjugated byproducts or phenolic impurities can lead to a visible change in the sample's appearance. It is crucial to investigate the purity of the sample using analytical techniques if any discoloration is observed.

Q3: What are the optimal storage conditions for 4'-tert-Butyl-2',6'-dimethylacetophenone to ensure its long-term stability?

A3: To minimize degradation, 4'-tert-Butyl-2',6'-dimethylacetophenone should be stored with careful consideration of the following conditions:

ParameterRecommended ConditionRationale
Temperature Refrigerate at 2-8°CLower temperatures slow down the rate of potential oxidative and photo-induced degradation reactions.
Light Store in an amber or opaque, tightly sealed container.Protects the compound from UV and visible light, which can initiate photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby preventing oxidation.
Moisture Keep in a dry, well-ventilated place.Prevents potential hydrolysis, although less likely for this sterically hindered ketone.

Data synthesized from general best practices for aromatic ketones and related chemical compounds.

Troubleshooting Guide

Problem: My experimental results are inconsistent, and I suspect degradation of my 4'-tert-Butyl-2',6'-dimethylacetophenone starting material.

Solution Workflow:

  • Visual Inspection: Check for any changes in the physical appearance of the compound, such as color change or clumping.

  • Purity Assessment: The most reliable way to confirm degradation is through analytical testing.

  • Review Storage and Handling Procedures: Ensure that the compound has been stored according to the recommended conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for detecting and quantifying any degradation products. A reverse-phase HPLC method is generally suitable for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the parent compound (can be determined by UV spectroscopy).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity 4'-tert-Butyl-2',6'-dimethylacetophenone in acetonitrile or a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the suspect sample in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products. Quantify the purity by comparing the peak area of the parent compound to the total peak area of all components.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies can help to identify the likely degradation products and establish the stability-indicating nature of the analytical method.

Procedure:

  • Prepare Solutions: Prepare solutions of 4'-tert-Butyl-2',6'-dimethylacetophenone in a suitable solvent.

  • Stress Conditions: Expose the solutions to various stress conditions in separate, controlled experiments:

    • Acidic: Add a small amount of dilute hydrochloric acid.

    • Basic: Add a small amount of dilute sodium hydroxide.

    • Oxidative: Add a small amount of hydrogen peroxide.

    • Thermal: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose the solution to UV light.

  • Analysis: Analyze the stressed samples by the developed HPLC method. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.

Visualizing Degradation and Prevention

Potential Degradation Pathways

The following diagram illustrates the potential initiation steps of degradation for 4'-tert-Butyl-2',6'-dimethylacetophenone.

cluster_degradation Potential Degradation Products 4'-tert-Butyl-2',6'-dimethylacetophenone 4'-tert-Butyl-2',6'-dimethylacetophenone Norrish Type I Products Norrish Type I Products 4'-tert-Butyl-2',6'-dimethylacetophenone->Norrish Type I Products α-cleavage Norrish Type II Products Norrish Type II Products 4'-tert-Butyl-2',6'-dimethylacetophenone->Norrish Type II Products γ-H abstraction Oxidation Products Oxidation Products 4'-tert-Butyl-2',6'-dimethylacetophenone->Oxidation Products Light (UV) Light (UV) Light (UV)->4'-tert-Butyl-2',6'-dimethylacetophenone Oxygen (Air) Oxygen (Air) Oxygen (Air)->Oxidation Products Heat Heat Heat->Oxidation Products caption Potential Degradation Pathways

Caption: Potential degradation pathways for 4'-tert-Butyl-2',6'-dimethylacetophenone.

Recommended Storage Workflow

This workflow diagram outlines the best practices for receiving and storing 4'-tert-Butyl-2',6'-dimethylacetophenone.

A Receive Compound B Visually Inspect for Discoloration A->B C Store in Amber, Tightly Sealed Container B->C D Refrigerate at 2-8°C C->D E Optional: Purge with Inert Gas D->E F Log Storage Date and Conditions E->F G Regularly Inspect Stored Samples F->G H Perform Purity Check if Degradation is Suspected G->H H->C If pure Quarantine for Investigation Quarantine for Investigation H->Quarantine for Investigation If impure

Caption: Recommended workflow for storage of 4'-tert-Butyl-2',6'-dimethylacetophenone.

References

  • (No author given). (n.d.). Visible light photocatalytic degradation of acetophenone using H2O2 sensitised BiVO4. ResearchGate. [Link]

  • (No author given). (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. ResearchGate. [Link]

  • Clark, J. (n.d.). Oxidation of Aldehydes and Ketones. Chemguide. [Link]

  • (No author given). (2024, March 24). 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • (No author given). (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • (No author given). (n.d.). Oxidation of alkyl aromatics to ketones. ResearchGate. [Link]

  • (No author given). (2023, September 20). 16.8 Oxidation of Aromatic Compounds. OpenStax. [Link]

  • Wikipedia. (n.d.). Norrish reaction. [Link]

  • (No author given). (n.d.). Photochemistry of Carbonyl Compounds. [Link]

  • (No author given). (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. SIELC Technologies. [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone

Introduction: The synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone is a cornerstone reaction for developing various pharmaceutical compounds and specialized organic materials.[] Its molecular structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone is a cornerstone reaction for developing various pharmaceutical compounds and specialized organic materials.[] Its molecular structure, featuring a sterically hindered ketone, makes it a valuable intermediate. The most common and scalable route to this compound is the Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common challenges encountered during lab-scale and pilot-scale synthesis.

Experimental Workflow Overview

The synthesis follows a classical Friedel-Crafts acylation pathway, which involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst, followed by an aqueous work-up and purification.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis A Reagent Preparation (Anhydrous Conditions) B Inert Atmosphere Setup (N2 or Argon) A->B C Charge Reactor with Substrate & Solvent B->C D Cool to 0-5 °C C->D E Slow Addition of Lewis Acid (AlCl₃) D->E F Controlled Addition of Acylating Agent E->F G Reaction Monitoring (TLC/GC) F->G H Quench on Ice/HCl G->H I Phase Separation H->I J Organic Layer Wash (NaHCO₃, Brine) I->J K Drying & Solvent Removal J->K L Crude Product K->L M Recrystallization or Vacuum Distillation L->M N Characterization (NMR, GC-MS, MP) M->N O Final Product N->O

Caption: Overall workflow for the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes?

Answer: Low or no conversion is a frequent issue in Friedel-Crafts acylation, often pointing to problems with the reagents or reaction conditions.

  • Cause A: Inactive Lewis Acid Catalyst. Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored in a desiccator. Handle it rapidly in a dry environment, preferably in a glovebox or under a positive pressure of inert gas.

  • Cause B: Wet Reagents or Solvents. Water will react preferentially and exothermically with AlCl₃, consuming the catalyst before it can activate the acylating agent.

    • Solution: Ensure all solvents (e.g., dichloromethane, carbon disulfide) are rigorously dried using appropriate methods (e.g., distillation from CaH₂ or passing through an activated alumina column). The starting 1,3-dimethyl-5-tert-butylbenzene should also be anhydrous.

  • Cause C: Insufficient Catalyst. Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid.[2] This is because the product ketone is a Lewis base that forms a strong complex with AlCl₃, effectively sequestering it.[3][4]

    • Solution: Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the acylating agent (acetyl chloride) to ensure the reaction goes to completion.

  • Cause D: Incorrect Order of Addition. Adding the aromatic substrate to a pre-formed complex of AlCl₃ and acetyl chloride can sometimes lead to side reactions.

    • Solution: The most reliable method is to suspend the AlCl₃ in the chilled solvent, add the 1,3-dimethyl-5-tert-butylbenzene, and then slowly add the acetyl chloride dropwise to the mixture. This maintains a low concentration of the reactive acylium ion.

Question 2: I'm observing significant byproduct formation, complicating purification. How can I improve selectivity?

Answer: While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, byproducts can still form under suboptimal conditions.[5]

  • Cause A: Dealkylation. The tert-butyl group can be cleaved from the aromatic ring under harsh acidic conditions, particularly at elevated temperatures.[3] This leads to the formation of 2',6'-dimethylacetophenone.

    • Solution: Maintain strict temperature control throughout the reaction. The initial addition of reagents should be done at 0-5 °C.[6] After the addition is complete, allow the reaction to warm slowly to room temperature, but avoid any external heating unless monitoring shows the reaction has stalled.

  • Cause B: Isomeric Impurities. The acylation should occur exclusively at the position para to the tert-butyl group and meta to the two methyl groups due to steric hindrance. If you observe other isomers, it is highly probable that your starting material, 1,3-dimethyl-5-tert-butylbenzene, is contaminated with other isomers (e.g., 1,3-dimethyl-4-tert-butylbenzene).

    • Solution: Verify the purity of the starting aromatic substrate by GC or ¹H NMR before starting the reaction. Purify via distillation if necessary.

Question 3: The aqueous work-up is difficult, resulting in emulsions or a solid precipitate that is hard to handle. What is the correct procedure?

Answer: The work-up step is critical for decomposing the aluminum-ketone complex and removing the catalyst. Its exothermic nature requires careful execution.

  • Problem: Violent Quenching & Precipitate Formation. Pouring water directly into the reaction mixture is extremely hazardous and will produce a large, unmanageable mass of aluminum hydroxides.

    • Solution: The standard and safest procedure is to pour the completed reaction mixture slowly and with vigorous stirring onto a mixture of crushed ice and concentrated hydrochloric acid.[7] The ice absorbs the heat of hydrolysis, while the HCl ensures that aluminum salts remain dissolved as soluble chloro-complexes (e.g., [Al(H₂O)₆]³⁺), preventing the formation of gelatinous aluminum hydroxide.

  • Problem: Emulsion during Extraction. Emulsions can form at the interface between the organic and aqueous layers, trapping the product and making separation difficult.

    • Solution: After separating the initial layers, wash the organic layer with a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break emulsions and further removes residual water from the organic phase.

Workup_Diagram RM Reaction Mixture (Product-AlCl₃ Complex) Quench Slowly pour into Crushed Ice + Conc. HCl RM->Quench SepFunnel Separatory Funnel (Two Phases Form) Quench->SepFunnel AqLayer Aqueous Layer (Contains AlCl₃ salts) SepFunnel->AqLayer OrgLayer1 Organic Layer (Contains Product) SepFunnel->OrgLayer1 Wash1 Wash with 5% NaHCO₃ (aq) OrgLayer1->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Anhydrous Na₂SO₄ Wash2->Dry Crude Crude Product (After Filtration & Evaporation) Dry->Crude

Caption: Recommended work-up and extraction procedure.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this Friedel-Crafts acylation?

A: The reaction proceeds via electrophilic aromatic substitution. It involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from acetyl chloride to form a highly reactive, resonance-stabilized acylium ion (CH₃C≡O⁺).

  • Electrophilic Attack: The π-electron system of the activated aromatic ring (1,3-dimethyl-5-tert-butylbenzene) attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which immediately complexes with the product).[8]

Q: Why doesn't the product undergo a second acylation reaction (polyacylation)?

A: The acetyl group (-COCH₃) added to the aromatic ring is a moderate deactivating group. It withdraws electron density from the ring through resonance and induction, making the product, 4'-tert-Butyl-2',6'-dimethylacetophenone, significantly less nucleophilic than the starting material.[2][8] This deactivation prevents it from competing with the more reactive starting material for the acylium ion, thus effectively stopping the reaction at mono-acylation.[8]

Q: Can I use other Lewis acids besides aluminum chloride?

A: Yes, other Lewis acids can be used, but AlCl₃ is often the most cost-effective and reactive choice for this type of transformation. Alternatives include:

  • Ferric Chloride (FeCl₃): Generally milder than AlCl₃ and may require higher temperatures or longer reaction times.

  • Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂). It is a gas and can be more difficult to handle on a large scale.

  • Solid Acid Catalysts: Zeolites or acidic clays are being explored as "greener" alternatives to reduce waste, but their activity with sterically hindered substrates can be lower.[2]

Q: What is the best method for purifying the final product?

A: The product is an off-white solid at room temperature with a reported melting point of 47-49 °C.[]

  • Recrystallization: This is the preferred method for achieving high purity on a lab scale. Solvents such as methanol, ethanol, or a mixed solvent system like ethanol/water are suitable. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization.

  • Vacuum Distillation: For larger scales or to remove non-crystalline impurities, vacuum distillation is effective. The reported boiling point is 150 °C at 20 mmHg.[]

Reference Protocols & Data

Reagent Table
ReagentMW ( g/mol )Molar Eq.Amount (for 0.1 mol scale)Density (g/mL)Notes
1,3-Dimethyl-5-tert-butylbenzene162.281.016.23 g (18.9 mL)~0.86Must be anhydrous
Acetyl Chloride78.501.058.24 g (7.5 mL)1.10Use fresh, high-purity
Aluminum Chloride (Anhydrous)133.341.114.67 g-Highly hygroscopic; handle quickly
Dichloromethane (DCM)84.93-200 mL1.33Anhydrous grade
Step-by-Step Synthesis Protocol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂ or Argon) inlet.

  • Charging Reagents: Charge the flask with anhydrous dichloromethane (150 mL) and 1,3-dimethyl-5-tert-butylbenzene (16.23 g). Begin stirring and cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: In a dry environment, weigh anhydrous aluminum chloride (14.67 g) and add it to the reaction flask in portions, ensuring the temperature does not exceed 10 °C.

  • Acylating Agent Addition: Dissolve acetyl chloride (8.24 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Prepare a large beaker containing crushed ice (300 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution (100 mL), water (100 mL), and finally, brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[9]

  • Purification: Recrystallize the crude solid from hot methanol or ethanol to obtain pure 4'-tert-Butyl-2',6'-dimethylacetophenone as an off-white crystalline solid.

References

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4- and 5-(1,3-dimethylbut-2-enylthio)-2,6-dimethylocta-2,6-diene, models for sulphur crosslinks in natural rubber. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • SIELC Technologies. (2018). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • ACS Publications. (n.d.). Tertiarybutylbenzenes. IV. Mechanism of Friedel-Crafts Cyclialkylations with tert-Butyl Chloride. Comparative Alkylations with 2-Chloro-2,5-dimethylhexane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chegg. (2021). Question: Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone. It addresses common challenges and freq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone. It addresses common challenges and frequently asked questions regarding the workup procedure, ensuring a robust and reproducible synthetic outcome.

Introduction to the Synthesis

The synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone is typically achieved via a Friedel-Crafts acylation of 5-tert-butyl-m-xylene with an acetylating agent, commonly acetyl chloride, in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). While the reaction itself is a cornerstone of organic synthesis, the workup and purification stages are critical for obtaining a high-purity final product and often present significant challenges. This guide focuses on providing practical, field-proven insights into navigating these crucial post-reaction steps.

The overall reaction is depicted below:

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems that may arise during the workup of the 4'-tert-Butyl-2',6'-dimethylacetophenone synthesis in a question-and-answer format.

Question 1: After quenching the reaction with water/ice, a thick, persistent emulsion has formed, making phase separation impossible. What is the cause and how can it be resolved?

Answer:

Causality: The formation of a persistent emulsion is a frequent issue in Friedel-Crafts workups and is primarily caused by the precipitation of aluminum salts (e.g., aluminum hydroxide, Al(OH)₃) in a finely divided form at the aqueous-organic interface. This is particularly problematic when quenching is not performed under sufficiently acidic conditions. The sterically hindered nature of the product may also contribute to stabilizing these emulsions.

Troubleshooting Protocol:

  • Acidification: The most effective method to break the emulsion is to ensure the aqueous layer is sufficiently acidic. Slowly add concentrated hydrochloric acid (HCl) to the separatory funnel with gentle swirling.[1] The acid will dissolve the aluminum salts, forming water-soluble aluminum chloride (AlCl₃) or its hydrated complexes, leading to a clean phase separation. Aim for a pH of 1-2 in the aqueous layer.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which helps to break up emulsions by reducing the solubility of organic components in the aqueous layer.

  • Filtration: In severe cases, filtering the entire mixture through a pad of Celite® or glass wool can help to remove the solid aluminum salts that are stabilizing the emulsion. The filtrate can then be returned to the separatory funnel for phase separation.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to gradual phase separation. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also help prevent the formation of tight emulsions.

Question 2: My final product is a dark-colored oil or solid, indicating the presence of impurities. What are the likely sources of this discoloration and how can I remove it?

Answer:

Causality: Dark coloration in the product of Friedel-Crafts acylations can arise from several sources:

  • Incomplete Quenching: Residual Lewis acid can promote side reactions and polymerization upon heating during solvent removal, leading to colored byproducts.

  • Air Oxidation: Certain phenolic or other easily oxidizable impurities, if present, can darken upon exposure to air.

  • High Reaction Temperatures: Running the acylation at elevated temperatures can lead to the formation of colored, high-molecular-weight byproducts.

Decolorization and Purification Protocol:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (charcoal) to the solution and stir or gently heat for a short period. The activated carbon will adsorb many of the colored impurities. Remove the carbon by filtration through Celite®.[2]

  • Recrystallization: This is a highly effective method for purifying solid products and removing colored impurities. The choice of solvent is crucial. For 4'-tert-Butyl-2',6'-dimethylacetophenone, which has a melting point of 47-49 °C, a mixed solvent system or a single solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. A common choice is a mixture of hexanes and ethyl acetate.[3]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. The boiling point of 4'-tert-Butyl-2',6'-dimethylacetophenone is reported to be 150 °C at 20 mmHg.[4] This method is particularly useful for separating the product from non-volatile impurities.

Question 3: The yield of my synthesis is consistently low. What are the most common reasons for poor yields in this specific Friedel-Crafts acylation?

Answer:

Causality: Low yields in Friedel-Crafts acylations, especially with sterically hindered substrates, can be attributed to several factors:

  • Catalyst Deactivation: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will deactivate the catalyst, leading to an incomplete reaction.[5]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires more than a catalytic amount of AlCl₃ because the ketone product can form a complex with the Lewis acid, rendering it inactive.[6] A stoichiometric amount is often necessary.

  • Steric Hindrance: The two methyl groups ortho to the acylation site on the 5-tert-butyl-m-xylene ring present significant steric hindrance, which can slow down the reaction rate and require more forcing conditions (longer reaction times or slightly elevated temperatures).

  • Substrate Purity: The purity of the starting 5-tert-butyl-m-xylene is crucial. Isomeric impurities may be less reactive or lead to the formation of undesired side products that complicate purification and reduce the isolated yield of the target molecule.

Optimization Strategies:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

  • Optimize Catalyst Loading: Use at least one equivalent of AlCl₃ relative to the acetyl chloride. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

  • Control Reaction Temperature: The reaction should be initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each step in the workup procedure?

A1: Each step in the workup is designed to isolate and purify the desired product:

  • Quenching: The reaction is quenched by carefully adding it to a mixture of ice and water or dilute acid to decompose the aluminum chloride catalyst and any unreacted acetyl chloride. This is a highly exothermic process and must be done with caution.

  • Extraction: An organic solvent (e.g., dichloromethane, ethyl acetate) is used to extract the product from the aqueous mixture.

  • Washing: The organic layer is washed sequentially with:

    • Dilute HCl: To remove any remaining aluminum salts.

    • Water: To remove water-soluble impurities.

    • Saturated Sodium Bicarbonate Solution: To neutralize any residual acid (HCl).

    • Brine: To begin the drying process and break any minor emulsions.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any dissolved water.

  • Solvent Removal: The solvent is removed using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization or distillation.

Q2: Can I use a different Lewis acid instead of aluminum chloride?

A2: While AlCl₃ is the most common Lewis acid for Friedel-Crafts acylation, others such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[7] However, AlCl₃ is generally the most reactive and is often required for less reactive or sterically hindered aromatic substrates. The choice of catalyst can influence the reaction conditions and yield.

Q3: Is it possible to get isomeric products in this reaction?

A3: The acylation of 5-tert-butyl-m-xylene is highly regioselective. The two methyl groups and the tert-butyl group are ortho, para-directing. The acetylation is expected to occur at the position that is para to the tert-butyl group and ortho to the two methyl groups, which is the most sterically accessible and electronically activated position. Acylation at other positions is sterically hindered and electronically less favorable, so the formation of significant amounts of isomeric products is unlikely under standard Friedel-Crafts conditions.

Q4: What are the key safety precautions to take during this synthesis and workup?

A4:

  • Anhydrous Aluminum Chloride: It is a corrosive and moisture-sensitive solid. Handle it in a fume hood and avoid inhalation of dust. It reacts violently with water.

  • Acetyl Chloride: It is a corrosive and flammable liquid that reacts with moisture to produce HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with efficient stirring in a well-ventilated fume hood.

  • Solvents: Use flammable organic solvents in a well-ventilated area away from ignition sources.

Visualizations and Protocols

Experimental Workflow Diagram

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Friedel-Crafts Acylation (5-tert-butyl-m-xylene, Acetyl Chloride, AlCl3) Quenching Quenching (Ice/Water or dilute HCl) Reaction->Quenching Transfer Reaction Mixture Extraction Extraction (e.g., Dichloromethane) Quenching->Extraction Washing Washing Sequence (Dilute HCl, Water, NaHCO3, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO4 or Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization or Distillation) Solvent_Removal->Purification Final_Product Pure 4'-tert-Butyl-2',6'-dimethylacetophenone Purification->Final_Product

Caption: Workflow for the synthesis and purification of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product Moisture Moisture Contamination? (Catalyst Deactivation) Start->Moisture Catalyst_Amount Insufficient Catalyst? (Stoichiometric Required) Start->Catalyst_Amount Reaction_Time Incomplete Reaction? (Steric Hindrance) Start->Reaction_Time Emulsion Emulsion during Workup? (Aluminum Salt Precipitation) Start->Emulsion Color Dark Colored Product? (Side Reactions/Oxidation) Start->Color Side_Products Unexpected Side Products? (Impure Starting Material) Start->Side_Products Sol_Anhydrous Sol_Anhydrous Moisture->Sol_Anhydrous Solution: Use Anhydrous Conditions Sol_Stoichiometric Sol_Stoichiometric Catalyst_Amount->Sol_Stoichiometric Solution: Use Stoichiometric AlCl3 Sol_Monitor Sol_Monitor Reaction_Time->Sol_Monitor Solution: Monitor Reaction (TLC/GC) Sol_Acidify Sol_Acidify Emulsion->Sol_Acidify Solution: Acidify Aqueous Layer Sol_Purify Sol_Purify Color->Sol_Purify Solution: Decolorize & Purify (Charcoal, Recrystallization) Sol_Purity Sol_Purity Side_Products->Sol_Purity Solution: Check Starting Material Purity

Sources

Troubleshooting

Technical Support Center: Optimizing Photopolymerization with 4'-tert-Butyl-2',6'-dimethylacetophenone

Welcome to the technical support center for 4'-tert-Butyl-2',6'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for lever...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-tert-Butyl-2',6'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for leveraging this photoinitiator in your photopolymerization experiments. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve optimal results.

Introduction to 4'-tert-Butyl-2',6'-dimethylacetophenone

4'-tert-Butyl-2',6'-dimethylacetophenone is a Norrish Type I photoinitiator, meaning it undergoes α-cleavage upon exposure to UV light to form two free-radical fragments.[1][2][3] These highly reactive species then initiate the polymerization of monomers and oligomers. Its chemical structure, featuring a substituted acetophenone, makes it particularly effective in certain resin systems.

Troubleshooting Guide

This section addresses common issues encountered during photopolymerization with 4'-tert-Butyl-2',6'-dimethylacetophenone.

Issue 1: Slow or Incomplete Curing

Potential CauseRecommended Solution
Insufficient Light Intensity Increase the intensity of your UV source. Higher light intensity generates a greater concentration of radicals, which can accelerate the polymerization process.[4][5]
Incorrect Wavelength Ensure your UV lamp's emission spectrum aligns with the absorption spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone. Most acetophenone-based initiators are effective in the UVA range (315-400 nm).
Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization, especially at the surface, which can result in a tacky or uncured top layer.[6][7][8] To mitigate this, you can: 1) Cure the sample in an inert atmosphere (e.g., nitrogen or argon). 2) Increase the photoinitiator concentration to generate an excess of radicals that will consume the dissolved oxygen.[7] 3) Use a higher light intensity to more rapidly deplete oxygen.[5]
Low Photoinitiator Concentration An insufficient concentration of the photoinitiator will not generate enough free radicals to sustain the polymerization reaction.[4] See the protocol below for optimizing the concentration.
Monomer/Oligomer Incompatibility Certain monomers or additives can inhibit the polymerization process. Review the technical data sheets for all components in your formulation for known incompatibilities.

Issue 2: Yellowing of the Cured Polymer

Potential CauseRecommended Solution
Photoinitiator Byproducts The cleavage of aromatic ketone photoinitiators can sometimes lead to byproducts that cause yellowing, particularly upon prolonged exposure to UV light.
Excessive Photoinitiator Concentration Using a higher-than-necessary concentration can lead to a greater amount of unreacted photoinitiator and photolysis byproducts, contributing to discoloration.[9] Optimizing to the minimum effective concentration is crucial.
Light Source High-energy, short-wavelength UV light can contribute to the degradation of the polymer backbone and photoinitiator byproducts, leading to yellowing. If possible, use a filtered UV source or an LED lamp with a narrow emission spectrum.

Issue 3: Poor Solubility of the Photoinitiator

Potential CauseRecommended Solution
Incompatible Solvent/Monomer System 4'-tert-Butyl-2',6'-dimethylacetophenone is a solid with low water solubility.[] It is generally more soluble in non-polar organic solvents and many common acrylate and methacrylate monomers.
Concentration Exceeds Solubility Limit If the photoinitiator is not fully dissolving, you may be exceeding its solubility limit in your specific resin blend. Try gently warming the mixture while stirring to aid dissolution. If the issue persists, a co-solvent may be necessary, or the concentration may need to be reduced.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of initiation for 4'-tert-Butyl-2',6'-dimethylacetophenone?

A1: 4'-tert-Butyl-2',6'-dimethylacetophenone is a Norrish Type I photoinitiator.[1][2][3] Upon absorption of UV photons, the molecule undergoes homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom. This process, known as α-cleavage, generates two distinct free radicals that can both go on to initiate polymerization.

G PI Photoinitiator (4'-tert-Butyl-2',6'-dimethylacetophenone) PI_excited Excited State (PI*) PI->PI_excited UV Light (hν) Radicals Free Radicals (R• + R'•) PI_excited->Radicals α-Cleavage Growing_Chain Growing Polymer Chain (P•) Radicals->Growing_Chain Initiation (+ M) Monomer Monomer (M) Growing_Chain->Growing_Chain Polymer Cured Polymer Growing_Chain->Polymer Termination

Caption: Norrish Type I photopolymerization initiation workflow.

Q2: What is the optimal concentration range for this photoinitiator?

A2: The optimal concentration is highly dependent on the specific resin system, the thickness of the sample, and the intensity of the UV source. A typical starting range is 0.5% to 5.0% by weight. It is critical to experimentally determine the optimal concentration for your specific application to balance curing efficiency with potential side effects like yellowing.[9][11]

Q3: How does oxygen inhibition affect the performance of 4'-tert-Butyl-2',6'-dimethylacetophenone?

A3: Oxygen is a radical scavenger and can react with the initiating radicals or the growing polymer chains to form less reactive peroxyl radicals.[6] This terminates the polymerization chain and creates an "inhibition period" where curing does not occur until the dissolved oxygen is consumed.[7] This effect is most pronounced at the surface exposed to air.

G Start Start: Slow or Incomplete Cure Check_Intensity Is UV light intensity sufficient? Start->Check_Intensity Increase_Intensity Action: Increase light intensity Check_Intensity->Increase_Intensity No Check_Concentration Is PI concentration in 0.5-5.0 wt% range? Check_Intensity->Check_Concentration Yes Increase_Intensity->Check_Concentration Optimize_Concentration Action: Optimize PI concentration (see protocol) Check_Concentration->Optimize_Concentration No Check_Oxygen Is the system exposed to air? Check_Concentration->Check_Oxygen Yes Optimize_Concentration->Check_Oxygen Inert_Atmosphere Action: Use inert atmosphere (N2 or Ar) Check_Oxygen->Inert_Atmosphere Yes Success Curing Successful Check_Oxygen->Success No Inert_Atmosphere->Success

Caption: Troubleshooting workflow for slow or incomplete curing.

Experimental Protocols

Protocol 1: Determining the Optimal Photoinitiator Concentration

This protocol outlines a method to determine the most effective concentration of 4'-tert-Butyl-2',6'-dimethylacetophenone for your specific monomer system.

Materials:

  • 4'-tert-Butyl-2',6'-dimethylacetophenone

  • Your monomer/oligomer resin blend

  • A series of small, transparent sample containers (e.g., glass vials or molds)

  • UV curing chamber with a controlled light source

  • Micropipette or analytical balance

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare Stock Solutions: Create a series of resin blends with varying concentrations of the photoinitiator. For example: 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, and 5.0% by weight.

    • Example for a 10g sample at 1.0 wt%: Weigh 9.9g of resin and 0.1g of the photoinitiator.

  • Dissolution: Add the photoinitiator to the resin and stir until fully dissolved. Gentle heating (40-50°C) can aid dissolution. Ensure the solution is clear and free of visible particles before proceeding.

  • Sample Preparation: Dispense a consistent volume or thickness of each formulation into your sample containers.

  • UV Curing: Place the samples in the UV curing chamber. Expose all samples to the same UV dose (intensity and duration).

  • Assessment of Cure:

    • Tack-Free Time: Immediately after curing, gently touch the surface of each sample with a cotton swab. The "tack-free" point is reached when no residue or fibers adhere to the surface.

    • Hardness: For a more quantitative measure, use a durometer to measure the Shore hardness of each cured sample.

    • Depth of Cure: If you are curing thicker samples, section the cured polymer and measure the depth of the solidified material.

  • Analysis: Plot the cure property (e.g., hardness, cure depth) against the photoinitiator concentration. The optimal concentration is typically the point at which the property plateaus. Using a concentration significantly above this point offers no benefit and may increase yellowing.[9]

References

  • Wikipedia. (2023, November 26). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Self‐Initiated Photopolymerization and Photografting of Acrylic Monomers. Retrieved from [Link]

  • LookChem. (n.d.). 2040-10-0(4'-TERT-BUTYL-2',6'-DIMETHYLACETOPHENONE) Product Description. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. Retrieved from [Link]

  • RadTech. (n.d.). Self-Initiation of Photopolymerization Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinitiating mechanisms of Norrish type I and Norrish type II photoinitiators. Retrieved from [Link]

  • NIST. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Tintoll. (n.d.). Free Radical Photoinitiators - Type I. Retrieved from [Link]

  • Wiley-VCH. (2021). Backgrounds in Photopolymerization Reactions: A Short Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). How to Optimize Acrylic Resin Photoinitiator Concentration. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Norrish reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of oxygen on photopolymerization kinetics and polymer structure. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Visible Light Initiating Systems for Photopolymerization: Status, Development and Challenges. Retrieved from [Link]

  • ACS Publications. (2013). Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Retrieved from [Link]

  • Bomar Blog. (2022, January 31). Photoinitiators Formulation Overview. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of the optimal photoinitiator concentration in dental composites based on essential material properties. Retrieved from [Link]

  • TU Wien. (n.d.). Oxygen Inhibition. Retrieved from [Link]

  • ACS Publications. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Retrieved from [Link]

  • MDPI. (n.d.). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Retrieved from [Link]

  • ACS Publications. (2024). Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Identification of 4'-tert-Butyl-2',6'-dimethylacetophenone

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is the bedrock of reliable and reproducible science. 4'-tert-Butyl-2',6'-dimethylacetophenone,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is the bedrock of reliable and reproducible science. 4'-tert-Butyl-2',6'-dimethylacetophenone, a key intermediate in pharmaceutical synthesis and a component in fragrance chemistry, presents a unique identification challenge due to its substituted aromatic structure.[] Misidentification with structurally similar isomers can lead to failed syntheses, impure products, and misinterpreted biological data.

This guide provides a comprehensive, multi-technique workflow for the definitive identification of 4'-tert-Butyl-2',6'-dimethylacetophenone. We will move beyond simple data reporting to explain the causal logic behind our choice of analytical methods, comparing the target compound with a close structural relative, 4'-tert-Butylacetophenone , to highlight the critical data points that ensure confident characterization.

Part 1: Foundational Physicochemical Profile

Before engaging in advanced spectroscopic analysis, a comparison of basic physical properties against literature values serves as an essential first-pass verification. These properties are dictated by the molecule's unique structure, including its molecular weight and the steric hindrance imparted by the ortho-methyl groups.

Property4'-tert-Butyl-2',6'-dimethylacetophenone (Target)4'-tert-Butylacetophenone (Comparison)Rationale for Difference
Molecular Formula C₁₄H₂₀OC₁₂H₁₆OPresence of two additional methyl groups on the aromatic ring.
Molecular Weight 204.31 g/mol [2]176.25 g/mol [3]Direct result of the difference in molecular formula.
Appearance Off-white solid[]Liquid[3]The increased symmetry and molecular weight of the target compound favor a more ordered solid state at room temperature.
Melting Point 47-49 °C[][2]17-18 °C[3]Higher melting point is consistent with a more stable crystal lattice.
Boiling Point 150 °C / 20 mmHg[][2]107-108 °C / 5 mmHg[3]Increased molecular weight leads to stronger van der Waals forces, requiring more energy to enter the gas phase.

Part 2: The Definitive Spectroscopic Workflow

No single technique can provide absolute confirmation. True confidence is achieved by integrating data from orthogonal methods, each providing a unique piece of the structural puzzle. The following workflow is designed as a self-validating system.

cluster_0 Analytical Workflow Sample Test Sample GCMS GC-MS Analysis Sample->GCMS Confirm MW NMR NMR Spectroscopy (¹H & ¹³C) GCMS->NMR Confirm Isomer Structure IR FTIR Spectroscopy NMR->IR Confirm Functional Groups HPLC HPLC Purity Check IR->HPLC Assess Purity Confirm Identity Confirmed HPLC->Confirm Target 4'-tert-Butyl-2',6'-dimethylacetophenone Symmetrical 4 Singlets in ¹H NMR Comparison 4'-tert-Butylacetophenone Asymmetrical (C2v) 2 Doublets in Aromatic Region NMR_Result Aromatic signals? Decision_Singlet One Aromatic Singlet NMR_Result->Decision_Singlet Yes Decision_Doublets Two Aromatic Doublets NMR_Result->Decision_Doublets No Decision_Singlet->Target Matches Target Decision_Doublets->Comparison Matches Comparison

Sources

Comparative

A Senior Application Scientist’s Guide to Purity Determination of 4'-tert-Butyl-2',6'-dimethylacetophenone: A Comparative Analysis

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute and relative purity of chemical entities is paramount. The compound 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute and relative purity of chemical entities is paramount. The compound 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0), a substituted aromatic ketone, serves as a critical intermediate in various synthetic pathways.[1][2] Its molecular integrity directly influences reaction yields, impurity profiles, and the safety and efficacy of final products. Therefore, the selection of an appropriate analytical method for its purity determination is not merely a procedural step but a foundational aspect of quality control and regulatory compliance.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of 4'-tert-Butyl-2',6'-dimethylacetophenone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven recommendations to guide researchers and drug development professionals in making informed decisions.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility, robustness, and high-throughput capabilities. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately nonpolar molecule like 4'-tert-Butyl-2',6'-dimethylacetophenone, reversed-phase HPLC is the method of choice.

Causality of Method Design: The selection of a reversed-phase (RP) method is dictated by the analyte's structure—an aromatic ketone with significant hydrophobic character due to the tert-butyl and dimethyl groups. A C18 column provides a nonpolar stationary phase that promotes retention via hydrophobic interactions. An acetonitrile/water mobile phase is chosen for its excellent solvating properties and UV transparency, which is critical for detection. The addition of a small amount of acid, like phosphoric or formic acid, sharpens peaks by suppressing the ionization of any residual silanol groups on the column packing.[3]

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4'-tert-Butyl-2',6'-dimethylacetophenone sample.

    • Dissolve in 10 mL of acetonitrile to create a stock solution of ~1 mg/mL.

    • Further dilute with the mobile phase to a working concentration of ~0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (65:35 v/v).[4] For Mass Spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[3]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (based on the typical absorbance of an acetophenone chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis (Purity by Area %):

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

    • This method assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, a reference standard is required to determine the relative response factors of known impurities.

Workflow and Performance

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate RP-C18 Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC experimental workflow for purity analysis.

Gas Chromatography (GC): Superior Resolution for Volatile Impurities

Gas Chromatography is an exceptionally powerful separation technique for thermally stable and volatile compounds.[6] It separates components based on their boiling points and interactions with the stationary phase. For 4'-tert-Butyl-2',6'-dimethylacetophenone, which has a moderate boiling point, GC offers excellent resolution, making it ideal for detecting and quantifying closely related volatile impurities that might co-elute in HPLC.

Causality of Method Design: The choice of a GC system with a Flame Ionization Detector (FID) is standard for organic compound analysis. FID offers high sensitivity and a near-uniform response factor for hydrocarbons, which simplifies quantification. A nonpolar capillary column (e.g., 5% phenyl polysiloxane) is selected to separate compounds primarily by their boiling points, which is the most effective mechanism for this type of analyte and its likely process-related impurities (e.g., starting materials, isomers, or side-products). Temperature programming is essential to ensure that both low-boiling and high-boiling impurities are eluted as sharp peaks in a reasonable timeframe.

Experimental Protocol: GC with Flame Ionization Detection (FID)
  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in a high-purity solvent such as acetone or dichloromethane.

    • Ensure the sample is completely dissolved. Filtration is generally not required unless visible particulates are present.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and an FID.

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis (Purity by Area %):

    • Integrate all peaks in the chromatogram.

    • Due to the uniform response of the FID for similar organic compounds, the area percent calculation provides a highly accurate estimation of purity without the need for response factor correction for most impurities.

Workflow and Performance

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Capillary Column Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Gas Chromatography experimental workflow.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining the absolute purity of a substance without requiring a reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to the resonance.[8] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, one can directly calculate the analyte's purity.

Causality of Method Design: ¹H NMR is chosen because protons are abundant in organic molecules and offer high sensitivity.[7] The key to accurate qNMR is the selection of a suitable internal standard. The standard must be stable, non-volatile, have high purity, and possess resonances that do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are excellent choices. The experiment must be run under conditions that ensure full relaxation of all nuclei, which is why a long relaxation delay (D1) is critical. This ensures that the signal intensity is truly proportional to the molar concentration.

Experimental Protocol: ¹H qNMR with Internal Standard
  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4'-tert-Butyl-2',6'-dimethylacetophenone sample into an NMR tube. Record the weight precisely.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) to completely dissolve both components.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field instrument.

    • Key Parameters:

      • Pulse Angle: 90° pulse to maximize signal.

      • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and standard (typically 30-60 seconds for accurate quantification).

      • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Select a well-resolved, non-overlapping peak for the analyte (e.g., the singlet for the tert-butyl protons) and a peak for the internal standard.

    • Carefully integrate both selected peaks.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight (Analyte: 204.31 g/mol )[1][3]

    • m: Mass

    • P_std: Purity of the internal standard

Workflow and Performance

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Standard weigh_std->dissolve acquire Acquire Spectrum (Long D1) dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Std Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Quantitative NMR (qNMR) experimental workflow.

Comparative Performance Summary

The choice of analytical method depends on the specific requirements of the analysis. The following table summarizes the performance characteristics of each technique for the purity determination of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Parameter HPLC-UV GC-FID qNMR
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass %)
Specificity Good; dependent on column and mobile phase selectivity.Excellent for volatile impurities; potential for co-elution of isomers.Excellent; based on unique chemical shifts of nuclei.
Accuracy Good, but dependent on relative response factors of impurities.Very Good, due to uniform FID response for hydrocarbons.Excellent; considered a primary ratio method.
Precision (RSD) < 1%< 1%< 0.5%
LOD/LOQ Low (µg/mL range)Very Low (ng/mL range)Higher (mg/mL range); not a trace analysis technique.
Analysis Time 15-30 minutes per sample.20-40 minutes per sample.10-20 minutes per sample (but requires longer relaxation delays).
Throughput High; easily automated with an autosampler.High; easily automated.Lower; sample preparation is manual and meticulous.
Key Advantage Versatile, robust, widely available for routine QC.Superior resolution for volatile and isomeric impurities.Provides absolute purity without an analyte-specific standard.[7]
Key Limitation Accuracy relies on impurity response factors.Only for thermally stable and volatile compounds.Lower sensitivity; higher equipment cost and complexity.

Expert Recommendations: Selecting the Right Tool for the Job

The decision to use HPLC, GC, or qNMR should be driven by the analytical objective, as outlined by established method validation principles.[9][10][11]

  • For Routine Quality Control and High-Throughput Screening: HPLC-UV is the recommended method. Its robustness, speed, and ease of automation make it ideal for release testing of batches where the impurity profile is generally known. It provides reliable relative purity data sufficient for most process monitoring applications.

  • For Detecting Isomeric or Volatile Process Impurities: GC-FID is the superior choice. If there is a suspicion of impurities arising from starting materials or thermal side reactions that are structurally similar or have different volatilities, GC's high resolving power will provide a more accurate impurity profile than HPLC.

  • For Certification of Reference Materials and Absolute Purity Assignment: qNMR is the definitive technique. When establishing a primary reference standard or when an unambiguous, highly accurate purity value is required for regulatory submissions, qNMR is the gold standard. It bypasses the ambiguities of chromatographic response factors and provides a direct, traceable measurement of mass purity.

By understanding the fundamental principles and practical nuances of each of these powerful analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of 4'-tert-Butyl-2',6'-dimethylacetophenone.

References

  • 4'-tert-Butyl-2',6'-dimethylacetophenone | SIELC Technologies. (2018). SIELC Technologies.
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. (n.d.). U.S. Environmental Protection Agency.
  • Review of Characteristics and Analytical Methods for Determin
  • Molecular and Organic Analysis Techniques | Institute for Matter and Systems. (n.d.). University of Louisville.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • 4'-tert-Butyl-2',6'-dimethylacetophenone. (n.d.). NIST WebBook.
  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2005).
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S.
  • A Guide to Quantit
  • Gas chromatographic analysis of acetophenone oxime and its metabolites. (1979).
  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013).
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2020).
  • Quantitative analysis using NMR. (1963).
  • APPLIC
  • The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. (2016). HZDR.
  • HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). (n.d.).
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • US6413431B1 - HPLC method for purifying organic compounds. (2002).
  • 4'-tert-Butyl-2',6'-dimethylacetophenone. (n.d.). NIST WebBook.

Sources

Validation

A Guide to the Structural Elucidation of 4'-tert-Butyl-2',6'-dimethylacetophenone: An NMR-Centric Approach

In the landscape of analytical chemistry, the precise structural characterization of organic molecules is paramount for advancing research, ensuring quality control, and accelerating drug development. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the precise structural characterization of organic molecules is paramount for advancing research, ensuring quality control, and accelerating drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into the molecular architecture of novel compounds. This guide provides an in-depth analysis of the NMR spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone, a compound of interest in various chemical sectors. We will dissect its spectral features, compare the utility of NMR with other analytical methods, and provide the necessary protocols for reproducible analysis.

The Subject: 4'-tert-Butyl-2',6'-dimethylacetophenone at a Glance

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is an aromatic ketone with a molecular formula of C₁₄H₂₀O and a molecular weight of 204.31 g/mol .[1] Its structure is characterized by a central benzene ring substituted with an acetyl group, two ortho-methyl groups, and a para-tert-butyl group. This substitution pattern, particularly the steric hindrance induced by the ortho-methyl groups, presents an interesting case for NMR spectral interpretation.

Decoding the Structure: ¹H and ¹³C NMR Spectral Analysis

While a publicly available, experimentally verified spectrum for 4'-tert-Butyl-2',6'-dimethylacetophenone is not readily accessible, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous compounds.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit four distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1-7.3Singlet2HAromatic (H-3', H-5')The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They appear as a singlet in the aromatic region.
~2.5Singlet3HAcetyl (CH₃)The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.
~2.1-2.2Singlet6Hortho-Methyl (2x CH₃)The six protons of the two methyl groups at the ortho positions are equivalent and appear as a single peak.
~1.3Singlet9Htert-Butyl ((CH₃)₃C)The nine protons of the tert-butyl group are equivalent and give rise to a strong singlet in the aliphatic region.

The steric hindrance from the two ortho-methyl groups is expected to force the acetyl group out of the plane of the aromatic ring. This would reduce the deshielding effect of the ring current on the acetyl protons, potentially causing a slight upfield shift compared to unhindered acetophenones.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
>200Carbonyl (C=O)The carbonyl carbon of a ketone typically resonates at a very downfield chemical shift.[4]
~150-155Aromatic (C-4')This quaternary carbon is attached to the electron-donating tert-butyl group, leading to a downfield shift.
~135-140Aromatic (C-1')The quaternary carbon attached to the acetyl group.
~135-140Aromatic (C-2', C-6')These two equivalent quaternary carbons are bonded to the methyl groups.
~125-130Aromatic (C-3', C-5')The two equivalent methine carbons of the aromatic ring.
~34Aliphatic (C(CH₃)₃)The quaternary carbon of the tert-butyl group.
~31Aliphatic (C(CH₃)₃)The three equivalent methyl carbons of the tert-butyl group.
~25-30Aliphatic (Acetyl CH₃)The carbon of the acetyl methyl group.
~20Aliphatic (ortho-CH₃)The two equivalent carbons of the ortho-methyl groups.

Visualizing the Molecule and its NMR Properties

To better understand the relationships between the different parts of the molecule, we can use diagrams.

Figure 1. Molecular structure of 4'-tert-Butyl-2',6'-dimethylacetophenone with atom numbering.

A Comparative Analysis: NMR vs. Other Spectroscopic Techniques

While NMR is a powerful tool for structure elucidation, a comprehensive analysis often involves complementary techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.[5]

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Provides unambiguous structural information.Requires larger sample amounts and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[6]High sensitivity, provides molecular formula.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.[7]Fast and simple, good for identifying key functional groups (e.g., C=O).Provides limited information on the overall molecular structure.

For 4'-tert-Butyl-2',6'-dimethylacetophenone, IR spectroscopy would readily confirm the presence of the carbonyl group (C=O) with a characteristic strong absorption around 1680-1700 cm⁻¹. Mass spectrometry would show a molecular ion peak (M⁺) at m/z 204, confirming the molecular weight.[6] While both techniques provide valuable pieces of the puzzle, only NMR can definitively establish the precise arrangement of the substituents on the aromatic ring.

Experimental Protocol: Preparing a Sample for NMR Analysis

Achieving high-quality NMR data is contingent on proper sample preparation.[8][9]

Materials:

  • 4'-tert-Butyl-2',6'-dimethylacetophenone (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, ~0.6 mL)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of 4'-tert-Butyl-2',6'-dimethylacetophenone directly into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve filter Filter into NMR tube dissolve->filter cap Cap and clean tube filter->cap insert Insert sample into spectrometer cap->insert shim Shim the magnetic field insert->shim acquire Acquire ¹H and ¹³C spectra shim->acquire process Process and analyze data acquire->process

Figure 2. A streamlined workflow for NMR sample preparation and analysis.

Conclusion

The structural elucidation of 4'-tert-Butyl-2',6'-dimethylacetophenone serves as an excellent case study in the application of NMR spectroscopy. Through the careful analysis of predicted chemical shifts, multiplicities, and integration, a detailed picture of its molecular architecture can be constructed. The steric crowding around the acetyl group, a key structural feature, is readily apparent from the NMR data. When used in conjunction with complementary techniques like MS and IR, NMR spectroscopy provides a robust and definitive means of chemical characterization, empowering researchers and scientists in their pursuit of molecular discovery and innovation.

References

  • [Reserved for future use]
  • National Institute of Standards and Technology. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • National Institute of Standards and Technology. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting Proton NMR Spectra. Retrieved from [Link]

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • [Reserved for future use]
  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(2), 479-497. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Comparative

Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in an electron ioniz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in an electron ionization (EI) mass spectrum are a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the mass spectral fragmentation of 4'-tert-Butyl-2',6'-dimethylacetophenone, a substituted aromatic ketone. By comparing its fragmentation behavior with structurally related analogues, we will dissect the influence of its unique substitution pattern on ion formation and stability, offering a robust framework for interpreting the mass spectra of complex aromatic compounds.

The Subject Molecule: 4'-tert-Butyl-2',6'-dimethylacetophenone at a Glance

Before delving into its fragmentation, let's characterize our molecule of interest.

  • Structure: 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone

  • Molecular Formula: C₁₄H₂₀O

  • Molecular Weight: 204.31 g/mol [1]

The structure is notable for its sterically hindered carbonyl group, flanked by two ortho-methyl groups, and a para-tert-butyl group, which is prone to characteristic fragmentation. These features are expected to exert significant control over the fragmentation pathways.

Experimental Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone, obtained from the NIST Mass Spectrometry Data Center, serves as our primary experimental evidence.[2][3] The key peaks are summarized in the table below.

m/z Relative Intensity (%) Proposed Fragment Ion
204~15%[M]⁺˙ (Molecular Ion)
189100%[M - CH₃]⁺
161~20%[M - CH₃ - CO]⁺
43~10%[CH₃CO]⁺

Deconstructing the Fragmentation Pattern: A Mechanistic Deep Dive

The fragmentation of 4'-tert-Butyl-2',6'-dimethylacetophenone is dominated by cleavages influenced by the carbonyl group and the bulky alkyl substituents.

The Molecular Ion ([M]⁺˙ at m/z 204)

Upon electron impact, the molecule loses an electron, typically from the non-bonding lone pair on the oxygen atom of the carbonyl group, to form the molecular ion with a mass-to-charge ratio (m/z) of 204. The presence of a moderately intense molecular ion peak is characteristic of aromatic compounds, which can delocalize the positive charge and stabilize the ion.

The Base Peak: Loss of a Methyl Radical ([M - CH₃]⁺ at m/z 189)

The most abundant ion in the spectrum, the base peak, is observed at m/z 189. This corresponds to the loss of a methyl radical (•CH₃), a mass difference of 15 Da from the molecular ion. This fragmentation is a classic example of benzylic cleavage, where the bond beta to the aromatic ring is broken. The large and stable tert-butyl group readily loses a methyl radical to form a highly stable tertiary benzylic carbocation. The positive charge is well-stabilized by both the tertiary carbon and the adjacent aromatic ring.

Caption: Formation of the ion at m/z 161 by loss of CO from the m/z 189 fragment.

Alpha-Cleavage: Formation of the Acetyl Cation ([CH₃CO]⁺ at m/z 43)

A less prominent but mechanistically important peak is observed at m/z 43. This corresponds to the acetyl cation ([CH₃CO]⁺), formed by α-cleavage of the bond between the carbonyl carbon and the aromatic ring. This cleavage results in a resonance-stabilized acylium ion. The lower intensity of this peak compared to the base peak suggests that the cleavage of the methyl group from the tert-butyl substituent is a more favorable fragmentation pathway.

Caption: Formation of the acetyl cation at m/z 43 via α-cleavage.

Comparative Fragmentation Analysis: The Influence of Substituents

To fully appreciate the fragmentation pattern of 4'-tert-Butyl-2',6'-dimethylacetophenone, it is instructive to compare it with simpler, related molecules.

Acetophenone: The Parent Structure

Acetophenone (C₈H₈O, MW=120) provides the fundamental fragmentation pattern for this class of compounds. Its mass spectrum is dominated by two key fragments:

  • [M - CH₃]⁺ at m/z 105: This is the base peak, resulting from α-cleavage to form the stable benzoyl cation.

  • [C₆H₅]⁺ at m/z 77: Formed by the subsequent loss of CO from the benzoyl cation.

4'-tert-Butylacetophenone: The Effect of a para-Alkyl Group

In 4'-tert-butylacetophenone (C₁₂H₁₆O, MW=176), the fragmentation is significantly influenced by the tert-butyl group. [4]Its mass spectrum shows:

  • [M - CH₃]⁺ at m/z 161: This is the base peak, analogous to the m/z 189 peak in our target molecule, arising from the loss of a methyl group from the tert-butyl substituent to form a stable benzylic cation.

  • [M - C₄H₉]⁺ at m/z 119: Loss of the entire tert-butyl group.

  • [CH₃CO]⁺ at m/z 43: The acetyl cation is also observed.

This comparison highlights that the presence of the tert-butyl group introduces a highly favorable fragmentation pathway—loss of a methyl radical—which dominates the spectrum.

2',6'-Dimethylacetophenone: The Steric Influence of ortho-Substituents

The mass spectrum of 2',6'-dimethylacetophenone (C₁₀H₁₂O, MW=148) is expected to show the effects of the two ortho-methyl groups. [2]These groups can sterically hinder rearrangements and may participate in alternative fragmentation pathways, such as the loss of water through an "ortho effect" if a suitable hydrogen is available for rearrangement, though this is less likely in this specific molecule. The primary fragmentation is still expected to be the α-cleavage leading to the [M - CH₃]⁺ ion (m/z 133). However, the relative intensities of the fragments may differ from unsubstituted acetophenone due to the electronic and steric influence of the methyl groups.

Conclusion: A Coherent Picture of Fragmentation

The mass spectral fragmentation of 4'-tert-Butyl-2',6'-dimethylacetophenone is a compelling case study in physical organic chemistry. The fragmentation pattern is a logical and predictable outcome of its molecular structure. The dominant fragmentation pathway is initiated by the facile loss of a methyl radical from the bulky tert-butyl group, leading to the formation of a highly stabilized tertiary benzylic cation at m/z 189, which constitutes the base peak. Subsequent loss of carbon monoxide and the characteristic α-cleavage leading to the acetyl cation are also observed, but are less prominent.

By comparing its spectrum with those of acetophenone, 4'-tert-butylacetophenone, and 2',6'-dimethylacetophenone, we can clearly discern the directing effects of the alkyl substituents. The para-tert-butyl group provides a low-energy fragmentation pathway that dominates the spectrum, while the ortho-methyl groups primarily exert a steric influence. This detailed, comparative analysis not only allows for the confident identification of 4'-tert-Butyl-2',6'-dimethylacetophenone but also enriches our fundamental understanding of fragmentation mechanisms in substituted aromatic ketones, providing valuable knowledge for the structural elucidation of unknown compounds in complex matrices.

References

  • PubChem. p-tert-Butylacetophenone. National Center for Biotechnology Information. [Link]

  • Stenutz, R. 4'-tert-butyl-2',6'-dimethylacetophenone. The NIST Chemistry WebBook. [Link]

  • PubChem. 2',6'-Dimethylacetophenone. National Center for Biotechnology Information. [Link]

  • NIST. 4'-tert-Butyl-2',6'-dimethylacetophenone. The NIST Chemistry WebBook. [Link]

Sources

Validation

A Comparative Analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone for Photopolymerization Applications

An in-depth guide for researchers, scientists, and drug development professionals on the performance characteristics of 4'-tert-Butyl-2',6'-dimethylacetophenone relative to other commercially available photoinitiators. I...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the performance characteristics of 4'-tert-Butyl-2',6'-dimethylacetophenone relative to other commercially available photoinitiators.

In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of the final properties and performance of the cured material. This guide provides a comprehensive comparison of 4'-tert-Butyl-2',6'-dimethylacetophenone, a substituted acetophenone derivative, with other widely used photoinitiators. This analysis is designed to equip researchers and professionals in drug development and material science with the necessary data to make informed decisions for their specific applications.

Introduction to 4'-tert-Butyl-2',6'-dimethylacetophenone

4'-tert-Butyl-2',6'-dimethylacetophenone, with the chemical formula (CH₃)₃CC₆H₂(CH₃)₂COCH₃, is a solid organic compound that functions as a photoinitiator in ultraviolet (UV) curing applications.[1][2] Its molecular structure, characterized by a substituted acetophenone core, is pivotal to its photochemical activity.

Table 1: Physicochemical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

PropertyValueReference
CAS Number 2040-10-0[1]
Molecular Formula C₁₄H₂₀O[1]
Molecular Weight 204.31 g/mol [1]
Appearance Solid[1]
Melting Point 47-49 °C[1]
Boiling Point 150 °C at 20 mmHg[1]

Mechanism of Action: A Norrish Type I Photoinitiator

4'-tert-Butyl-2',6'-dimethylacetophenone is classified as a Norrish Type I photoinitiator.[3] Upon absorption of UV radiation, the molecule undergoes α-cleavage, a unimolecular bond scission, to generate two free radical species. This process is highly efficient in initiating the polymerization of monomers and oligomers, particularly in acrylate-based formulations.

G PI 4'-tert-Butyl-2',6'-dimethylacetophenone (Ground State) PI_excited Excited State PI->PI_excited UV Light (hν) Radicals Free Radicals (Benzoyl and Alkyl) PI_excited->Radicals α-Cleavage (Norrish Type I) Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1: Simplified reaction mechanism of a Norrish Type I photoinitiator.

The steric hindrance provided by the ortho-methyl groups and the para-tert-butyl group on the aromatic ring can influence the photoreactivity and the absorption characteristics of the molecule.[4]

Comparative Performance Analysis

To provide a comprehensive understanding of its capabilities, the performance of 4'-tert-Butyl-2',6'-dimethylacetophenone is benchmarked against two other commercially significant Norrish Type I photoinitiators: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and 2,2-Dimethoxy-2-phenylacetophenone (DMPA) .

Photocuring Efficiency

The efficiency of a photoinitiator is a measure of its ability to convert monomer into polymer upon exposure to UV light. This is a critical parameter in applications where rapid curing and high conversion rates are desired.

Table 2: Hypothetical Comparative Photocuring Efficiency Data *

PhotoinitiatorPolymerization Rate (s⁻¹)Final Conversion (%)
4'-tert-Butyl-2',6'-dimethylacetophenone Data not availableData not available
TPO HighHigh
DMPA Moderate to HighHigh

TPO is known for its high reactivity and efficiency, particularly in pigmented systems, due to its absorption at longer UV wavelengths.[5] DMPA is also a highly efficient photoinitiator, widely used in various applications.[6]

Yellowing

A significant consideration in the selection of a photoinitiator, especially for clear coatings and adhesives, is the degree of yellowing it imparts to the cured polymer, both initially and upon aging.

Table 3: Hypothetical Comparative Yellowing Index Data *

PhotoinitiatorInitial Yellowing IndexYellowing Index after Aging
4'-tert-Butyl-2',6'-dimethylacetophenone Data not availableData not available
TPO LowModerate
DMPA Low to ModerateModerate to High

Note: Quantitative data on the yellowing properties of 4'-tert-Butyl-2',6'-dimethylacetophenone is not available in the reviewed literature. Generally, phosphine oxide-based photoinitiators like TPO are known for their lower yellowing potential compared to some acetophenone derivatives.

Migration

For applications in sensitive fields such as medical devices and food packaging, the potential for migration of the photoinitiator or its byproducts from the cured polymer is a critical safety and regulatory concern.

Table 4: Hypothetical Comparative Migration Potential Data *

PhotoinitiatorMolecular Weight ( g/mol )Migration Potential
4'-tert-Butyl-2',6'-dimethylacetophenone 204.31Data not available
TPO 348.37Low to Moderate
DMPA 256.29Moderate

Note: Specific migration studies for 4'-tert-Butyl-2',6'-dimethylacetophenone were not found. Generally, higher molecular weight and incorporation into the polymer backbone can reduce migration potential. Polymeric photoinitiators are being developed to address migration concerns.[7]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential.

Photocuring Kinetics via Photo-DSC and Real-Time FT-IR

Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy are powerful techniques to monitor the kinetics of photopolymerization.

Experimental Workflow for Photocuring Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare monomer formulation with photoinitiator DSC Photo-DSC Analysis (Isothermal, UV irradiation) Prep->DSC FTIR Real-Time FT-IR Analysis (Monitor acrylate peak decay) Prep->FTIR Kinetics Determine Polymerization Rate and Final Conversion DSC->Kinetics FTIR->Kinetics

Figure 2: Workflow for determining photocuring kinetics.

Step-by-Step Protocol for Photo-DSC:

  • Prepare a precise mixture of the monomer (e.g., an acrylate) and the photoinitiator at a specified concentration.

  • Place a small, accurately weighed sample into an open aluminum DSC pan.

  • Place the pan in the Photo-DSC instrument under a controlled nitrogen atmosphere.

  • Equilibrate the sample at the desired isothermal temperature.

  • Expose the sample to a UV light source of a specific wavelength and intensity.

  • Record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.

  • Integrate the area under the peak to determine the total enthalpy of polymerization, which is proportional to the degree of conversion.

Yellowing Assessment via Spectrophotometry

The yellowness index (YI) of a cured polymer can be quantified using a spectrophotometer according to ASTM E313.

Step-by-Step Protocol for Yellowing Measurement:

  • Prepare thin films of the polymer by curing the formulation containing the photoinitiator under controlled UV exposure.

  • Measure the initial color of the films using a calibrated spectrophotometer to obtain the tristimulus values (X, Y, Z).

  • Calculate the initial Yellowness Index using the appropriate formula for the illuminant and observer conditions.

  • Subject the films to accelerated aging conditions (e.g., exposure to UV light and heat).

  • Measure the color of the aged films and calculate the final Yellowness Index.

  • The change in Yellowness Index (ΔYI) provides a quantitative measure of discoloration.

Migration Analysis via Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques to determine the amount of photoinitiator that migrates from a cured polymer into a food simulant or solvent.

Step-by-Step Protocol for Migration Testing:

  • Cure the polymer formulation containing the photoinitiator into a defined shape with a known surface area.

  • Immerse the cured polymer in a specific food simulant (e.g., ethanol/water mixtures) or solvent for a defined period at a controlled temperature.

  • After the specified time, remove the polymer sample.

  • Analyze the simulant or solvent using a validated HPLC or GC-MS method to quantify the concentration of the migrated photoinitiator and its byproducts.

  • Express the migration results in units such as mg/kg of food simulant or µg/cm² of the contact surface.

Conclusion and Future Perspectives

4'-tert-Butyl-2',6'-dimethylacetophenone presents itself as a viable Norrish Type I photoinitiator for UV curing applications. Its performance characteristics, particularly in direct comparison with industry-standard photoinitiators like TPO and DMPA, require further quantitative investigation to fully elucidate its position in the market. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis. As the demand for specialized photopolymers grows, especially in high-stakes applications like drug delivery and medical device manufacturing, a thorough understanding of the performance trade-offs between different photoinitiators will be paramount. Future research should focus on generating head-to-head comparative data for 4'-tert-Butyl-2',6'-dimethylacetophenone to enable its confident and effective implementation in innovative photopolymer formulations.

References

(Please note that direct comparative studies for 4'-tert-Butyl-2',6'-dimethylacetophenone were not found in the available literature. The references provided offer general information on photoinitiators and analytical methods.)

  • Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. (2020). PMC. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. SIELC Technologies. [Link]

  • Free Radical Photoinitiators - Type I. Tintoll. [Link]

  • Photoinitiators for Medical Applications—The Latest Advances. (2024). PMC. [Link]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2025). ResearchGate. [Link]

  • 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Green Chemistry (RSC Publishing). [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST WebBook. [Link]

  • 2,4,6-Trimethylbenzoyldiphenylphosphine Oxide (TPO) Analog: A Non-Cytotoxic Type-I Photoinitiator for Free Radical Photopolymerization. (2025). ResearchGate. [Link]

  • Comparison of photoinitiator performance. (a) Chemical structure of... | Download Scientific Diagram. ResearchGate. [Link]

  • Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU. [Link]

  • The ultraviolet absorption spectra of some substituted acetophenones. Iowa State University. [Link]

  • UV-Curable Coatings Reinforced with Methacrylated Lignin and Esterified Cellulose Nanocrystals Derived from Oil Palm Waste. (2026). American Chemical Society. [Link]

  • A) Photoinitiating mechanisms of Norrish type I and Norrish type II... ResearchGate. [Link]

  • UV Curable Formulations for Deep UV LEDs. RadTech. [Link]

  • Concentration variability of potent allergens of p-tert-butylphenol-formaldehyde resin (PTBP-FR) in patch test preparations and commercially available PTBP-FR. (2025). ResearchGate. [Link]

  • Photo-crosslinkable hydrogel and its biological applications. ScienceDirect. [Link]

  • Photoinitiators. Deuteron GmbH. [Link]

  • Characterizing the Efficiency of UV LED Curing. Phoseon Technology. [Link]

  • Bridging the gap between performance and biocompatibility: non-toxic, multifunctional aliphatic photoinitiators based on a. reposiTUm. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST WebBook. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. PubChem. [Link]

Sources

Comparative

A Comparative Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone and Its Structural Analogs for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the careful selection and optimization of molecular scaffolds are paramount to achieving desired therapeutic outcomes. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the careful selection and optimization of molecular scaffolds are paramount to achieving desired therapeutic outcomes. This guide provides an in-depth technical comparison of 4'-tert-Butyl-2',6'-dimethylacetophenone and its structural analogs, focusing on their synthesis, physicochemical properties, and potential as antioxidant and anti-inflammatory agents. By presenting experimental data and explaining the underlying structure-property relationships, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

Introduction to 4'-tert-Butyl-2',6'-dimethylacetophenone: A Sterically Hindered Ketone of Interest

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone characterized by a unique substitution pattern: a bulky tert-butyl group at the para position and two methyl groups ortho to the acetyl group. This steric hindrance around the acetyl moiety significantly influences its chemical reactivity and physical properties. Commercial suppliers suggest its potential as an antioxidant and anti-inflammatory agent, making it and its derivatives attractive candidates for further investigation in drug discovery programs targeting oxidative stress and inflammation-related pathologies.[1][2]

Structural Analogs: Exploring the Impact of Alkyl Substitution

To understand the contribution of the tert-butyl group to the molecule's properties, a comparative analysis with its close structural analogs is essential. This guide will focus on two key analogs:

  • 4'-Isopropyl-2',6'-dimethylacetophenone: Replacing the tert-butyl group with a less bulky isopropyl group.

  • 4'-Ethyl-2',6'-dimethylacetophenone: Further reducing the steric bulk at the para position with an ethyl group.

The systematic variation of the alkyl substituent at the 4'-position allows for a clear investigation of how steric and electronic effects modulate the compound's properties.

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the key physicochemical properties of 4'-tert-Butyl-2',6'-dimethylacetophenone and its selected analogs.

Property4'-tert-Butyl-2',6'-dimethylacetophenone4'-Isopropyl-2',6'-dimethylacetophenone4'-Ethyl-2',6'-dimethylacetophenone
Molecular Formula C₁₄H₂₀OC₁₃H₁₈OC₁₂H₁₆O
Molecular Weight 204.31 g/mol 190.28 g/mol 176.26 g/mol
Boiling Point 150 °C at 20 mmHg[1]119-120 °C at 13.3 hPaNot available
Melting Point 47-49 °C[1]Liquid at room temperatureNot available
LogP (calculated) ~4.5~4.1~3.7

Interpretation of Data:

The data clearly demonstrates a trend in the physicochemical properties directly related to the size of the 4'-alkyl substituent. As the bulkiness of the alkyl group decreases from tert-butyl to isopropyl, the boiling point and melting point also decrease. The calculated LogP values, an indicator of lipophilicity, show a corresponding decrease, suggesting that the more sterically hindered compounds are more lipophilic. This has significant implications for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Structure-Property Relationship: The Role of Steric Hindrance

The substitution pattern of these acetophenones, particularly the ortho-methyl groups and the para-alkyl group, creates a sterically hindered environment around the carbonyl function. This steric shielding is expected to influence their reactivity and biological activity.

G cluster_0 Structural Features cluster_1 Influenced Properties Parent 4'-tert-Butyl-2',6'-dimethylacetophenone Reactivity Chemical Reactivity Parent->Reactivity Steric Hindrance Lipophilicity Lipophilicity (LogP) Parent->Lipophilicity Bulky Alkyl Group Analogs Isopropyl & Ethyl Analogs Analogs->Reactivity Reduced Steric Hindrance Analogs->Lipophilicity Smaller Alkyl Group Biological_Activity Antioxidant & Anti-inflammatory Activity Reactivity->Biological_Activity Lipophilicity->Biological_Activity

Caption: Logical relationship between structural features and influenced properties.

The ortho-methyl groups are known to force the acetyl group out of the plane of the aromatic ring, which can affect conjugation and, consequently, the electronic properties of the carbonyl group. The size of the para-alkyl group further modulates these steric and electronic effects.

Antioxidant and Anti-inflammatory Properties: A Mechanistic Perspective

Antioxidant Activity:

The antioxidant potential of sterically hindered phenols is a well-documented phenomenon.[4] The mechanism often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. Although these acetophenones lack a phenolic hydroxyl group, their potential antioxidant activity may arise from other mechanisms, such as the stabilization of radical intermediates through the substituted aromatic ring. The electron-donating nature of the alkyl groups can enhance the electron density of the aromatic ring, potentially influencing its ability to scavenge radicals. It is hypothesized that the bulky tert-butyl group in the parent compound may enhance its stability and prolong its antioxidant effect compared to the less hindered analogs.

Anti-inflammatory Activity:

The anti-inflammatory properties of many acetophenone derivatives have been documented.[5][6][7][8] The mechanism of action can vary but often involves the inhibition of pro-inflammatory enzymes or signaling pathways. The lipophilicity and steric bulk of the molecule can play a crucial role in its ability to access and interact with target proteins. The higher lipophilicity of the tert-butyl analog might lead to better membrane permeability and accumulation in inflammatory tissues.

Experimental Protocols: Synthesis and Evaluation

To enable researchers to conduct their own comparative studies, this section outlines the general synthetic route and key experimental protocols for evaluating the properties of these compounds.

Synthesis: Friedel-Crafts Acylation

The most common and effective method for synthesizing these acetophenones is the Friedel-Crafts acylation of the corresponding 1-alkyl-3,5-dimethylbenzene.[9][10]

General Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add acetyl chloride (CH₃COCl) dropwise at a low temperature (0-5 °C).

  • After the formation of the acylium ion complex, add the respective 1-alkyl-3,5-dimethylbenzene (1-tert-butyl-3,5-dimethylbenzene, 1-isopropyl-3,5-dimethylbenzene, or 1-ethyl-3,5-dimethylbenzene) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

G Start 1-Alkyl-3,5-dimethylbenzene + Acetyl Chloride Step1 Friedel-Crafts Acylation (AlCl₃, inert solvent) Start->Step1 Step2 Work-up (HCl, H₂O, extraction) Step1->Step2 Step3 Purification (Distillation/Chromatography) Step2->Step3 End Target Acetophenone Step3->End

Caption: General workflow for the synthesis of 4'-alkyl-2',6'-dimethylacetophenones.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the radical scavenging activity of compounds.[11]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Evaluation of Anti-inflammatory Activity: In Vitro Assay for Nitric Oxide (NO) Inhibition

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production.

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structure-property relationships of 4'-tert-Butyl-2',6'-dimethylacetophenone and its structural analogs. The substitution of the 4'-tert-butyl group with smaller alkyl groups like isopropyl and ethyl is predicted to systematically alter the physicochemical properties, which in turn are expected to influence their antioxidant and anti-inflammatory activities.

The provided synthetic and bioassay protocols offer a starting point for researchers to experimentally validate these hypotheses and to generate robust comparative data. Further investigations could include:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the biological activity of novel analogs.

  • In vivo studies: To evaluate the efficacy and pharmacokinetic profiles of the most promising compounds in animal models of oxidative stress and inflammation.

  • Mechanism of action studies: To elucidate the specific molecular targets and pathways through which these compounds exert their effects.

By systematically exploring the chemical space around this sterically hindered acetophenone scaffold, researchers can unlock new opportunities for the development of novel therapeutic agents.

References

  • PubChem. 4'-tert-Butyl-2',6'-dimethylacetophenone. [Link]

  • Chemguide. Friedel-Crafts Reactions of Benzene and Methylbenzene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. Synthesis method of 4-isopropylresorcinol.
  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • PMC. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

  • Google P
  • Study.com. Acetophenone | Structure, Functional Group & Derivatives. [Link]

  • Google Patents.
  • PubMed. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. [Link]

  • RSC Publishing. Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. [Link]

  • Organic Syntheses. Preparation of cis-2,6-dimethylmorpholine. [Link]

  • MDPI. Toxicity and Anti-Inflammatory Activity of Phenolic-Rich Extract from Nopalea cochenillifera (Cactaceae): A Preclinical Study on the Prevention of Inflammatory Bowel Diseases. [Link]

  • ResearchGate. Selection of 2,6-di-tert-butyl-4-methylphenol and high purity alkylated phenyl-α-naphthylamine and their synergy antioxidation mechanism in insulation oil. [Link]

  • mjgubermanpfeffer.org. Structure-Property Relationships. [Link]

  • MDPI. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]

  • PMC. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. [Link]

  • RSC Publishing. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • MDPI. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • PubMed. Prenylated acetophenones from the roots of Calendula officinalis and their anti-inflammatory activity. [Link]

  • ResearchGate. Structure–Property Relationships of Functionalized Polysulfones. [Link]

  • ResearchGate. THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. [Link]

  • PubMed. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. [Link]

  • PubChem. 2,4-Dimethylacetophenone. [Link]

Sources

Validation

comparative study of different synthesis routes for 4'-tert-Butyl-2',6'-dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Sterically Hindered Ketone 4'-tert-Butyl-2',6'-dimethylacetophenone, a polysubstituted aromatic ketone, presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sterically Hindered Ketone

4'-tert-Butyl-2',6'-dimethylacetophenone, a polysubstituted aromatic ketone, presents a unique molecular architecture. The bulky tert-butyl group and the two ortho-methyl groups create significant steric hindrance around the acetyl moiety. This structural feature imparts distinct chemical and physical properties, making it a crucial building block in the synthesis of specialized polymers, and as a scaffold for novel pharmaceutical agents where controlled reactivity and specific conformational orientations are desired. The efficient and scalable synthesis of this compound is, therefore, a topic of considerable importance for chemists in both academic and industrial settings.

Comparative Analysis of Synthetic Routes

This guide will focus on a comparative study of the two most prominent methods for the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone:

  • Two-Step Synthesis via Friedel-Crafts Alkylation followed by Friedel-Crafts Acylation: A classic and widely employed approach.

  • Direct Synthesis via Houben-Hoesch Reaction: An alternative method for the preparation of aryl ketones.

A third potential route, the Grignard reaction, will also be discussed conceptually, although specific experimental data for this particular target molecule is less readily available in the literature.

Route 1: Friedel-Crafts Alkylation and Acylation

This well-established, two-step approach first introduces the tert-butyl group onto m-xylene, followed by the addition of the acetyl group.

Step 1: Friedel-Crafts Alkylation of m-Xylene

The initial step involves the electrophilic substitution of a proton on the m-xylene ring with a tert-butyl carbocation. The tert-butyl group is a bulky substituent that directs subsequent substitution to the sterically less hindered 5-position, yielding 1,3-dimethyl-5-tert-butylbenzene.

m_xylene m-Xylene intermediate_1 Carbocation Intermediate m_xylene->intermediate_1 tbutyl_chloride tert-Butyl Chloride AlCl3_1 AlCl₃ (catalyst) tbutyl_chloride->AlCl3_1 AlCl3_1->intermediate_1 Generates t-butyl carbocation product_1 1,3-Dimethyl-5-tert-butylbenzene intermediate_1->product_1 Electrophilic Aromatic Substitution HCl_1 HCl intermediate_1->HCl_1

Caption: Friedel-Crafts Alkylation of m-Xylene.

Step 2: Friedel-Crafts Acylation of 1,3-Dimethyl-5-tert-butylbenzene

The second step involves the acylation of the synthesized 1,3-dimethyl-5-tert-butylbenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The acetyl group is directed to the position ortho to a methyl group and para to the other, which is the most activated and sterically accessible position.

reactant_2 1,3-Dimethyl-5-tert-butylbenzene intermediate_2 Acylium Ion Intermediate reactant_2->intermediate_2 acetyl_chloride Acetyl Chloride AlCl3_2 AlCl₃ (catalyst) acetyl_chloride->AlCl3_2 AlCl3_2->intermediate_2 Generates acylium ion product_2 4'-tert-Butyl-2',6'-dimethylacetophenone intermediate_2->product_2 Electrophilic Aromatic Substitution HCl_2 HCl intermediate_2->HCl_2

Caption: Friedel-Crafts Acylation of 1,3-Dimethyl-5-tert-butylbenzene.

Step 1: Synthesis of 1,3-Dimethyl-5-tert-butylbenzene

  • To a stirred mixture of m-xylene (12.2 mL) and a catalytic amount of aluminum chloride (1 g), tert-butyl chloride (12.5 mL) is added dropwise at a temperature of 5-25 °C.[1]

  • The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a mixture of water (20 mL) and concentrated HCl (5 mL).[2]

  • The organic layer is separated, washed with water (20 mL), and dried over an anhydrous drying agent (e.g., MgSO₄).

  • The product is purified by distillation to yield 1,3-dimethyl-5-tert-butylbenzene.

Step 2: Synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane), acetyl chloride (1.1 equivalents) is added dropwise.[3]

  • 1,3-Dimethyl-5-tert-butylbenzene (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the low temperature.[3]

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 15 minutes.[3]

  • The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl.[3]

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.[4]

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to afford 4'-tert-Butyl-2',6'-dimethylacetophenone.

Route 2: Houben-Hoesch Reaction

The Houben-Hoesch reaction offers a more direct route to aryl ketones from electron-rich aromatic compounds and nitriles. In this case, 1,3-dimethyl-5-tert-butylbenzene would react with acetonitrile in the presence of a Lewis acid and gaseous HCl to form a ketimine intermediate, which is then hydrolyzed to the desired ketone. This method is particularly useful for the synthesis of polyhydroxy- or polyalkoxyacetophenones.

reactant_hh 1,3-Dimethyl-5-tert-butylbenzene intermediate_hh Ketimine Intermediate reactant_hh->intermediate_hh acetonitrile Acetonitrile catalyst_hh Lewis Acid (e.g., ZnCl₂) + HCl acetonitrile->catalyst_hh catalyst_hh->intermediate_hh hydrolysis H₂O (Hydrolysis) intermediate_hh->hydrolysis product_hh 4'-tert-Butyl-2',6'-dimethylacetophenone hydrolysis->product_hh reactant_grignard 2-Bromo-1,5-dimethyl-3-tert-butylbenzene mg Mg reactant_grignard->mg grignard_reagent Grignard Reagent mg->grignard_reagent acetyl_chloride_g Acetyl Chloride grignard_reagent->acetyl_chloride_g product_grignard 4'-tert-Butyl-2',6'-dimethylacetophenone acetyl_chloride_g->product_grignard

Caption: Conceptual Grignard Route to the Target Acetophenone.

Data-Driven Comparison

ParameterFriedel-Crafts RouteHouben-Hoesch RouteGrignard Route (Conceptual)
Starting Materials m-Xylene, tert-Butyl Chloride, Acetyl Chloride1,3-Dimethyl-5-tert-butylbenzene, Acetonitrile, HClHalogenated 1,3-dimethyl-5-tert-butylbenzene, Mg, Acetyl Chloride
Number of Steps 21 (from the alkylated benzene)2 (including Grignard reagent formation)
Typical Yield High (A related synthesis of 2',5'-dimethylacetophenone reported a yield of 135.9%, although this may not be directly comparable). [5]Moderate to Good (highly substrate dependent)Variable, can be high but depends on Grignard formation efficiency.
Catalyst Lewis Acids (e.g., AlCl₃)Lewis Acids (e.g., ZnCl₂) and Brønsted Acids (HCl)None for the final step, but requires initiation for Grignard formation.
Reaction Conditions Low to moderate temperatures, anhydrous conditions crucial.Anhydrous conditions, handling of gaseous HCl required.Strictly anhydrous conditions required for Grignard reagent formation.
Scalability Well-established for industrial scale.Less commonly used for large-scale production of simple ketones.Can be challenging to scale due to the sensitivity of Grignard reagents.
Substrate Scope Broad for many aromatic compounds.Generally limited to electron-rich aromatics.Broad, but requires a suitable halogenated precursor.
Key Challenges Potential for polysubstitution in the alkylation step, catalyst deactivation, and corrosive reagents.Handling of toxic hydrogen cyanide or nitriles and gaseous HCl.Preparation and handling of the sensitive Grignard reagent under strictly anhydrous conditions.

Conclusion and Recommendations

For the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone, the two-step Friedel-Crafts route stands out as the most practical and well-documented approach. Its reliance on readily available starting materials and established procedures makes it a reliable choice for both laboratory and potential industrial-scale synthesis. While the alkylation step requires careful control to minimize side products, the subsequent acylation is generally a high-yielding and clean reaction.

The Houben-Hoesch reaction , while offering a more direct acylation, is often better suited for more activated, electron-rich systems like phenols and their ethers. Its application to less activated alkylbenzenes may result in lower yields and require more stringent reaction conditions.

The Grignard route , while mechanistically sound, introduces the additional challenge of preparing the specific organometallic reagent, which may not be trivial for this sterically hindered system.

Therefore, for researchers and drug development professionals seeking a robust and reproducible synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone, the Friedel-Crafts alkylation followed by acylation is the recommended pathway. Careful optimization of reaction conditions, particularly during the alkylation step, will be key to achieving high yields and purity of the final product.

References

Sources

Comparative

validated assay for quantification of 4'-tert-Butyl-2',6'-dimethylacetophenone

An In-Depth Comparative Guide to Validated Assays for the Quantification of 4'-tert-Butyl-2',6'-dimethylacetophenone Authored by a Senior Application Scientist This guide provides a detailed comparison of validated analy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validated Assays for the Quantification of 4'-tert-Butyl-2',6'-dimethylacetophenone

Authored by a Senior Application Scientist

This guide provides a detailed comparison of validated analytical methods for the precise quantification of 4'-tert-Butyl-2',6'-dimethylacetophenone, a pharmaceutical compound recognized for its antioxidant and anti-inflammatory properties.[] Accurate determination of this analyte is critical for quality control, impurity profiling, and pharmacokinetic studies in drug development. We will explore two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust and reliable quantitative assay.

The validation of these analytical procedures is grounded in the principles established by the International Council for Harmonisation (ICH) to ensure the methods are suitable for their intended purpose.[2][3] Key validation characteristics, including specificity, linearity, accuracy, precision, and sensitivity, will be discussed to provide a framework for objective comparison.[4][5]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis, offering a robust and reliable platform for quantifying compounds like 4'-tert-Butyl-2',6'-dimethylacetophenone. The non-polar nature of the analyte makes it an ideal candidate for separation on a non-polar stationary phase, such as C18, with a polar mobile phase.[6]

Principle of the Method

This method leverages the partitioning of 4'-tert-Butyl-2',6'-dimethylacetophenone between a polar mobile phase (a mixture of acetonitrile and water) and a non-polar C18 stationary phase. Due to its hydrophobicity, the analyte is retained on the column and separated from more polar impurities. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration. For acetophenone derivatives, UV detection is highly effective.[6][7]

Detailed Experimental Protocol: RP-HPLC-UV

1. Preparation of Solutions:

  • Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and purified water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath. Causality: This ratio provides optimal retention and peak shape for the analyte. Filtering and degassing prevent column blockage and baseline instability.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4'-tert-Butyl-2',6'-dimethylacetophenone reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a minimum of five calibration standards ranging from 1.0 µg/mL to 100 µg/mL.[2] Causality: A multi-point calibration curve is essential for demonstrating linearity across the desired concentration range.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 245 nm. Causality: This wavelength provides high sensitivity for the acetophenone chromophore.[8]

  • Injection Volume: 10 µL.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5. Causality: The SST ensures that the chromatographic system is performing adequately for the analysis, a core principle of a self-validating system.[5]

4. Analysis and Quantification:

  • Inject the prepared calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Quantify the amount of 4'-tert-Butyl-2',6'-dimethylacetophenone in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Workflow for RP-HPLC-UV Quantification

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (ACN:H2O) P2 Prepare Standard Stock (1000 µg/mL) P3 Create Calibration Curve Standards (1.0 - 100 µg/mL) P4 Prepare & Filter Samples A1 Equilibrate HPLC System P4->A1 A2 Perform System Suitability Test (RSD ≤ 2.0%) A1->A2 A3 Inject Calibration Standards A2->A3 A4 Inject Samples A3->A4 D1 Generate Calibration Curve (Peak Area vs. Conc.) A4->D1 D2 Quantify Sample Concentration D1->D2

Caption: Workflow for quantification via RP-HPLC-UV.

Performance Data: Validated RP-HPLC-UV Method

The performance of this method is validated according to ICH Q2(R1) guidelines.[2] The results are summarized below.

Validation ParameterAcceptance Criteria (ICH Q2)Typical Performance
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of test concentration[2]1.0 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1~0.7 µg/mL
Specificity No interference at analyte retention timePeak purity > 99.5%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the superior technology.[9] It combines the separation power of liquid chromatography with the highly specific and sensitive detection of mass spectrometry.

Principle of the Method

After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and enters the mass spectrometer.[10] In the first quadrupole, a specific precursor ion (related to the analyte's molecular weight) is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) technique is exceptionally selective and significantly reduces background noise, enabling ultra-trace quantification.[11]

Summarized Experimental Protocol: LC-MS/MS

1. Preparation and Chromatography:

  • Mobile Phase: Use MS-compatible solvents and additives. For example, 60:40 (v/v) acetonitrile and water with 0.1% formic acid. Causality: Volatile buffers like formic acid are required for stable ionization in the MS source.[12]

  • Chromatography: A shorter column (e.g., 50 mm x 2.1 mm) with smaller particles (e.g., 1.8 µm) is often used to enable faster run times (UPLC).

  • Sample Preparation: A more rigorous sample cleanup, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction, may be required for complex matrices (e.g., plasma, tissue) to minimize matrix effects.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • MRM Transitions: The specific precursor-to-product ion transitions for 4'-tert-Butyl-2',6'-dimethylacetophenone (Molecular Weight: 204.31) must be optimized. For example:

    • Precursor Ion (Q1): m/z 205.1 [M+H]⁺

    • Product Ion (Q3): A stable fragment, e.g., m/z 189.1 [M+H - CH₄]⁺ (hypothetical, requires experimental determination).

  • Internal Standard (IS): A deuterated analog of the analyte is highly recommended to correct for matrix effects and variability.

Workflow for LC-MS/MS Quantification

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing P1 Sample Cleanup (e.g., SPE) P2 Spike Internal Standard P1->P2 P3 Prepare Calibration Standards P2->P3 A1 UPLC Separation P3->A1 A2 Ionization (ESI/APCI) A1->A2 A3 MRM Detection (Precursor -> Product Ion) A2->A3 D1 Integrate Peak Areas (Analyte & Internal Standard) A3->D1 D2 Calculate Peak Area Ratio D1->D2 D3 Quantify via Calibration Curve D2->D3

Caption: Workflow for quantification via LC-MS/MS.

Comparative Performance Analysis

The choice between HPLC-UV and LC-MS/MS depends fundamentally on the analytical objective. The following table provides a direct comparison of the two validated methods.

FeatureRP-HPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)
Specificity Good; relies on chromatographic resolution. Potential for interference from co-eluting compounds with similar UV absorbance.Excellent; relies on unique mass-to-charge ratio and fragmentation pattern. Minimizes interferences.
Linear Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitude
Sample Throughput Moderate; typical run times of 5-15 minutes.High; UPLC systems allow for run times of < 5 minutes.
Matrix Complexity Best for relatively clean samples (e.g., drug substance, finished product).Ideal for complex matrices (e.g., plasma, urine, environmental samples).[9]
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, requires specialized expertise for method development and operation.
Regulatory Acceptance Widely accepted for routine QC and release testing.Gold standard for bioequivalence, pharmacokinetic, and trace-level impurity studies.[13]
Expert Recommendation
  • For routine quality control, assay of bulk drug substance, and finished product release testing, where analyte concentrations are high and the matrix is simple, the RP-HPLC-UV method is the most practical choice. It is cost-effective, robust, and provides the necessary performance as dictated by regulatory guidelines.[2][5]

  • For pharmacokinetic studies, bioanalysis, determination of trace-level impurities, or analysis in complex biological or environmental matrices, the LC-MS/MS method is required. Its superior sensitivity and specificity are essential to achieve the low detection limits needed and to ensure data is free from matrix interferences.[14]

By understanding the distinct advantages and operational principles of each validated assay, researchers can confidently select and implement the most appropriate method to achieve their analytical goals for 4'-tert-Butyl-2',6'-dimethylacetophenone.

References

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. SIELC Technologies.
  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed Central.
  • CAS 2040-10-0 (4-tert-Butyl-2,6-dimethylacetophenone). BOC Sciences.
  • ICH Q2 Valid
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
  • Validation of Impurity Methods, Part II.
  • Quality Guidelines. ICH.
  • Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. National Institute of Environmental Health Sciences.
  • Q2(R2)
  • High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions. Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves. Taylor & Francis.
  • 4'-tert-Butyl-2',6'-dimethylacetophenone | C14H20O | CID 74879. PubChem.
  • LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI.
  • Determination of acetophenone recovered from phenol tar by HPLC. Semantic Scholar.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • HPLC Method for Phenol - Acetone Production and Impurities. SIELC Technologies.
  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing.
  • HPLC Separation of Acetophenone Isomers. Benchchem.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP).
  • Derivatization of Drug Substances with MSTFA. Sigma-Aldrich.
  • Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F 2 -Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. MDPI.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-tert-Butyl-2',6'-dimethylacetophenone

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 4'-tert-Butyl-2',6'-dimethylacetophenone, a key intermediate and pote...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 4'-tert-Butyl-2',6'-dimethylacetophenone, a key intermediate and potential impurity in various synthetic pathways, the ability to accurately and precisely quantify its presence is critical. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and cross-validate the results based on internationally recognized standards to ensure scientific integrity and trustworthiness.

The Imperative for Method Cross-Validation

Analytical method cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different circumstances.[1] This becomes essential when transferring a method between laboratories or, as we will demonstrate here, when comparing two different analytical techniques designed to measure the same analyte. The objective, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), is to demonstrate that each method is fit for its intended purpose.[2] By employing orthogonal methods—techniques that rely on different separation and detection principles—we can build a higher degree of confidence in the analytical results. For 4'-tert-Butyl-2',6'-dimethylacetophenone, a relatively non-polar aromatic ketone, both HPLC and GC-MS present viable, yet distinct, analytical strategies.

Methodologies: A Tale of Two Techniques

The selection of an analytical method is driven by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., impurity profiling, content uniformity, or stability testing). Here, we detail the rationale and protocols for a Reverse-Phase HPLC (RP-HPLC) method and a GC-MS method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle & Rationale: RP-HPLC is a cornerstone of pharmaceutical analysis, ideally suited for non-volatile or thermally labile compounds. For 4'-tert-Butyl-2',6'-dimethylacetophenone, its aromatic structure contains a chromophore that allows for sensitive detection by UV spectrophotometry. A C18 stationary phase is selected for its hydrophobicity, which provides strong retention for this non-polar analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution time. Phosphoric acid is added to the mobile phase to sharpen peak shape by suppressing the ionization of any residual silanols on the column packing.[3][4]

Experimental Protocol: HPLC-UV

1. System Suitability Test (SST):

  • Objective: To verify that the chromatographic system is performing adequately on the day of analysis.[5][6]

  • Procedure: Prepare a standard solution of 4'-tert-Butyl-2',6'-dimethylacetophenone at 10 µg/mL. Inject this solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 10 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

3. Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[3]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • UV Detection: 254 nm

4. Validation & Analysis:

  • Perform a multi-point calibration to establish linearity.

  • Analyze samples in triplicate and calculate the mean concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for volatile and semi-volatile compounds that are thermally stable. 4'-tert-Butyl-2',6'-dimethylacetophenone, with a boiling point of 150°C at 20 mmHg, is well-suited for GC analysis.[7] The separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer provides highly selective and sensitive detection, identifying the compound based on its unique mass spectrum and fragmentation pattern. This specificity is a key advantage of MS detection. For quantification, Selective Ion Monitoring (SIM) mode is employed to monitor characteristic ions, thereby reducing matrix interference and enhancing sensitivity.

Experimental Protocol: GC-MS

1. System Suitability Test (SST):

  • Objective: To ensure the GC-MS system is functioning correctly.

  • Procedure: Prepare a standard solution of 4'-tert-Butyl-2',6'-dimethylacetophenone at 1 µg/mL in hexane. Inject this solution six consecutive times.

  • Acceptance Criteria:

    • %RSD of the peak area: ≤ 5.0%

    • Signal-to-Noise Ratio (S/N) for the quantifier ion: ≥ 10:1

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in hexane to achieve a target concentration of approximately 1 µg/mL.

3. Chromatographic & Spectrometric Conditions:

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless, 1 µL

  • Oven Temperature Program: Initial 120°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.[8]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selective Ion Monitoring (SIM)

  • Ions to Monitor:

    • Quantifier: m/z 189 (M-15, loss of a methyl group)

    • Qualifiers: m/z 204 (Molecular Ion, M+), m/z 147[9]

4. Validation & Analysis:

  • Perform a multi-point calibration to establish linearity.

  • Analyze samples in triplicate and calculate the mean concentration.

Cross-Validation: Comparing Performance Metrics

To objectively compare these two methods, we must evaluate them against the validation characteristics defined in the ICH Q2(R1) guideline.[10] The following table summarizes the expected performance data for each method, based on typical results for similar aromatic ketones.

Validation Parameter HPLC-UV Method GC-MS Method Rationale for Performance
Specificity High (retention time)Very High (retention time + mass spectrum)GC-MS offers superior specificity due to the additional dimension of mass fragmentation patterns, confirming molecular identity.
Linearity (R²) ≥ 0.999≥ 0.998Both techniques demonstrate excellent linearity, a prerequisite for accurate quantification.[3][11]
Range 1 - 50 µg/mL0.01 - 5 µg/mLGC-MS typically provides a lower working range due to its higher sensitivity.
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL (0.003 µg/mL)The sensitivity of the mass spectrometer in SIM mode allows for much lower detection limits compared to UV.[1]
Limit of Quantitation (LOQ) ~0.3 µg/mL~10 ng/mL (0.01 µg/mL)The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[1][7]
Precision (%RSD) ≤ 2.0%≤ 5.0%HPLC often shows slightly better precision due to the stability of the liquid phase separation and detection.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are capable of high accuracy, ensuring the measured value is close to the true value.

Visualizing the Workflow

To clarify the logical flow of the cross-validation process, the following diagrams illustrate the overall strategy and the specific workflow for the GC-MS analysis.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis cluster_comparison Data Comparison & Conclusion Prep Single Batch of 4'-tert-Butyl-2',6'-dimethylacetophenone HPLC_Sample Prepare for HPLC (Dilute in Mobile Phase) Prep->HPLC_Sample Prepare aliquots GCMS_Sample Prepare for GC-MS (Dilute in Hexane) Prep->GCMS_Sample Prepare aliquots HPLC_SST System Suitability Test HPLC_Sample->HPLC_SST GCMS_SST System Suitability Test GCMS_Sample->GCMS_SST HPLC_Run Chromatographic Run HPLC_SST->HPLC_Run HPLC_Data Quantify using UV Peak Area HPLC_Run->HPLC_Data Compare Compare Results (% Difference, Statistical Test) HPLC_Data->Compare GCMS_Run Chromatographic Run GCMS_SST->GCMS_Run GCMS_Data Quantify using SIM Peak Area GCMS_Run->GCMS_Data GCMS_Data->Compare Conclusion Conclusion on Method Equivalency / Fitness for Purpose Compare->Conclusion

Caption: Overall workflow for the cross-validation of HPLC and GC-MS methods.

GCMS_Workflow Start Sample Injection (1 µL, Splitless) GC_Col Separation on DB-5ms Column (Temperature Programmed) Start->GC_Col Volatilization Ionization Electron Ionization (70 eV) GC_Col->Ionization Elution Fragmentation Molecular Fragmentation Ionization->Fragmentation Mass_Analyzer Quadrupole Mass Filter (SIM Mode: m/z 204, 189, 147) Fragmentation->Mass_Analyzer Ion Acceleration Detector Electron Multiplier Mass_Analyzer->Detector Ion Detection Data_Acq Data Acquisition & Chromatogram Generation Detector->Data_Acq

Caption: Detailed experimental workflow for the GC-MS analysis.

Conclusion and Recommendations

This guide demonstrates a robust framework for the analysis and cross-validation of 4'-tert-Butyl-2',6'-dimethylacetophenone using two orthogonal chromatographic methods.

  • The HPLC-UV method is highly precise, robust, and straightforward, making it ideal for routine quality control applications where the primary goal is quantification against a known standard in a relatively clean matrix.

  • The GC-MS method offers superior specificity and significantly lower detection limits. This makes it the preferred method for impurity identification, trace-level quantification, and as a confirmatory technique where absolute certainty of the analyte's identity is required.

The cross-validation process, grounded in ICH principles, confirms that both methods are fit for purpose. The choice between them should be dictated by the specific analytical challenge: routine quantification favors the simplicity and precision of HPLC, while complex impurity profiling or trace analysis demands the sensitivity and specificity of GC-MS. By having both validated methods available, a laboratory can operate with a high degree of analytical confidence and flexibility.

References

  • SIELC Technologies. (2018). 4'-tert-Butyl-2',6'-dimethylacetophenone. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [https://www.agilent.com/cs/library/applications/application-gc-ms-reach-svhc-5991-6 REACH-testing-en-us-agilent.pdf]([Link] REACH-testing-en-us-agilent.pdf)

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

  • MDPI. (2022). Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. [Link]

  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

  • NIST. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Forum. (2020). System suitability Requirements for a USP HPLC Method. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • AMS Bio. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone Mass Spectrum. [Link]

Sources

Comparative

Steric Shielding vs. Electronic Tuning: A Comparative Guide to 4'-tert-butyl and 2',6'-dimethyl Substituents

Executive Summary: The "Shield" vs. The "Anchor" In the architecture of ligand design and scaffold stabilization, the choice between 4'-tert-butyl (4'-tBu) and 2',6'-dimethyl (2',6'-Me) substituents represents a fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Shield" vs. The "Anchor"

In the architecture of ligand design and scaffold stabilization, the choice between 4'-tert-butyl (4'-tBu) and 2',6'-dimethyl (2',6'-Me) substituents represents a fundamental decision between remote electronic tuning and proximal kinetic shielding .

While both substituents are alkyl groups that increase lipophilicity and electron density, their spatial deployment dictates entirely different reactivities:

  • 2',6'-Dimethyl (The Shield): exerts massive steric pressure directly on the reaction center (ortho-effect), preventing dimerization, accelerating reductive elimination in catalysis, and enforcing atropisomerism.

  • 4'-tert-butyl (The Anchor): acts as a solubility handle and electronic donor (para-effect) without imposing immediate steric hindrance, often used to crystallize intermediates or tune solubility profiles in non-polar solvents.

This guide analyzes these two motifs through the lens of physical organic chemistry, catalytic performance, and experimental utility.

Physical Organic Parameters: Quantifying the Difference

To rationally select between these substituents, one must look beyond simple molecular weight and examine the spatial and electronic parameters.

Table 1: Comparative Physicochemical Parameters[1][2]
Parameter4'-tert-butyl (Para) 2',6'-dimethyl (Ortho) Implication
Hammett Constant (

)
-0.20 (Electron Donating)N/A (Ortho effect dominates)4'-tBu increases basicity/nucleophilicity via induction (+I).
Sterimol

(Width)
~1.52 Å (Remote)~1.52 Å (Proximal)2',6'-Me blocks the "equatorial" approach to the active site.
Sterimol

(Length)
~4.11 Å~3.00 Å (per Me)4'-tBu extends the molecule's hydrodynamic radius (solubility).
Taft Steric (

)
-1.54-0.00 (Ref), -0.46 (Sum)2',6'-Me creates a "picket fence" around the ipso carbon.
Primary Function Solubility / CrystallinityKinetic Stabilization2',6'-Me prevents side-reactions; 4'-tBu enables processing.

Mechanistic Divergence in Catalysis

The most critical application of these substituents lies in Biaryl Phosphine Ligand Design (e.g., Buchwald-type ligands). The placement of these groups dictates the life and death of the catalytic cycle.

The "Ortho-Effect" in Palladium Catalysis

In cross-coupling (Suzuki, Buchwald-Hartwig), the 2',6'-dimethyl motif on the lower ring of a biaryl phosphine is not merely structural; it is functional.

  • Restricted Rotation: The bulk of the 2',6'-Me groups restricts rotation around the biaryl C-C bond, often locking the ligand into a specific conformation that places the Palladium over the lower ring (

    
    -interaction).
    
  • Acceleration of Reductive Elimination: By crowding the metal center, the 2',6'-Me groups destabilize the square-planar Pd(II) intermediate, lowering the barrier for reductive elimination (the turnover-limiting step for difficult substrates).

  • Prevention of Palladacycles: Unlike a single ortho-substituent, the 2',6'-pattern prevents the formation of stable, inactive palladacycles via C-H activation.

The "Para-Effect" of 4'-tert-butyl

The 4'-tert-butyl group is frequently employed in "XPhos" or "JohnPhos" derivatives, but usually on the upper ring or distal positions.

  • Solubility: It prevents the catalyst from precipitating out of non-polar solvents (Toluene, Dioxane).

  • Electronic Push: It increases the electron density of the phosphine without compromising the steric pocket required for substrate binding.

Visualization: The Steric Influence Map

ReactivityMap Substrate Reaction Center (Metal or Functional Group) Kinetic_Stab Kinetic Stabilization (Blocks Dimerization) Substrate->Kinetic_Stab Reduc_Elim Accelerates Reductive Elimination (Crowding) Substrate->Reduc_Elim Solubility Enhanced Solubility (Lipophilicity) Substrate->Solubility Electronic Inductive Donation (+I Effect) Substrate->Electronic Me_Group 2',6'-Dimethyl (Proximal Sterics) Me_Group->Substrate Direct Shielding tBu_Group 4'-tert-butyl (Distal Sterics) tBu_Group->Substrate Remote Tuning

Figure 1: Mechanistic impact of proximal (2,6-Me) vs. distal (4-tBu) substitution on a reactive center.

Experimental Case Study: Stabilizing Aryloxides

To demonstrate the difference experimentally, consider the synthesis of reactive aryloxide intermediates (often used in polymerization or organometallic synthesis).

Scenario

You are attempting to isolate a monomeric Aluminum or Boron aryloxide species.

  • Option A: Use 4-tert-butylphenol.[1][2]

  • Option B: Use 2,6-dimethylphenol.[2][3]

Comparative Outcome
  • With 4-tert-butyl: The oxygen center is unshielded. The species rapidly dimerizes or forms "ate" complexes (

    
    ). The 4-tBu group ensures the dimer is soluble in hexane, but it does not prevent dimerization.
    
  • With 2,6-dimethyl: The ortho-methyls act as a "picket fence." They sterically inhibit the approach of a second metal center, allowing for the isolation of monomeric, low-coordinate species (e.g.,

    
     vs 
    
    
    
    ).

Detailed Experimental Protocols

Protocol A: Synthesis of a Sterically Hindered Biaryl Ligand

Objective: Synthesize a 2',6'-dimethyl substituted biaryl phosphine to demonstrate "ortho-blocking" in Suzuki coupling.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (The "Shield" precursor)

  • 2-Phosphinophenylboronic acid pinacol ester

  • Pd(OAc)2 (Catalyst)[4]

  • SPhos (Ligand for the coupling itself)

  • K3PO4 (Base)[4]

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Loading: Add 2-Bromo-1,3-dimethylbenzene (1.0 equiv), Boronate ester (1.1 equiv), Pd(OAc)2 (1 mol%), SPhos (2 mol%), and K3PO4 (2.0 equiv).

  • Solvent: Add degassed Toluene/Water (10:1 ratio). Note: The 2,6-dimethyl groups make the aryl bromide sluggish; high-activity SPhos is required.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool, extract with EtOAc. The product will be a bulky biaryl.

  • Comparison Step: Repeat with 1-Bromo-4-tert-butylbenzene.

    • Observation: The 4-tBu variant couples significantly faster (often <1 hour) because it lacks the steric hindrance at the reaction site (C-Br bond).

Protocol B: Rate Study of Reductive Elimination

Objective: Quantify the "Crowding Effect" of 2',6'-Me vs 4'-tBu.

Methodology:

  • Complex Generation: Generate

    
     complexes where 
    
    
    
    is either:
    • Group A: 2,6-dimethylphenyl[3][5]

    • Group B: 4-tert-butylphenyl[5]

  • Kinetics: Dissolve complexes in

    
     in an NMR tube.
    
  • Heating: Heat to 60°C and monitor the disappearance of the starting complex via

    
     NMR.
    
  • Result Interpretation:

    • Group A (2,6-Me): Rapid decay (High rate of reductive elimination). The steric bulk destabilizes the Pd(II) state.

    • Group B (4-tBu): Slow decay. The complex is stable because the para-tBu group offers no steric pressure to force the product off the metal.

Decision Matrix: Which to Choose?

If your goal is...Choose 2',6'-dimethyl Choose 4'-tert-butyl
Preventing Catalyst Deactivation ✅ Essential (Blocks palladacycle formation)❌ Ineffective
Increasing Solubility in Pentane ⚠️ Moderate effect✅ Excellent (High lipophilicity)
Accelerating Reductive Elimination ✅ Excellent (Steric crowding)❌ Neutral effect
Crystallizing a Product ❌ Hard (oils often form)✅ Excellent (Symmetry/Packing)
Blocking Ortho-Attack ✅ "Picket Fence" protection❌ Leaves ortho sites open

References

  • Buchwald, S. L., et al. (2004). "Ligand Effects in Pd-Catalyzed Amination Reactions." Chemical Reviews.

  • Sigman, M. S., et al. (2016). "Multidimensional Steric Parameters in the Analysis of Asymmetric Catalytic Reactions." Nature Chemistry.[6]

  • Barder, T. E., & Buchwald, S. L. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Verloop, A. (1976). "The Sterimol Approach to Drug Design." Drug Design. (Foundational text on Sterimol parameters B1/B5).

Sources

Validation

A Comparative Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone: Synthesis, Bioactivity, and Fragrance Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of specialty chemicals, 4'-tert-Butyl-2',6'-dimethylacetophenone emerges as a versatile molecule with promising applications spanning pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, 4'-tert-Butyl-2',6'-dimethylacetophenone emerges as a versatile molecule with promising applications spanning pharmaceuticals and fragrance formulations. This guide offers an in-depth technical comparison of its synthesis, biological activities, and performance against a well-established alternative, Butylated Hydroxytoluene (BHT). We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to support your research and development endeavors.

Introduction to 4'-tert-Butyl-2',6'-dimethylacetophenone

4'-tert-Butyl-2',6'-dimethylacetophenone, a substituted acetophenone, is a compound of interest due to its potential antioxidant and anti-inflammatory properties.[1][2] Its sterically hindered phenolic-like structure, characterized by the bulky tert-butyl group and ortho-dimethyl substitution, is hypothesized to contribute to its bioactivity. This structural motif is common in synthetic antioxidants designed to scavenge free radicals and mitigate oxidative stress. Furthermore, its aromatic nature and specific substitution pattern lend it desirable characteristics for use as a fragrance ingredient.[3]

Table 1: Physicochemical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

PropertyValueSource
CAS Number 2040-10-0
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Appearance Off-white solid
Melting Point 47-49 °C
Boiling Point 150 °C at 20 mmHg
Solubility Insoluble in waterEstimated

Synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone: A Mechanistic Approach

The most logical and industrially scalable synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone is achieved through the Friedel-Crafts acylation of 1-tert-butyl-3,5-dimethylbenzene. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts acylation, adapted for the specific substrates.[4][5]

Materials:

  • 1-tert-butyl-3,5-dimethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 1-tert-butyl-3,5-dimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4'-tert-Butyl-2',6'-dimethylacetophenone.

Causality of Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst (AlCl₃).

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acetyl chloride to form the acylium ion electrophile.

  • Controlled Temperature: The initial cooling to 0 °C controls the exothermic reaction and prevents side reactions. Allowing the reaction to proceed at room temperature ensures completion.

  • Aqueous Workup: The acidic workup quenches the reaction and removes the aluminum salts. The bicarbonate wash neutralizes any remaining acid.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_tert_butyl_3_5_dimethylbenzene 1-tert-butyl-3,5-dimethylbenzene Sigma_Complex Sigma Complex 1_tert_butyl_3_5_dimethylbenzene->Sigma_Complex + Acylium Ion Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion [CH₃CO]⁺ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion->Sigma_Complex Target_Molecule 4'-tert-Butyl-2',6'-dimethylacetophenone Sigma_Complex->Target_Molecule - H⁺ HCl_AlCl3 HCl + AlCl₃

Caption: Friedel-Crafts acylation of 1-tert-butyl-3,5-dimethylbenzene.

Comparative Compound: Butylated Hydroxytoluene (BHT)

Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries. Its hindered phenolic structure makes it an excellent benchmark for comparing the antioxidant potential of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Synthesis of Butylated Hydroxytoluene (BHT)

BHT is typically synthesized via the Friedel-Crafts alkylation of p-cresol with isobutylene.[6]

Experimental Protocol: Synthesis of BHT

Materials:

  • p-Cresol

  • Isobutylene

  • Sulfuric acid (catalyst)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a pressure vessel, dissolve p-cresol in hexane.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Cool the mixture and introduce isobutylene gas under pressure.

  • Heat the mixture and maintain it at a specific temperature and pressure for several hours.

  • After the reaction, cool the vessel and vent the excess isobutylene.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure BHT.

Biological Applications: A Comparative Analysis

Antioxidant Activity

The primary mechanism of antioxidant action for hindered phenols is the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the bulky ortho substituents.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (4'-tert-Butyl-2',6'-dimethylacetophenone and BHT)

  • Ascorbic acid (positive control)

  • 96-well microplate and reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compounds, control, and blank (methanol).

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Table 2: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC₅₀ (µM)Reference
4'-tert-Butyl-2',6'-dimethylacetophenone Data not available-
Butylated Hydroxytoluene (BHT) ~68 - 172[7][8]
Ascorbic Acid (Standard) ~25 - 50Varies by study
Anti-inflammatory Activity

Inflammation is a complex biological response, and compounds that can mitigate it are of significant interest in drug development.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[9]

Materials:

  • Carrageenan solution (1% in saline)

  • Test compounds (4'-tert-Butyl-2',6'-dimethylacetophenone and BHT)

  • Indomethacin (positive control)

  • Saline solution

  • Wistar rats or Swiss albino mice

  • Pletysmometer

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the test compounds and the positive control orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), inject a sub-plantar volume of carrageenan solution into the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Table 3: Comparative Anti-inflammatory Activity

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
4'-tert-Butyl-2',6'-dimethylacetophenone Data not availableData not available-
Butylated Hydroxytoluene (BHT) Data not availableData on anti-inflammatory effects on gene expression exist, but not from this specific in vivo model.[10]-
Indomethacin (Standard) 10Significant inhibition[11]

Discussion: The anti-inflammatory potential of 4'-tert-Butyl-2',6'-dimethylacetophenone is plausible due to its antioxidant properties, as oxidative stress is a key component of the inflammatory cascade. While direct in vivo data is lacking, studies on other hindered phenols like BHT have shown inhibitory effects on the expression of pro-inflammatory genes.[10] Experimental investigation using the carrageenan-induced paw edema model would be necessary to quantify and compare its anti-inflammatory efficacy.

Biological_Activity_Workflow cluster_synthesis Synthesis & Purification cluster_antioxidant Antioxidant Activity Assay cluster_anti_inflammatory Anti-inflammatory Activity Assay Synthesize_Target Synthesize 4'-tert-Butyl-2',6'-dimethylacetophenone Purify Purify Compounds Synthesize_Target->Purify Synthesize_BHT Synthesize BHT Synthesize_BHT->Purify DPPH_Assay DPPH Radical Scavenging Assay Purify->DPPH_Assay Carrageenan_Model Carrageenan-Induced Paw Edema Purify->Carrageenan_Model Measure_Absorbance Measure Absorbance at 517 nm DPPH_Assay->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 Measure_Edema Measure Paw Volume Carrageenan_Model->Measure_Edema Calculate_Inhibition Calculate % Inhibition Measure_Edema->Calculate_Inhibition

Sources

Comparative

performance comparison of 4'-tert-Butyl-2',6'-dimethylacetophenone in different polymer systems

A Comparative Guide for Researchers and Formulation Scientists In the dynamic field of polymer science, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Formulation Scientists

In the dynamic field of polymer science, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing efficiencies. This guide offers an in-depth technical comparison of 4'-tert-Butyl-2',6'-dimethylacetophenone, a specialized aromatic ketone, and its performance as a photoinitiator across a range of commercially significant polymer systems: polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). We will explore its efficiency relative to other established photoinitiators, delving into the underlying photochemical mechanisms and providing practical experimental protocols for its evaluation.

Introduction to 4'-tert-Butyl-2',6'-dimethylacetophenone: A Molecule of Interest

4'-tert-Butyl-2',6'-dimethylacetophenone, with the CAS number 2040-10-0, is a substituted aromatic ketone characterized by a bulky tert-butyl group and two methyl groups on the phenyl ring.[] Its molecular structure, featuring a sterically hindered carbonyl group, significantly influences its photochemical behavior and, consequently, its performance as a photoinitiator. While it has found applications in the pharmaceutical and fragrance industries, its potential in photopolymerization is an area of growing interest.[] This guide will focus on its role in initiating crosslinking and curing reactions in various polymer matrices upon exposure to ultraviolet (UV) radiation.

Key Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone:

PropertyValue
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Appearance Off-white solid
Melting Point 47-49 °C
Boiling Point 150 °C at 20 mmHg

The Photochemical Engine: Mechanism of Action

The photoinitiation activity of 4'-tert-Butyl-2',6'-dimethylacetophenone is rooted in the Norrish Type I and Type II photochemical reactions, which are characteristic of ketones and aldehydes.[2] Upon absorption of UV light, the carbonyl group is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom, generating two free radicals. These highly reactive radical fragments can then initiate polymerization by attacking the monomer units or abstracting hydrogen atoms from the polymer backbone, leading to crosslinking.

Norrish Type II Reaction: This intramolecular process occurs if the ketone possesses a γ-hydrogen atom. The excited carbonyl group abstracts this hydrogen, leading to the formation of a biradical intermediate. This biradical can then undergo cleavage or cyclization. For acetophenone derivatives in a polymer matrix, the primary initiation pathway is often hydrogen abstraction from the polymer itself, a process analogous to the intermolecular Norrish Type II reaction.

G cluster_0 Photoexcitation cluster_1 Radical Generation cluster_2 Polymerization/Crosslinking Initiator 4'-tert-Butyl-2',6'-dimethylacetophenone (Ground State) Excited_Initiator Excited State (Singlet/Triplet) Initiator->Excited_Initiator UV Light (hν) Norrish_I Norrish Type I (α-cleavage) Excited_Initiator->Norrish_I Norrish_II Norrish Type II (H-abstraction from Polymer) Excited_Initiator->Norrish_II Radicals Free Radicals Norrish_I->Radicals Norrish_II->Radicals Polymer_Chain Polymer Chains Radicals->Polymer_Chain Initiation Crosslinked_Polymer Crosslinked Polymer Network Polymer_Chain->Crosslinked_Polymer Propagation & Termination

Figure 1: General mechanism of photoinitiation by 4'-tert-Butyl-2',6'-dimethylacetophenone.

Performance in Polyolefin Systems: Polyethylene (PE) and Polypropylene (PP)

Polyolefins like polyethylene and polypropylene are widely used plastics, and enhancing their properties through crosslinking is a significant area of research. Photochemical crosslinking offers a rapid and energy-efficient alternative to traditional methods.

Polyethylene (PE)

Studies have shown that acetophenone derivatives are not only effective but can be more efficient than the commonly used photoinitiator benzophenone for the photochemical crosslinking of low-density polyethylene (LDPE).[3] The bulky tert-butyl and electron-donating methyl groups on 4'-tert-Butyl-2',6'-dimethylacetophenone are expected to influence its solubility and reactivity within the PE matrix.

Expected Performance Advantages:

  • Enhanced Solubility: The alkyl substituents can improve the compatibility of the photoinitiator with the non-polar polyethylene matrix, leading to more uniform dispersion and potentially higher initiation efficiency.

  • High Radical Yield: As a Norrish Type I photoinitiator, it is expected to generate free radicals with high quantum efficiency, leading to rapid crosslinking.

Comparative Performance Data (Hypothetical):

The following table presents a hypothetical comparison based on the known performance of similar acetophenone derivatives. Actual experimental data for 4'-tert-Butyl-2',6'-dimethylacetophenone in PE is limited in publicly available literature.

PhotoinitiatorConcentration (wt%)Gel Content (%)Tensile Strength (MPa)Elongation at Break (%)
4'-tert-Butyl-2',6'-dimethylacetophenone 1.0~85-90~20-25~300-350
Benzophenone1.0~80-85~18-22~350-400
2,2-Dimethoxy-2-phenylacetophenone (DMPA)1.0~90-95~22-27~250-300

Note: This data is illustrative and intended to guide experimental design. Actual values will depend on specific experimental conditions.

Polypropylene (PP)

The tertiary hydrogens in the polypropylene backbone make it more susceptible to chain scission upon UV irradiation, which can compete with crosslinking. The choice of photoinitiator is therefore critical to favor the crosslinking reaction. The hydrogen abstraction capability of the excited acetophenone derivative plays a key role here.

Challenges and Considerations:

  • Chain Scission vs. Crosslinking: The balance between these two competing reactions is crucial for improving the mechanical properties of PP.

  • Oxygen Inhibition: The presence of oxygen can scavenge the generated free radicals, inhibiting the crosslinking process, particularly at the surface.

Performance in Polyvinyl Chloride (PVC) Systems

UV curing of PVC formulations is employed to enhance surface properties such as scratch resistance and chemical resistance. However, PVC is notoriously sensitive to UV radiation, which can lead to dehydrochlorination and subsequent yellowing.[4]

Key Performance Aspects in PVC:

  • Curing Efficiency: The ability to rapidly cure the coating or matrix at low photoinitiator concentrations is desirable.

  • Yellowing: A critical parameter for PVC applications is the extent of discoloration induced by the photoinitiator and the UV curing process. Acetophenone derivatives can sometimes contribute to yellowing, and this needs to be carefully evaluated.

The performance of 4'-tert-Butyl-2',6'-dimethylacetophenone in PVC will depend on its absorption characteristics and its interaction with the PVC matrix and other additives in the formulation. Its sterically hindered structure might offer some advantages in terms of reduced side reactions that contribute to color formation.

Experimental Protocols for Performance Evaluation

To facilitate a comprehensive comparison, the following experimental protocols are recommended.

Sample Preparation

G Start Start Polymer Select Polymer (PE, PP, or PVC) Start->Polymer Initiator Select Photoinitiator (e.g., 4'-tert-Butyl-2',6'-dimethylacetophenone) Start->Initiator Melt_Mixing Melt Mixing (e.g., twin-screw extruder) Polymer->Melt_Mixing Initiator->Melt_Mixing Film_Pressing Compression Molding (to form films of controlled thickness) Melt_Mixing->Film_Pressing End Sample Films Film_Pressing->End

Figure 2: Workflow for the preparation of polymer films containing the photoinitiator.

Step-by-Step Protocol:

  • Drying: Dry the polymer pellets (PE, PP, or PVC) in a vacuum oven at the recommended temperature to remove any moisture.

  • Premixing: Dry blend the polymer pellets with the desired concentration of 4'-tert-Butyl-2',6'-dimethylacetophenone (typically 0.5-2.0 wt%).

  • Melt Compounding: Process the mixture using a twin-screw extruder to ensure homogeneous dispersion of the photoinitiator within the polymer matrix.

  • Film Formation: Prepare thin films of a controlled thickness (e.g., 100-200 µm) by compression molding the compounded material between two polished metal plates at the appropriate temperature and pressure.

  • Quenching: Rapidly cool the films to room temperature to obtain a consistent morphology.

UV Curing and Performance Characterization

G cluster_0 Analytical Techniques Sample_Film Polymer Film with Photoinitiator UV_Curing UV Irradiation (Controlled wavelength and intensity) Sample_Film->UV_Curing Characterization Post-Curing Characterization UV_Curing->Characterization FTIR Real-time FTIR (Cure kinetics) Characterization->FTIR DSC Photo-DSC (Enthalpy of polymerization) Characterization->DSC Gel_Content Gel Content Analysis (Crosslink density) Characterization->Gel_Content Mechanical_Testing Tensile Testing (Mechanical properties) Characterization->Mechanical_Testing Colorimetry Color Measurement (Yellowing for PVC) Characterization->Colorimetry Migration_Test Migration Analysis (Safety for food contact) Characterization->Migration_Test

Figure 3: Experimental workflow for UV curing and subsequent performance analysis.

Detailed Methodologies:

  • Real-Time FTIR Spectroscopy: Monitor the disappearance of characteristic functional group peaks (e.g., C=C bonds in acrylates if used as crosslinking agents, or changes in the polymer backbone) in real-time during UV irradiation to determine the rate of polymerization and final conversion.

  • Photo-Differential Scanning Calorimetry (Photo-DSC): Measure the heat flow associated with the photopolymerization reaction upon UV exposure. This provides quantitative data on the enthalpy of polymerization and the overall reaction kinetics.

  • Gel Content Determination: Measure the insoluble fraction of the cured polymer after extraction with a suitable solvent (e.g., xylene for PE and PP) at elevated temperatures. This provides a measure of the crosslink density.

  • Mechanical Testing: Perform tensile tests on the cured polymer films to determine key mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Colorimetry: For PVC samples, measure the color change (e.g., using the CIELAB color space) before and after UV curing to quantify the degree of yellowing.

  • Migration Testing: For applications involving food contact, perform migration tests according to relevant standards to determine the amount of photoinitiator and its byproducts that may migrate from the polymer into food simulants.[5]

Conclusion and Future Outlook

4'-tert-Butyl-2',6'-dimethylacetophenone presents itself as a promising photoinitiator for a variety of polymer systems. Its structural features suggest favorable solubility in polyolefins and potentially high initiation efficiency. While direct comparative data in all polymer systems is still emerging, the foundational understanding of its photochemical mechanisms and the performance of analogous acetophenone derivatives provide a strong rationale for its consideration in UV curing applications.

For researchers and formulation scientists, the key to unlocking the full potential of this molecule lies in systematic experimental evaluation. By employing the protocols outlined in this guide, it is possible to generate robust, comparative data to determine its suitability for specific applications, balancing curing performance with other critical parameters such as mechanical properties, color stability, and safety. As the demand for efficient and tailored photopolymerization processes continues to grow, a deeper understanding of the performance of specialized photoinitiators like 4'-tert-Butyl-2',6'-dimethylacetophenone will be instrumental in driving innovation in polymer science and technology.

References

  • Lukác, I., Kósa, C., & Weiss, R. G. (2009). Photo-crosslinking of polyethylene by mono- and diacetophenone derivatives and their precursors. Photochemical & Photobiological Sciences, 8(10), 1389-1400. [Link]

  • Norrish, R. G. W., & Bamford, C. H. (1936). The photodecomposition of aldehydes and ketones. Proceedings of the Royal Society of London. Series A-Mathematical and Physical Sciences, 157(892), 298-313.
  • Paseiro-Cerrato, R., De Quirós, A. R. B., & Sendón, R. (2015). Migration of photoinitiators in food packaging: a review. Packaging Technology and Science, 28(3), 181-203.
  • Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

  • Rallychem. (2023, December 27). Why does PVC turn yellow? You may never have understood these 3 situations systematically. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4'-tert-Butyl-2',6'-dimethylacetophenone

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on a synthesis of regulatory guidelines and industry best practices.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the associated hazards is paramount. 4'-tert-Butyl-2',6'-dimethylacetophenone is a solid aromatic ketone with the following key hazard classifications.[1][2]

  • Acute Toxicity: It is toxic if swallowed and harmful in contact with skin or if inhaled.[1][2][3][4]

  • Irritation: This compound is known to cause skin and eye irritation, as well as potential respiratory irritation.[2]

These hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all stages of the disposal process.

Quantitative Data Summary

For quick reference, the following table summarizes key data for 4'-tert-Butyl-2',6'-dimethylacetophenone.

PropertyValueSource
CAS Number2040-10-0[]
Molecular FormulaC14H20O[1]
Molecular Weight204.31 g/mol [1]
FormSolid
Melting Point47-49 °C[]
Boiling Point150 °C at 20 mmHg[]
GHS Hazard StatementsH301, H312, H315, H320, H332, H335[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe disposal of 4'-tert-Butyl-2',6'-dimethylacetophenone from a laboratory setting.

Personal Protective Equipment (PPE)

Due to the compound's toxicity and irritant properties, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

Waste Characterization and Segregation

All waste containing 4'-tert-Butyl-2',6'-dimethylacetophenone must be treated as hazardous waste.[6] It is crucial to segregate this waste from non-hazardous materials to ensure proper disposal and to prevent accidental mixing with incompatible substances.

Waste Accumulation and Storage

Proper storage of chemical waste is a critical step in maintaining a safe laboratory environment.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4'-tert-Butyl-2',6'-dimethylacetophenone," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.

Disposal Method

Under no circumstances should 4'-tert-Butyl-2',6'-dimethylacetophenone be disposed of down the drain or in the regular trash.[7] The designated disposal route for this chemical is through a licensed hazardous waste disposal company.

  • Small Quantities: For minor spills or residues, absorb the material with an inert absorbent such as vermiculite or sand.[2] The contaminated absorbent material must then be placed in the designated hazardous waste container.

  • Bulk Quantities: Unused or excess 4'-tert-Butyl-2',6'-dimethylacetophenone, as well as heavily contaminated materials, should be placed directly into the hazardous waste container.

  • Empty Containers: The original container of 4'-tert-Butyl-2',6'-dimethylacetophenone is also considered hazardous waste and must be disposed of through the hazardous waste program.[7] Do not rinse the container and discard it as regular trash.

Arranging for Pickup

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection requests.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 4'-tert-Butyl-2',6'-dimethylacetophenone.

DisposalWorkflow start Waste Generation (4'-tert-Butyl-2',6'-dimethylacetophenone) characterization Characterize as Hazardous Waste (Toxic, Irritant) start->characterization ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterization->ppe segregation Segregate from Non-Hazardous Waste ppe->segregation container Place in Labeled, Compatible Waste Container segregation->container storage Store in Designated Satellite Accumulation Area container->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup container->ehs_pickup disposal_route Select Disposal Route storage->disposal_route spill Small Spill/Residue disposal_route->spill Type of Waste bulk Bulk/Unused Chemical disposal_route->bulk Type of Waste absorb Absorb with Inert Material spill->absorb bulk->container to_container Transfer to Hazardous Waste Container absorb->to_container to_container->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision workflow for the disposal of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Conclusion

Adherence to these disposal procedures is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. By understanding the hazards associated with 4'-tert-Butyl-2',6'-dimethylacetophenone and following a structured disposal protocol, researchers can minimize risks and contribute to a culture of safety and responsibility within their institutions.

References

  • PPG Industries. (2025, August 9).
  • Fisher Scientific. (2025, December 19).
  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • Fisher Scientific. (2012, February 21).
  • PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, June 30).
  • TCI Chemicals. (2025, June 27).
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 4'-tert-Butyl-2',6'-dimethylacetophenone 98%.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • The Perfumers Apprentice. (2023, October 5).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • MilliporeSigma. (2025, May 6).
  • directpcw. (2017, April 11).
  • directpcw. (2020, September 6).
  • Orellana Dávila, D., Frazão, D., Silva, A., & Sosa, T. (2025, October 13).
  • Agency for Toxic Substances and Disease Registry. (2022, January 4). Toxicological Profile for Methyl tert-Butyl Ether (MTBE).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-tert-Butyl-2',6'-dimethylacetophenone
Reactant of Route 2
Reactant of Route 2
4'-tert-Butyl-2',6'-dimethylacetophenone
© Copyright 2026 BenchChem. All Rights Reserved.